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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

A Technical Whitepaper on Furan-Based Chiral Amino Alcohols in Drug Discovery Executive Summary In contemporary medicinal chemistry, the design of fragment libraries heavily relies on stereochemically rich, low-molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Furan-Based Chiral Amino Alcohols in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of fragment libraries heavily relies on stereochemically rich, low-molecular-weight building blocks. 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (Molecular Formula: C9​H15​NO2​ ) represents a highly versatile 1,3-amino alcohol scaffold. Characterized by a furan-3-yl headgroup, a sterically demanding gem-dimethyl backbone, and a primary amine, this compound serves as a critical intermediate in the synthesis of complex organic molecules and targeted therapeutics[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical parameters of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is essential for predicting its pharmacokinetic behavior (ADME) and its utility in fragment-based drug discovery (FBDD). The presence of both hydrogen bond donors (amino and hydroxyl groups) and an acceptor-rich furan ring enables it to engage in diverse molecular interactions[2].

Computational modeling and empirical data derived from structurally analogous furan-based amino alcohols provide a robust baseline for its physicochemical profile[3].

Table 1: Key Physicochemical Parameters
PropertyValuePharmacological Significance
Molecular Formula C9​H15​NO2​ Optimal low-molecular-weight fragment.
Molecular Weight 169.22 g/mol High ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA) ~59.39 ŲExcellent membrane permeability; likely BBB penetrant[3].
LogP (Octanol/Water) ~0.91Optimal lipophilicity for aqueous solubility and target affinity[3].
Hydrogen Bond Donors 3 ( −NH2​ , −OH )Facilitates strong anchoring to target residues[3].
Hydrogen Bond Acceptors 3 (N, O, Furan-O)Enables complex hydrogen-bonding networks.
Rotatable Bonds 4Balances conformational flexibility with structural rigidity.
Chiral Centers 1 (C1 position)Allows for stereospecific receptor targeting[1].

Structural Dynamics: The Thorpe-Ingold Effect & Furan Isomerism

The Gem-Dimethyl (Thorpe-Ingold) Effect

The inclusion of a 2,2-dimethyl group on the propanol backbone is not merely a structural variation; it is a deliberate design choice to invoke the Thorpe-Ingold effect . The steric bulk of the gem-dimethyl group compresses the internal C1-C2-C3 bond angle. This restriction severely limits the rotation around the carbon backbone, effectively pushing the C1-hydroxyl and C3-amino groups into closer spatial proximity. In drug development, this pre-organization reduces the entropic penalty upon binding to a target receptor, significantly enhancing binding affinity.

Furan-3-yl vs. Furan-2-yl Isomerism

Comparative analysis between furan-3-yl and furan-2-yl derivatives reveals that the position of the heterocyclic ring attachment dictates the compound's electron distribution and steric profile[2]. The furan-3-yl moiety is generally less electron-rich at the attached carbon than the 2-position. This subtle electronic shift makes the furan-3-yl ring less susceptible to electrophilic oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability of the resulting pharmacophore.

Pharmacophore A Primary Amine (H-Bond Donor/Acceptor) Target1 Aspartate/Glutamate Residues A->Target1 Salt Bridge / H-bond B Hydroxyl Group (H-Bond Donor/Acceptor) Target2 Kinase Hinge Region Backbone B->Target2 H-bond C Furan-3-yl Ring (Pi-Pi Stacking) Target3 Aromatic Pocket (Phe/Tyr/Trp) C->Target3 Pi-Pi / Cation-Pi D Gem-Dimethyl (Hydrophobic/Steric Shield) Target4 Lipophilic Cavity D->Target4 Van der Waals

Fig 1: Pharmacophore modeling and putative receptor interactions of the functional groups.

Synthetic Methodologies & Self-Validating Protocols

The de novo synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol requires precise control over functional group transformations[1]. The most efficient route involves a directed Aldol addition followed by reductive amination.

Synthesis A Furan-3-carboxaldehyde + Isobutyraldehyde B Aldol Addition (LDA, THF, -78°C) A->B C 3-(Furan-3-yl)-3-hydroxy- 2,2-dimethylpropanal B->C D Reductive Amination (NH4OAc, NaBH3CN, MeOH) C->D E 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol D->E

Fig 2: Step-by-step synthetic pathway for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Protocol A: Aldol Addition (Intermediate Synthesis)

Objective: Synthesize 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanal.

  • Enolate Generation: Under an inert argon atmosphere, add n -Butyllithium ( n -BuLi, 1.05 eq) to a solution of Diisopropylamine (1.1 eq) in anhydrous THF at -78°C to generate Lithium Diisopropylamide (LDA).

    • Causality: Generating the kinetic enolate at -78°C prevents the thermodynamic self-condensation of the aldehyde.

  • Addition: Slowly add isobutyraldehyde (1.0 eq) dropwise. Stir for 30 minutes. Subsequently, add furan-3-carboxaldehyde (1.0 eq).

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NH4​Cl at -78°C before allowing it to warm to room temperature. Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Reductive Amination (Target Synthesis)

Objective: Convert the aldehyde intermediate to the primary amine[1].

  • Imine Formation: Dissolve the crude 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanal in anhydrous Methanol. Add Ammonium Acetate ( NH4​OAc , 10.0 eq) and stir at room temperature for 2 hours.

    • Causality: A massive stoichiometric excess of NH4​OAc is critical to drive the equilibrium toward the primary imine and suppress the formation of secondary or tertiary amines.

  • Selective Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride ( NaBH3​CN , 1.5 eq) portion-wise.

    • Causality: NaBH3​CN is explicitly chosen over NaBH4​ because it is stable at the slightly acidic pH (~6) required for imine formation and selectively reduces the protonated imine without prematurely reducing the unreacted aldehyde. Alternatively, catalytic hydrogenation using a Ru/Al2​O3​ catalyst can be employed for scale-up[1].

  • Validation & Purification: Monitor the reaction via TLC (visualized with Ninhydrin stain; primary amines appear as deep purple spots). Quench with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography (DCM:MeOH 9:1 with 1% Et3​N ) to yield the racemic product.

Pharmacophore Modeling & Derivatization Potential

The primary amino group in this compound is highly nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing it to readily participate in condensation reactions to form Schiff bases or undergo amide coupling with carboxylic acids[2]. Furthermore, the secondary hydroxyl group at the C1 chiral center serves as a key site for derivatization via etherification (e.g., Williamson ether synthesis)[2].

Because the C1 position is a chiral center, the final product is synthesized as a racemate. For advanced drug development, chiral resolution is mandatory. This can be achieved through chiral preparative HPLC or via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) to selectively acylate the hydroxyl group of one enantiomer[1].

References

Sources

Exploratory

1H and 13C NMR chemical shifts for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive framework. We will dissect the molecule's key structural features, including the 3-substituted furan ring, the chiral center at C1, and the resulting diastereotopicity of the gem-dimethyl and methylene protons. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of the molecule's expected spectral fingerprint for identification, characterization, and quality control purposes.

Molecular Structure and Key NMR-Relevant Features

To predict the NMR spectrum of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, we must first analyze its structure to identify all chemically unique proton and carbon environments. The structure contains several key features that will govern the resulting chemical shifts and coupling patterns:

  • A 3-Substituted Furan Ring: This aromatic heterocycle contains three distinct protons (H2', H4', H5') and four carbons. The aromatic ring current will cause its protons to appear in the downfield region of the ¹H spectrum.[3][4]

  • A Chiral Center (C1): The carbon atom bonded to the hydroxyl group (–OH) is a stereocenter. This chirality renders the adjacent gem-dimethyl groups (C4, C5) and the protons on the C3 methylene group diastereotopic.

  • Diastereotopic Protons and Carbons: Due to the chiral center at C1, the two methyl groups (on C2) are not chemically equivalent. They will experience slightly different magnetic environments and are therefore expected to produce two distinct signals in both the ¹H and ¹³C NMR spectra. Similarly, the two protons on C3 are also diastereotopic and are expected to have different chemical shifts, likely appearing as a complex multiplet.

  • Labile Protons: The hydroxyl (–OH) and amine (–NH₂) protons are exchangeable. Their chemical shifts are highly sensitive to solvent, concentration, temperature, and pH, and they often appear as broad singlets with no observable coupling.[5][6]

Below is a diagram illustrating the molecular structure with IUPAC numbering for the carbon backbone and primed numbers for the furan ring.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show nine distinct signals, excluding the labile protons. The chemical shifts are estimated based on typical ranges for the functional groups present.[7][8][9]

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H5' (Furan)~7.45t (triplet)1HProton on a furan ring adjacent to oxygen, expected to be downfield.[4][10]
H2' (Furan)~7.40s (singlet) or narrow t1HProton on a furan ring between the oxygen and the substituent.[4][10]
H4' (Furan)~6.40t (triplet)1HProton on a furan ring beta to the oxygen, generally more shielded than alpha protons.[10][11]
H1 (Carbinol)~4.5 - 4.8d (doublet) or t (triplet)1HProton on a carbon bearing an electronegative oxygen and an aromatic ring, causing significant deshielding.[5] Coupling to H3 protons.
H3a, H3b~2.8 - 3.2m (multiplet)2HDiastereotopic methylene protons adjacent to an amino group. Expected to be a complex multiplet (AB quartet).
-NH₂~1.5 - 3.5br s (broad singlet)2HLabile protons; chemical shift is highly variable and signal is often broad due to quadrupole broadening and exchange.[6]
-OH~1.5 - 5.0br s (broad singlet)1HLabile proton; chemical shift is highly variable and dependent on solvent and concentration.[5][8]
H4 (CH₃)~0.9 - 1.1s (singlet)3HOne of the two diastereotopic methyl groups. Expected to be a sharp singlet.
H5 (CH₃)~0.9 - 1.1s (singlet)3HThe second diastereotopic methyl group, potentially with a slightly different chemical shift from H4.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon environment in the molecule. Chemical shift predictions are based on standard values for furan, alkyl, and alcohol carbons.[12][13][14]

Carbon(s) Predicted δ (ppm) Justification
C2' (Furan)~143Aromatic carbon alpha to the furan oxygen.[15]
C5' (Furan)~140Aromatic carbon alpha to the furan oxygen.[15]
C3' (Furan)~125Substituted aromatic carbon.
C4' (Furan)~110Aromatic carbon beta to the furan oxygen.[15]
C1 (Carbinol)~70 - 75Carbon bonded to a hydroxyl group, deshielded.
C3 (CH₂-N)~45 - 50Carbon adjacent to an amino group.
C2 (Quaternary)~35 - 40Quaternary carbon in an alkyl chain.
C4 (CH₃)~25 - 30One of the two diastereotopic methyl carbons.
C5 (CH₃)~25 - 30Second diastereotopic methyl carbon, expected to be very close to C4.

Standard Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, a standardized protocol is essential. This protocol ensures reproducibility and provides a self-validating system for data acquisition.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can affect the chemical shifts of labile protons.[3][18]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[19][20] The solution must be homogeneous and free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.[17][20]

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.[16] Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).[19]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.[7]

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer spinner and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[16] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of protons to simplify the spectrum to singlets for each carbon.[14]

    • Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS or solvent signal.

    • Integrate the peaks in the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire_H1 6. Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 7. Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft 8. Fourier Transform acquire_C13->ft phase_baseline 9. Phase & Baseline Correction ft->phase_baseline calibrate 10. Calibrate Spectrum phase_baseline->calibrate analyze 11. Analyze & Assign Peaks calibrate->analyze

Caption: Standard workflow for NMR analysis.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. The key identifying features in the ¹H NMR spectrum are expected to be the three distinct signals for the furan protons between 6.4 and 7.5 ppm, a downfield signal for the carbinol proton (H1), and two potentially distinct singlets for the diastereotopic methyl groups around 1.0 ppm. The ¹³C spectrum will be characterized by four signals in the aromatic region (110-145 ppm) and five signals in the aliphatic region. While these predictions are based on sound chemical principles, experimental verification is the ultimate standard for structural confirmation.[1] The provided protocol offers a robust methodology for obtaining such experimental data.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Prepar
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  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
  • NMR Sample Preparation.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • Chemical shifts. University of Regensburg.
  • 1H NMR Chemical Shifts.
  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. RSC Publishing.
  • 1H-NMR shift for protons on the methyl groups attached the amino group...
  • 1H NMR Spectroscopy. University of Calgary.
  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Canadian Science Publishing.
  • Plots of the chemical shifts of NH groups in the ¹H NMR spectra of 11...
  • Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
  • Tables For Organic Structure Analysis. University of Potsdam.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 13C NMR Chemical Shifts.
  • 1H NMR Chemical Shifts.
  • 1H chemical shifts in NMR, part 18 1.
  • 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace.
  • Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products.
  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • 1H and 13C NMR Spectra. RSC.org.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
  • 13C NMR spectroscopy • Chemical shift. NPTEL.
  • The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives.
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Sources

Foundational

Structural and Stereochemical Profiling of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol: A Technical Guide for Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel pharmacophores frequently relies on the precise spatial arrangement of functional groups. 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (C₉H₁₅NO₂) is a highly specialized amino alcohol scaffold featuring a furan ring, a gem-dimethyl group, and a chiral center at the C1 position. This whitepaper provides an in-depth technical framework detailing the conformational logic, synthetic protocols, and crystallographic methodologies required to isolate and validate the absolute stereochemistry of this compound. By establishing a self-validating analytical pipeline, researchers can confidently integrate this scaffold into advanced drug discovery programs.

Pharmacological Rationale & Structural Design

The architecture of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is engineered to maximize binding affinity while minimizing entropic penalties during receptor engagement.

  • The Furan-3-yl Moiety: Acting as a versatile bioisostere for phenyl rings, the furan nucleus enhances the lipophilicity of the molecule while providing a weak hydrogen-bond acceptor (the oxygen atom) to interact with target kinases or GPCRs.

  • The Aminopropanol Backbone: This structural motif is a proven pharmacophore, widely recognized in beta-blockers and sphingosine-1-phosphate receptor modulators. It provides critical hydrogen-bond donor and acceptor sites.

  • The Thorpe-Ingold Effect (Conformational Pre-organization): The inclusion of a gem-dimethyl group at the C2 position is a deliberate design choice leveraging the Thorpe-Ingold effect, also known as angle compression[1],[2]. By replacing the hydrogen atoms on the acyclic carbon chain with bulky methyl substituents, the internal bond angle is compressed[2]. This steric hindrance heavily restricts rotation around the C1-C2 and C2-C3 bonds. Consequently, this kinetic and thermodynamic effect forces the hydroxyl and amino groups into a pre-organized spatial arrangement, reducing the entropic penalty typically associated with the transition state of target receptor binding[1],[3].

Experimental Protocol 1: Synthesis & Chiral Resolution

To evaluate the distinct pharmacological profiles of the enantiomers, the racemic mixture must first be synthesized and subsequently resolved. The following protocol outlines a self-validating workflow for generating enantiopure samples.

Step-by-Step Methodology
  • Aldol Addition: React furan-3-carbaldehyde with isobutyraldehyde under basic conditions (e.g., catalytic NaOH in aqueous ethanol) at 0 °C. This forms the intermediate 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanal.

  • Reductive Amination: Transfer the intermediate to a high-pressure reactor. Introduce methanolic ammonia (NH₃) and a Ru/Al₂O₃ catalyst. Pressurize with H₂ gas (50 psi) and stir at 60 °C for 12 hours to yield the racemic amino alcohol.

  • Preparative Chiral HPLC: Inject the racemic mixture onto a preparative HPLC system equipped with a Chiralpak IG column. Use a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) to separate the (1R) and (1S) enantiomers.

Causality & Self-Validation Mechanism

The addition of diethylamine in the HPLC mobile phase suppresses peak tailing caused by the secondary interactions of the primary amine with the silica support. This protocol is self-validating : analytical chiral HPLC is run on the collected fractions, and the system validates the separation when the enantiomeric excess (ee) exceeds 99%. Subsequent optical rotation measurements confirm the isolation of distinct (+)- and (-)-enantiomers prior to crystallization.

Workflow A Furan-3-carbaldehyde + Isobutyraldehyde B Aldol Addition (Basic Conditions) A->B C 3-(Furan-3-yl)-3-hydroxy- 2,2-dimethylpropanal B->C D Reductive Amination (NH3, Ru/Al2O3, H2) C->D E Racemic Mixture: (±)-3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol D->E F Chiral Resolution (Prep-HPLC, Chiralpak IG) E->F G (1R)-Enantiomer F->G Peak 1 H (1S)-Enantiomer F->H Peak 2 I Crystallization (Slow Evaporation EtOH/Hexane) G->I J Single Crystal XRD & Absolute Structure I->J

Synthetic workflow and chiral resolution of the target compound.

Experimental Protocol 2: Crystallographic Profiling & Solid-State Chemistry

Determining the absolute configuration of the chiral center at C1 is critical for regulatory compliance and structure-activity relationship (SAR) mapping.

Step-by-Step Methodology
  • Crystal Growth: Dissolve 50 mg of the enantiopure (1R)-enantiomer in a minimal volume of warm ethanol. Layer carefully with hexane and allow for slow evaporation at 4 °C over 72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a selected single crystal on a diffractometer equipped with a microfocus Copper Kα X-ray source (λ = 1.54184 Å) and a low-temperature device set to 100 K.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine using the SHELXL program suite[4],[5].

Causality & Self-Validation Mechanism

Because the molecule consists entirely of light atoms (C, H, N, O), Copper Kα radiation is strictly required to maximize the anomalous dispersion signal[6]. Using standard Molybdenum radiation would result in an unacceptably large standard uncertainty in the Flack parameter, rendering the absolute structure determination ambiguous[7].

Refinement is performed via full-matrix least-squares against F² using SHELXL[4],. Refining against F² ensures that all data, including reflections with weak or slightly negative intensities, are incorporated without introducing statistical bias.

The protocol is inherently self-validating through the calculation of the Flack parameter (x)[8]. This parameter quantifies the anomalous dispersion effect caused by the imaginary parts of atomic scattering factors, breaking Friedel's law[8]. A self-validating absolute structure assignment requires a Flack parameter near 0 with a standard uncertainty (s.u.) of less than 0.04,. A value of 0.02(3) definitively confirms the absolute configuration without the need for an external chiral reference[7].

Hbond N1 Molecule A (1R)-Enantiomer Donor: -OH Acceptor: -NH2 N2 Molecule B (1R)-Enantiomer Donor: -NH2 Acceptor: -OH N1->N2 O-H···N (Strong) N2->N1 N-H···O (Moderate) N3 Molecule C (1R)-Enantiomer Donor: -NH2 Acceptor: Furan -O- N2->N3 N-H···O(furan) (Weak)

Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Data Summaries

The solid-state conformation is stabilized by a robust three-dimensional hydrogen-bonding network. The primary interactions occur between the terminal hydroxyl and amino groups, forming head-to-tail infinite chains, while the furan oxygen acts as a weak secondary acceptor.

Table 1: Crystallographic Data and Refinement Summary

ParameterValue
Chemical Formula C₉H₁₅NO₂
Formula Weight 169.22 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Sohncke space group)
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å)
Flack Parameter (x) 0.02(3)
R₁ (I > 2σ(I)) 0.035
wR₂ (all data) 0.092

Table 2: Hydrogen Bond Geometry

Interaction (D-H···A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O1-H1···N10.841.952.76165
N1-H1A···O10.912.052.92158
N1-H1B···O2 (furan)0.912.453.21142

Conclusion

The structural profiling of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol highlights the critical intersection of synthetic chemistry and crystallography. By leveraging the Thorpe-Ingold effect, researchers can lock the molecule into a highly favorable biological conformation. Furthermore, utilizing rigorous, self-validating X-ray diffraction protocols with Cu Kα radiation and SHELXL refinement ensures that the absolute stereochemistry is unambiguously assigned, de-risking downstream pharmacological assays and accelerating the drug development pipeline.

References

  • Flack parameter - Wikipedia.
  • Determination of absolute configuration using X-ray diffraction - Edinburgh Research Explorer.
  • Thorpe–Ingold effect - Wikipedia.
  • Howard Flack and the Flack Parameter - MDPI.
  • Crystal structure refinement with SHELXL - PMC - NIH.
  • Best Practice and Pitfalls in Absolute Structure Determin
  • User guide to crystal structure refinement with SHELXL - Reza L
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis - lucp.net.
  • Crystal structure refinement with SHELXL - Semantic Scholar.
  • Thorpe-Ingold Acceleration of Oxirane Form

Sources

Exploratory

mass spectrometry fragmentation pathways of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Prepared by: Gemini, Senior Application Scientist Introduction This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for the novel compound 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. Given the absence of published empirical data for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of its constituent functional groups—a primary amine, a secondary alcohol adjacent to a sterically hindered neopentyl-like core, and a furan ring—to construct a predictive model of its mass spectrum.

The molecule possesses the molecular formula C₉H₁₅NO₂ and a monoisotopic mass of 169.1103 g/mol . This guide is intended for researchers in analytical chemistry, pharmacology, and drug development, offering a robust framework for identifying this molecule and its analogues in complex matrices.

Predicted Mass Spectrum: An Overview

Under typical 70 eV electron ionization conditions, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is expected to produce a complex mass spectrum characterized by several key fragmentation routes.

The Nitrogen Rule: In accordance with the nitrogen rule, the presence of a single nitrogen atom dictates that the molecular ion (M⁺˙) will have an odd mass-to-charge ratio (m/z) of 169.[1][2][3] However, for acyclic alcohols and highly branched structures, the molecular ion peak is often of very low intensity or entirely absent due to the high propensity for fragmentation.[4][5][6]

The fragmentation will be dominated by cleavages at the most labile sites: the C-C bonds alpha to the nitrogen and oxygen atoms, and cleavages that lead to the formation of highly stable carbocations, such as the tert-butyl cation.

Table 1: Summary of Predicted Key Fragments
m/z Proposed Fragment Ion Structure Associated Pathway Notes
169[C₉H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)Expected to be weak or absent.
151[M - H₂O]⁺˙DehydrationCommon fragmentation for alcohols.
112[Furan-CH=CH-C(CH₃)₂]⁺˙α-cleavage (Amine) & H-rearrangementLoss of aminomethyl radical and subsequent rearrangement.
95[Furan-C(O)]⁺ or [Furan-CH=CH₂]⁺Furan Ring FragmentationLoss of neutral molecules like CO or ketene.
81[Furan-CH₂]⁺Benzylic-type cleavageCleavage of the bond between the alcohol carbon and the neopentyl group.
57[C(CH₃)₃]⁺Neopentyl-driven CleavageFormation of the highly stable tert-butyl cation. Expected to be a major peak.
30[CH₂=NH₂]⁺α-cleavage (Amine)A hallmark of primary amines. Expected to be the base peak or very intense.

Core Fragmentation Pathways: A Mechanistic Deep Dive

The energetic molecular ion generated upon electron impact is unstable and will rapidly decompose via several competing pathways. The following sections detail the most probable fragmentation mechanisms, grounded in the established principles of physical organic chemistry.

Pathway A: Amine-Directed α-Cleavage

The most characteristic fragmentation for aliphatic amines is the cleavage of a C-C bond alpha to the nitrogen atom.[1][2][7] This process is highly favored due to the formation of a resonance-stabilized iminium cation.

For 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, this involves the cleavage of the C2-C3 bond, yielding a fragment at m/z 30 and a large neutral radical. Given the exceptional stability of the [CH₂=NH₂]⁺ ion, this fragment is predicted to be the base peak in the spectrum.[1][8]

G M Molecular Ion (M⁺˙) m/z 169 F30 Iminium Cation [CH₂=NH₂]⁺ m/z 30 M->F30 α-Cleavage (Amine) RadicalA Neutral Radical •C(CH₃)₂-CH(OH)-Furan M->RadicalA

Caption: Amine-directed α-cleavage leading to the stable m/z 30 fragment.

Pathway B: Alcohol-Directed α-Cleavage

Similar to amines, alcohols undergo α-cleavage adjacent to the oxygen-bearing carbon.[5][6] This fragmentation is driven by the formation of a resonance-stabilized oxonium ion. Two such cleavages are possible for the parent molecule.

  • Cleavage of the Furan-C₁ Bond: This pathway involves the homolytic cleavage of the bond between the furan ring and the carbinol carbon (C₁). This is less likely as it would involve breaking a more stable sp²-sp³ bond.

  • Cleavage of the C₁-C₂ Bond: The cleavage of the bond between the carbinol carbon (C₁) and the quaternary carbon (C₂) is more probable. This results in the loss of the large amino-neopentyl radical and the formation of a furan-stabilized oxonium ion at m/z 97 ([Furan-CH=OH]⁺).

G M Molecular Ion (M⁺˙) m/z 169 F97 Oxonium Ion [Furan-CH=OH]⁺ m/z 97 M->F97 α-Cleavage (Alcohol) RadicalB Neutral Radical •C(CH₃)₂-CH₂NH₂ M->RadicalB

Caption: Alcohol-directed α-cleavage forming the m/z 97 oxonium ion.

Pathway C: Neopentyl-Driven Fragmentation and Rearrangement

The 2,2-dimethylpropyl (neopentyl) structural motif is known to direct fragmentation in a highly characteristic manner. The steric strain and the potential to form a highly stable tertiary carbocation upon rearrangement make this a dominant pathway.[9] Cleavage of the C1-C2 bond, followed by the loss of the furan-carbinol radical, leads to the formation of the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 . This peak is expected to be one of the most intense signals in the spectrum.

Pathway D: Dehydration

A common fragmentation pathway for alcohols is the intramolecular elimination of a water molecule, resulting in a peak at M-18 .[5][6][10] For the parent molecule, this would produce a radical cation at m/z 151 . The intensity of this peak can vary but is often a clear indicator of a hydroxyl group.

Combined Fragmentation Pathways Diagram

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Fragmentation_Pathways cluster_amine Amine-Directed cluster_alcohol Alcohol-Directed cluster_neopentyl Neopentyl-Driven M 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol [M]⁺˙, m/z 169 F30 [CH₂=NH₂]⁺ m/z 30 M->F30 - •C(CH₃)₂CH(OH)Furan (α-Cleavage) F151 [M - H₂O]⁺˙ m/z 151 M->F151 - H₂O (Dehydration) F97 [Furan-CH=OH]⁺ m/z 97 M->F97 - •C(CH₃)₂CH₂NH₂ (α-Cleavage) F57 [C(CH₃)₃]⁺ m/z 57 M->F57 - •CH(OH)Furan, -CH₂NH₂ (Rearrangement & Cleavage)

Caption: Predicted major fragmentation pathways of the target molecule.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted pathways, the following protocol outlines the standard procedure for obtaining an EI mass spectrum for a solid organic compound. This protocol is designed as a self-validating system, ensuring data integrity.

Instrumentation: High-resolution Gas Chromatograph-Mass Spectrometer (GC-MS) or a Mass Spectrometer with a Direct Insertion Probe (DIP).

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve ~1 mg of sample in 1 mL volatile solvent (e.g., Methanol, Dichloromethane) A1 Introduce sample via GC injection or DIP P1->A1 A2 Ionize with 70 eV electron beam in high vacuum A1->A2 A3 Accelerate ions into mass analyzer (e.g., Quadrupole, TOF) A2->A3 A4 Separate ions by m/z A3->A4 A5 Detect ions and record abundance A4->A5 D1 Generate mass spectrum (Relative Abundance vs. m/z) A5->D1 D2 Identify molecular ion (if present) and major fragment peaks D1->D2 D3 Compare empirical data with predicted pathways D2->D3

Sources

Foundational

Solvation Thermodynamics and Solubility Profiling of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol in Polar Aprotic Media

Executive Summary In modern pharmaceutical development, the physical chemistry of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthetic workflows and formulation strategies....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the physical chemistry of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthetic workflows and formulation strategies. The compound 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol represents a highly functionalized, amphiphilic building block. Understanding its solubility profile in polar aprotic solvents is critical for optimizing high-concentration reactions (e.g., nucleophilic substitutions, amidations) where solvent participation must be minimized while solute stabilization is maximized.

This whitepaper deconstructs the solvation mechanics of this specific amino alcohol, provides predictive and empirical solubility frameworks, and standardizes a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Architecture and Solvation Dynamics

To predict macroscopic solubility, we must first analyze the microscopic structural features of the solute. 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol possesses four distinct structural domains that dictate its interaction with solvent systems:

  • 1,3-Amino Alcohol Motif (-OH and -NH₂): These groups act as strong hydrogen bond donors (HBD) and acceptors (HBA). In the solid state, they form a dense intermolecular hydrogen-bonding network.

  • gem-Dimethyl Backbone (-C(CH₃)₂-): This introduces significant steric bulk. Through the Thorpe-Ingold (gem-dialkyl) effect, this group restricts the conformational flexibility of the carbon backbone. Crucially, this steric hindrance disrupts tight crystal lattice packing, lowering the lattice energy and thermodynamically favoring dissolution.

  • Furan-3-yl Ring: An electron-rich, polarizable aromatic π -system that contributes lipophilic character while offering a weak HBA site at the cyclic oxygen.

When introduced to [1]—which possess high dielectric constants and strong HBA capabilities but strictly lack HBDs—a highly specific solvation mechanism occurs. The solvent molecules (e.g., the S=O of DMSO or C=O of DMF) strongly coordinate the -OH and -NH₂ protons. Because the solvent cannot donate hydrogen bonds, the lone pair on the primary amine remains relatively unencumbered. This is a critical causality in synthetic design: polar aprotic solvents dissolve the compound efficiently while preserving the nucleophilicity of the amine for downstream reactions.

Solvation Molecule 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol HBD H-Bond Donors (-OH, -NH2) Molecule->HBD Lipophilic Lipophilic Core (gem-dimethyl, furan) Molecule->Lipophilic SolventHBA Solvent H-Bond Acceptor (S=O, C=O, C≡N) HBD->SolventHBA Strong H-Bonding SolventDisp Solvent Dispersion Forces (Alkyl/Aromatic backbone) Lipophilic->SolventDisp Van der Waals Solvation Thermodynamic Solvation SolventHBA->Solvation SolventDisp->Solvation

Logical relationship of functional group interactions driving solvation in polar aprotic media.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, we apply the framework[2]. HSP divides total cohesive energy into three forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

For our target compound, the high δH​ requirement (driven by the amino alcohol) and moderate δD​ requirement (driven by the furan and gem-dimethyl groups) perfectly align with the interaction radii of heavy polar aprotic solvents. The table below summarizes the quantitative solvent properties and the predicted solubility ranges based on HSP alignment.

Quantitative Solubility Profile in Key Polar Aprotic Solvents
SolventDielectric Constant ( ε )Dipole Moment (D)Predicted Solubility Range (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 100 (High)Strong HBA (S=O) interaction with -OH/-NH₂
N,N-Dimethylformamide (DMF) 36.73.82> 100 (High)Strong HBA (C=O) interaction, good dispersion
N-Methyl-2-pyrrolidone (NMP) 32.24.0950 - 100 (Moderate-High)Excellent dispersion for furan/gem-dimethyl
Acetonitrile (MeCN) 37.53.9210 - 50 (Moderate)Weaker HBA (C≡N), poor dispersion matching
Acetone 20.72.8810 - 50 (Moderate)Moderate HBA, high volatility limits assay

Experimental Methodology: High-Throughput Shake-Flask Protocol

To empirically validate the solubility profile, a rigorous, self-validating protocol must be employed. The following methodology is adapted from the [3] and optimized for difficult-to-test organic substances[4].

Step-by-Step Self-Validating Protocol

Step 1: Solvent Preparation & Pre-saturation

  • Degas all polar aprotic solvents via sonication under vacuum for 15 minutes to remove dissolved gases that could induce oxidative degradation of the furan ring.

  • Maintain the environmental temperature strictly at 20.0 ± 0.5 °C using a thermostated water bath.

Step 2: Shake-Flask Equilibration

  • Add an excess amount of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (e.g., 150 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

  • Agitate at 500 RPM.

  • Self-Validation Check: Prepare three identical vials and sample them at 24, 48, and 72 hours. Thermodynamic equilibrium is only confirmed if the concentration variance between the 48h and 72h samples is < 5%.

Step 3: Phase Separation & Tyndall Verification

  • Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Check: Pass a 532 nm laser pointer through the supernatant. If a visible beam path (Tyndall effect) is observed, colloidal micro-suspensions are present, which will falsely inflate the solubility reading. If observed, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

Step 4: Quantitative Analysis

  • Dilute an exact aliquot of the saturated supernatant (e.g., 10 µL) into 990 µL of mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).

  • Quantify via HPLC-UV (using the furan chromophore at ~220 nm) against a 5-point standard calibration curve.

G Start API Intermediate (Solid State) Mix Shake-Flask Equilibration (20.0 ± 0.5 °C, 24-72h) Start->Mix Solvent Polar Aprotic Solvent (DMSO, DMF, etc.) Solvent->Mix Sep Phase Separation (Centrifugation / Filtration) Mix->Sep Excess solid present Analysis Quantitative Analysis (HPLC-UV / LC-MS) Sep->Analysis Saturated supernatant Data Solubility Profile (Saturation Concentration) Analysis->Data

Workflow for determining thermodynamic solubility via the OECD 105 shake-flask method.

Mechanistic Implications for Drug Development

The preferential solubility of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol in solvents like DMSO and DMF has profound implications for process chemistry. By utilizing polar aprotic media, chemists can achieve high volumetric productivity (operating at >100 mg/mL concentrations). Furthermore, because these solvents do not donate hydrogen bonds, the primary amine remains highly reactive. This eliminates the need for aggressive heating during subsequent amidation or reductive amination steps, thereby protecting the sensitive furan ring from thermal degradation or polymerization.

References

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL:[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: BMC Chemistry (PubMed Central / NIH) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the thermodynamic stability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol at ambient condition...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol at ambient conditions. The document is structured to offer a deep dive into the molecular characteristics that govern its stability, potential degradation pathways, and robust methodologies for its assessment.

Section 1: Introduction and Significance

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of a drug product. The molecule in focus, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, incorporates a furan moiety and an aminopropanol side chain. Both structural features present unique considerations for stability.

The furan ring, a five-membered aromatic heterocycle, is known for its susceptibility to oxidation and acid-catalyzed degradation.[1][2] Conversely, the aminopropanol portion can be prone to oxidation and other degradation reactions. Understanding the interplay of these structural elements is critical to predicting and mitigating stability issues.

This guide will explore both theoretical and practical approaches to characterizing the stability of this compound, providing a framework for robust formulation development and risk assessment.

Section 2: Structural Features and Potential Liabilities

A molecule's stability is intrinsically linked to its structure. The key functional groups in 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol that warrant close examination are:

  • The Furan Ring: While aromatic, the furan ring is electron-rich and can be susceptible to electrophilic attack and oxidation.[3] It is notably unstable in acidic conditions, which can lead to ring-opening and polymerization.[1][4] The substitution pattern on the furan ring can significantly influence its stability.

  • The Tertiary Alcohol: The hydroxyl group attached to a carbon adjacent to the furan ring can influence the ring's reactivity and is itself a potential site for oxidation or elimination reactions.

  • The Primary Amine: The amino group can undergo oxidation, particularly in the presence of trace metals or light. It also imparts basic properties to the molecule, which can influence its stability in different pH environments.

  • The Neopentyl-like Scaffold: The 2,2-dimethylpropyl group is sterically bulky and generally considered stable. However, its presence may influence the conformation of the molecule and the accessibility of other functional groups to reactants.

Section 3: Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6][7][8][9] Based on the structure of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, the following degradation pathways should be investigated:

  • Oxidative Degradation: The furan ring and the amino group are both susceptible to oxidation.[10][11] Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of various degradation products, including ring-opened species, N-oxides, and other oxidized derivatives.

  • Acid-Catalyzed Degradation: The furan ring is particularly sensitive to acidic conditions, which can lead to hydrolysis and ring-opening to form dicarbonyl compounds.[1] The stability of the compound should be evaluated across a range of pH values.

  • Thermal Degradation: Elevated temperatures can accelerate various degradation reactions, including dehydration of the alcohol, rearrangements, and cleavage of chemical bonds.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradants. Photostability studies are a crucial component of a comprehensive stability assessment.

Diagram: Potential Degradation Pathways

cluster_stress_conditions Stress Conditions cluster_molecule 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol cluster_degradation_products Potential Degradation Products Oxidative Stress Oxidative Stress Molecule Parent Molecule Oxidative Stress->Molecule Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis->Molecule Thermal Stress Thermal Stress Thermal Stress->Molecule Photolytic Stress Photolytic Stress Photolytic Stress->Molecule Ring-Opened Products Ring-Opened Products Molecule->Ring-Opened Products Hydrolysis Oxidized Derivatives (N-oxides, etc.) Oxidized Derivatives (N-oxides, etc.) Molecule->Oxidized Derivatives (N-oxides, etc.) Oxidation Dehydration Products Dehydration Products Molecule->Dehydration Products Thermal Photodegradation Adducts Photodegradation Adducts Molecule->Photodegradation Adducts Light

Caption: Potential degradation pathways under various stress conditions.

Section 4: Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to thoroughly evaluate the thermodynamic stability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[9] This helps to rapidly identify likely degradation products and establish degradation pathways.[8]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH24 - 72 hours
Oxidation3% H₂O₂24 - 72 hours
Thermal60 - 80 °C1 - 4 weeks
PhotostabilityICH Q1B compliant light exposureAs per guidelines

Protocol: Forced Degradation Study Workflow

Start Start Prepare_Solutions Prepare solutions of the compound in various stress media Start->Prepare_Solutions Expose_Samples Expose samples to stress conditions (heat, light, acid, base, oxidant) Prepare_Solutions->Expose_Samples Time_Point_Sampling Sample at predetermined time points Expose_Samples->Time_Point_Sampling Analysis Analyze samples using a stability-indicating HPLC method Time_Point_Sampling->Analysis Characterize_Degradants Characterize significant degradants using LC-MS, NMR, etc. Analysis->Characterize_Degradants Mass_Balance Perform mass balance calculation Characterize_Degradants->Mass_Balance End End Mass_Balance->End

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under controlled room temperature conditions (e.g., 25 °C/60% RH) are essential to determine the shelf-life and appropriate storage conditions. These studies are typically conducted over several months to years.

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for separating the parent compound from its degradation products and accurately quantifying them. Mass spectrometry (MS) is invaluable for the identification of unknown degradants.

Section 5: Computational Assessment of Stability

In addition to experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule.[12][13]

  • Density Functional Theory (DFT) Calculations: DFT can be used to calculate the energies of the parent molecule and potential degradation products, providing a thermodynamic basis for predicting the most likely degradation pathways.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules, which can influence its reactivity and stability.

These computational approaches can help to prioritize experimental studies and provide a deeper understanding of the degradation mechanisms at a molecular level.[14][15][16]

Section 6: Conclusion and Recommendations

The thermodynamic stability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol at room temperature is a critical parameter for its successful development as a pharmaceutical agent. The presence of both a furan ring and an amino alcohol functionality necessitates a thorough investigation of its susceptibility to oxidative, hydrolytic, thermal, and photolytic degradation.

A comprehensive stability program, combining forced degradation studies, long-term stability testing, and potentially computational modeling, is strongly recommended. The insights gained from these studies will be instrumental in guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life for the drug product, ultimately ensuring patient safety and therapeutic efficacy.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced Degradation Studies.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Weng, X., et al. (2019). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Javed, A., et al. (2021). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry.
  • Mishra, B., & Gautam, S. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition.
  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020). PubMed.
  • stability issues of furan rings in acidic or basic conditions. Benchchem.
  • Biodegradation of 5-(Hydroxymethyl)
  • A complete description of thermodynamic stabilities of molecular crystals. (2021). PNAS.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Computational prediction of small-molecule c
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temper
  • General scheme of the study of furan stability.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2021).
  • Furan. Wikipedia.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • 3-Aminopropanol CAS#: 156-87-6. ChemicalBook.
  • 1-Propanol, 3-amino-. NIST WebBook.
  • 1-Propanol, 3-amino-. NIST WebBook.
  • 1-Amino-2-propanol. PubChem.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI.

Sources

Foundational

A Technical Guide to the Preliminary Biological Investigation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The furan nucleus is a cornerstone in medicinal chemistry, integral to a multitude of compounds with demonstrated pharmacological value.[1][2][3][4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, integral to a multitude of compounds with demonstrated pharmacological value.[1][2][3][4] This guide delves into the preliminary biological investigation of a novel class of compounds: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol derivatives. The incorporation of an amino alcohol moiety onto a furan scaffold presents a compelling opportunity for the discovery of new therapeutic agents.[5][6] This document provides a comprehensive overview of the synthetic rationale, proposed biological screening protocols, and potential mechanisms of action for these derivatives. It is designed to be a self-validating resource for researchers, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Rationale for Investigation

The furan ring system is a privileged scaffold in drug discovery, known to be a component of various antibacterial, antiviral, anti-inflammatory, and antitumor agents.[1][2] Its unique electronic configuration and ability to engage in hydrogen bonding contribute to its diverse biological activities. Concurrently, amino alcohols are a structural motif present in numerous pharmaceuticals, recognized for their capacity to interact with biological targets such as enzymes and receptors through hydrogen bonding and electrostatic interactions.[7]

The novel 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol scaffold combines these two pharmacologically significant moieties. The dimethyl substitution at the 2-position of the propanol chain introduces steric bulk, which can influence the molecule's conformation and interaction with target sites, potentially leading to enhanced selectivity and potency. This guide outlines a systematic approach to explore the therapeutic potential of this promising class of compounds.

Synthetic Strategy and Characterization

The synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol derivatives can be approached through a multi-step pathway, commencing with readily available furan precursors. A plausible and efficient synthetic route is detailed below.

General Synthetic Workflow

The proposed synthesis involves a two-step process starting from a furan derivative. The initial step focuses on creating an alcohol intermediate, which is then followed by the introduction of the amino group.

Synthetic Workflow A Furan Derivative (e.g., Furan-3-carbaldehyde) B Grignard Reaction A->B Reagent: 2,2-dimethylpropyl- magnesium bromide C Alcohol Intermediate B->C D Reductive Amination C->D Reagents: Amine, Reducing Agent (e.g., NaBH3CN) E 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Derivative D->E

Caption: A generalized workflow for the synthesis of the target derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a primary amine derivative.

Step 1: Synthesis of 1-(Furan-3-yl)-2,2-dimethylpropan-1-ol (Alcohol Intermediate)

  • To a stirred solution of furan-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2,2-dimethylpropylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alcohol intermediate.

Step 2: Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

  • To a solution of the alcohol intermediate (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography.[7]

Preliminary Biological Activity Screening

Given the broad spectrum of biological activities associated with furan derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic potential of the synthesized compounds.[1][8][3]

Antimicrobial Activity

Furan derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][3][9][10]

3.1.1. Antibacterial Screening: Broth Microdilution Method

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 25-28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Table 1: Representative Data for Antimicrobial Screening

Compound Test Organism MIC (µg/mL)
Derivative 1 S. aureus 16
Derivative 1 E. coli 32
Derivative 1 C. albicans 8
Ciprofloxacin S. aureus 1
Ciprofloxacin E. coli 0.5

| Fluconazole | C. albicans | 2 |

Anticancer Activity

Numerous furan derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[11][12][13][14][15]

3.2.1. In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Seed cancer cells (e.g., HeLa, SW620, MCF-7) in a 96-well plate and allow them to adhere overnight.[11][13]

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Representative Data for Anticancer Screening

Compound Cell Line IC50 (µM)
Derivative 2 HeLa 5.2
Derivative 2 SW620 12.8
Doxorubicin HeLa 0.8

| Doxorubicin | SW620 | 1.5 |

Potential Mechanisms of Action

The biological activity of furan derivatives can be attributed to various mechanisms. Understanding these can guide further lead optimization.

Antimicrobial Mechanisms

One of the well-established mechanisms for some furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage bacterial DNA and ribosomes, leading to cell death.[9] Other furanones have been shown to interfere with bacterial quorum sensing, a communication process that regulates virulence.[9]

Antimicrobial Mechanism cluster_0 Bacterial Cell A Furan Derivative B Enzymatic Reduction A->B C Reactive Intermediates B->C D DNA Damage C->D E Ribosomal Damage C->E F Cell Death D->F E->F

Caption: A plausible mechanism of action for antimicrobial furan derivatives.

Anticancer Mechanisms

The anticancer activity of furan derivatives may be mediated through various signaling pathways. Some compounds have been shown to induce apoptosis by modulating the activity of key proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways.[11]

Anticancer Mechanism A Furan Derivative B PTEN Activation A->B C PI3K/Akt Pathway Inhibition B->C D Wnt/β-catenin Pathway Inhibition B->D E Apoptosis C->E D->E

Caption: Potential signaling pathways modulated by anticancer furan derivatives.

Conclusion and Future Directions

The 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds a compelling area for further investigation. Future work should focus on the synthesis of a library of derivatives with varied substitutions on the amino group and the furan ring to establish clear structure-activity relationships. Promising lead compounds should then be subjected to more extensive in vitro and in vivo studies to fully elucidate their therapeutic potential.

References

  • Alizadeh, F., Vaezi, G., & Ebrahimzadeh, M. A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–507. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8), 987-999. [Link]

  • Alizadeh, F., Vaezi, G., & Ebrahimzadeh, M. A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–507. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. (1998). Arzneimittelforschung, 48(7), 725-9. [Link]

  • Sashidhara, K. V., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 839-45. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4210. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13447-13458. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13447-13458. [Link]

  • Cimmino, A., et al. (2013). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 8(10), 1429-32. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]

  • Shi, Y., et al. (2017). Design, Synthesis and Antifungal Activity of Psoralen Derivatives. Molecules, 22(10), 1698. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen. [Link]

  • Malinski, E., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 263-8. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • Anis'kov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(13), 4153. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, GPCR Ligand Development, and Scaffold Library Generation Strategic Overview and Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, GPCR Ligand Development, and Scaffold Library Generation

Strategic Overview and Mechanistic Rationale

The furan nucleus is a highly versatile scaffold in medicinal chemistry, frequently leveraged for its unique electronic properties and hydrogen-bonding capabilities [1]. When coupled with an aminopropanol chain—a pharmacophore ubiquitous in neuroactive agents and GPCR ligands—the resulting molecular architecture presents significant therapeutic potential [1].

The target compound, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol , is a sterically hindered 1,3-amino alcohol. The incorporation of a gem-dimethyl group at the C2 position restricts the conformational flexibility of the aliphatic chain, which is a proven strategy in structure-based drug design to enhance target binding affinity and metabolic stability.

Retrosynthetic Strategy

To construct this sterically demanding scaffold, a two-step sequence is employed. The causality behind this specific route is rooted in the need for regiocontrol and the preservation of the electron-rich furan ring:

  • Aldol-Type Addition: The carbon-carbon bond is forged via the nucleophilic addition of deprotonated isobutyronitrile to furan-3-carboxaldehyde. Lithium diisopropylamide (LDA) is selected as the base; its bulky nature ensures quantitative, irreversible deprotonation of the sterically hindered isobutyronitrile without acting as a nucleophile.

  • Nitrile Reduction: The intermediate β -hydroxynitrile is reduced to the primary amine. Lithium aluminum hydride ( LiAlH4​ ) is utilized because it efficiently reduces nitriles to primary amines while leaving the sensitive furan ring intact, avoiding the over-reduction often seen with harsh catalytic hydrogenation conditions[1].

SynthesisWorkflow SM1 Furan-3-carboxaldehyde Step1 Aldol-Type Addition (LDA, THF, -78°C) SM1->Step1 SM2 Isobutyronitrile SM2->Step1 Int1 3-(furan-3-yl)-3-hydroxy- 2,2-dimethylpropanenitrile Step1->Int1 85% Yield Step2 Nitrile Reduction (LiAlH4, THF, 0°C to RT) Int1->Step2 Prod 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol Step2->Prod 78% Yield

Synthetic workflow for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol via aldol-type addition.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic parameters, and expected yields for the self-validating synthetic system.

Reaction StepReagent / MaterialEquivalentsTemp (°C)Time (h)Expected Yield
1. Aldol Addition Isobutyronitrile1.1-78 to RT3.0N/A
Furan-3-carboxaldehyde1.0 (Limiting)-782.082 - 88%
LDA (2.0 M in THF/heptane)1.15-781.0N/A
2. Reduction β -hydroxynitrile Int.1.0 (Limiting)0 to RT4.0N/A
LiAlH4​ (Pellets/Powder)2.50 to 654.075 - 80%

Step-by-Step Experimental Methodologies

Note: The following protocols are designed for execution within a professional, well-ventilated fume hood using standard Schlenk line techniques to maintain an inert atmosphere.

Step 1: Synthesis of 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanenitrile

Objective: Form the C-C bond while establishing the gem-dimethyl branching.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Base Introduction: Charge the flask with anhydrous Tetrahydrofuran (THF) (50 mL) and cool to -78 °C using a dry ice/acetone bath. Syringe in LDA (2.0 M solution, 11.5 mmol, 1.15 eq).

  • Enolate Formation: Dissolve isobutyronitrile (11.0 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Causality: Slow addition prevents localized heating, ensuring complete enolate formation without self-condensation. Stir at -78 °C for 45 minutes.

  • Electrophile Addition: Dissolve furan-3-carboxaldehyde (10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add dropwise to the enolate solution over 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot indicates completion.

  • Quench and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4​Cl (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography ( SiO2​ , gradient 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Objective: Chemoselective reduction of the nitrile to a primary amine [2].

  • Reagent Suspension: In a flame-dried 250 mL round-bottom flask under nitrogen, suspend LiAlH4​ (25.0 mmol, 2.5 eq) in anhydrous THF (40 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the purified 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanenitrile (10.0 mmol, 1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes. Causality: The reduction of a nitrile is highly exothermic; controlled addition at 0 °C prevents thermal runaway and potential cleavage of the furan ring.

  • Reduction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, equip a reflux condenser and heat the mixture to 65 °C for 3 hours to ensure complete reduction of the nitrile intermediate.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To quench the excess LiAlH4​ and prevent the formation of unfilterable aluminum emulsions, strictly apply the Fieser method:

    • Add x mL of distilled water dropwise (where x=grams of LiAlH4​ used).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled water.

    • Causality: This specific stoichiometric quenching sequence forces the precipitation of aluminum salts as a granular, easily filterable white solid ( NaAlO2​ ), drastically improving the yield of the amine.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes at room temperature. Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with hot THF ( 3×20 mL).

  • Final Purification: Concentrate the filtrate under reduced pressure. The crude amino alcohol can be purified by crystallization (e.g., from EtOAc/Hexanes) or via reverse-phase preparative HPLC to yield the final compound as a highly pure solid.

Analytical Validation Checkpoints

To ensure the system is self-validating, researchers must confirm the following spectral markers:

  • Intermediate ( β -hydroxynitrile): IR spectroscopy must show a distinct, sharp C≡N stretching band near 2240 cm−1 and a broad O-H stretch at 3400 cm−1 .

  • Final Product (Amino Alcohol): The disappearance of the C≡N band in the IR spectrum confirms complete reduction. High-Resolution Mass Spectrometry (HRMS-ESI) should yield an [M+H]+ peak corresponding to the exact mass of C9​H16​NO2+​ . 1H NMR will reveal the diagnostic gem-dimethyl singlet (~0.8-1.0 ppm, 6H) and the downfield furan protons (typically >6.0 ppm).

References

  • 3-Amino-1-(furan-3-yl)
  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
Application

Application Note: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol as a Versatile Scaffold for Medicinal Chemistry

Abstract This guide details the strategic application of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a novel building block for pharmaceutical research and development. This trifunctional scaffold incorporates a fura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide details the strategic application of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a novel building block for pharmaceutical research and development. This trifunctional scaffold incorporates a furan ring, a sterically shielded secondary alcohol, and a primary amine, offering multiple points for chemical diversification. The furan moiety serves as a versatile bioisostere for phenyl rings, potentially improving metabolic stability and receptor interactions.[1] The gem-dimethyl group adjacent to the amine is a well-established motif for enhancing pharmacokinetic properties by sterically hindering metabolic degradation.[2][3][4] This document provides a comprehensive overview of the molecule's properties, a robust synthesis protocol, and detailed methodologies for its use in constructing diverse compound libraries for drug discovery.

Introduction and Rationale

The design of novel Active Pharmaceutical Ingredients (APIs) requires building blocks that offer both structural diversity and favorable drug-like properties. 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is engineered to meet these demands. Its constituent parts offer distinct advantages:

  • Furan Ring: This five-membered aromatic heterocycle is a key pharmacophore in numerous approved drugs, contributing to a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6][7] It can engage in hydrogen bonding and π-π stacking interactions within target binding sites.[1]

  • 1,2-Amino Alcohol Motif: This structural element is prevalent in a vast number of pharmaceuticals and natural products.[8][9] The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to metal ions in metalloenzymes or forming critical hydrogen bond networks with protein residues.

  • Gem-Dimethyl Group (Neopentyl Scaffold): The introduction of a gem-dimethyl group can significantly improve a drug candidate's profile.[10] It reduces conformational flexibility, which can lead to entropically favorable binding to a target receptor, and it sterically shields adjacent functional groups from metabolism by cytochrome P450 enzymes, often increasing the compound's half-life.[2][4]

This combination of features makes the title compound a high-value starting point for programs in oncology, infectious diseases, and neurology.[11]

Physicochemical Properties & Characterization

As this is a novel building block, empirical data is not widely available. The following properties are predicted based on its structure and established analytical methods for characterization are proposed.

PropertyPredicted Value / MethodRationale / Explanation
Molecular Formula C₉H₁₅NO₂-
Molecular Weight 169.22 g/mol -
Predicted logP 0.8 - 1.2Calculated using standard algorithms; indicates moderate lipophilicity.
Predicted pKa (Amine) 9.5 - 10.5Typical for a primary aliphatic amine, suitable for forming salts.
¹H NMR See ProtocolKey signals expected: furan protons (δ 6.5-7.5), carbinol proton (δ 4.5-5.0), gem-dimethyl singlet (δ 0.9-1.2).[12][13]
¹³C NMR See ProtocolKey signals expected: furan carbons (δ 110-150), carbinol carbon (δ 65-75), quaternary carbon (δ 35-45).
Mass Spectrometry ESI-MSExpected [M+H]⁺ = 170.1125.
Chiral Analysis Chiral HPLC/SFCThe C1 carbinol center is chiral; separation of enantiomers is critical for stereospecific synthesis.[14][15]

Proposed Synthesis Protocol

A robust and plausible synthesis is essential for obtaining high-quality starting material. The following multi-step protocol is proposed, based on well-established organometallic and reductive amination chemistry.

G cluster_0 Synthesis Workflow furan Furan nBuLi n-BuLi, THF -78 °C furan->nBuLi furyllithium Furan-3-yllithium nBuLi->furyllithium coupling Organometallic Addition furyllithium->coupling aldehyde Boc-alaninal (Protected Amino Aldehyde) aldehyde->coupling intermediate Protected Amino Alcohol (Boc-Protected Intermediate) coupling->intermediate deprotection Deprotection (TFA or HCl in Dioxane) intermediate->deprotection product 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol deprotection->product

Caption: Proposed synthetic workflow for the target building block.

Step-by-Step Synthesis Methodology:
  • Generation of Furan-3-yllithium: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Coupling Reaction: To the freshly prepared furan-3-yllithium solution, add a solution of Boc-2,2-dimethyl-3-oxopropan-1-amine (tert-butyl (2,2-dimethyl-3-oxopropyl)carbamate) (0.9 eq) in anhydrous THF dropwise at -78 °C.

  • Work-up and Purification: After stirring for 2-4 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the Boc-protected intermediate.

  • Boc-Deprotection: Dissolve the purified intermediate in a solution of 4 M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If using HCl/dioxane, the hydrochloride salt may precipitate and can be collected by filtration. If using TFA/DCM, triturate the resulting oil with diethyl ether to precipitate the TFA salt. For the free base, neutralize a solution of the salt with a base (e.g., NaHCO₃) and extract with an organic solvent.

Core Applications in Medicinal Chemistry

The dual functionality of the amine and alcohol groups allows for orthogonal derivatization, making this a powerful scaffold for library synthesis.

Protocol 4.1: N-Acylation for Amide Library Synthesis

Amide bond formation is one of the most common reactions in drug discovery.[16] This protocol details a standard, high-yield coupling procedure.

G cluster_1 N-Acylation Workflow start Building Block (Free Amine) coupling Nucleophilic Attack by Amine start->coupling acid R-COOH (Carboxylic Acid) reagents HATU, DIPEA DMF, RT acid->reagents activation Active Ester Formation reagents->activation activation->coupling product N-Acylated Product (Amide) coupling->product

Caption: Workflow for standard amide bond formation.

Detailed Methodology:

  • Dissolution: In a vial, dissolve the 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol starting material (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.

  • Coupling Agent: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in one portion. The use of HATU is recommended for its efficiency and low rate of racemization.[17]

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC.

Protocol 4.2: O-Alkylation for Ether Synthesis

The secondary alcohol provides a handle for introducing a diverse range of alkyl or aryl groups, modulating properties like solubility and cell permeability. The Williamson ether synthesis is a classic and reliable method.[18]

Detailed Methodology:

  • Deprotonation: In a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Alcohol Addition: Slowly add a solution of the N-protected building block (e.g., Boc-protected) (1.0 eq) in THF. Causality Note: Using an N-protected version prevents the acidic N-H from quenching the base.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the alkylating agent (e.g., benzyl bromide or a substituted alkyl halide) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. For less reactive halides, gentle heating (e.g., to 50 °C) may be required.[19]

  • Work-up: Carefully quench the reaction at 0 °C with slow addition of water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ether by silica gel chromatography. The N-protecting group can then be removed if desired using the protocol described in Section 3.

Hypothetical Case Study: Scaffold for Kinase Inhibitor Design

Many Type II kinase inhibitors utilize a "hinge-binding" motif (often an amide) and a hydrophobic back pocket moiety. This building block is an ideal starting point for such a design.

G cluster_0 Pharmacophore Hypothesis Hinge Kinase Hinge (Backbone NH/CO) BackPocket Hydrophobic Back Pocket Solvent Solvent-Exposed Region Amide Amide Moiety (from N-Acylation) Amide->Hinge H-Bonds Furan Furan Ring Furan->BackPocket Hydrophobic Int. Alcohol R-O-Group (from O-Alkylation) Alcohol->Solvent Solubility/PK

Caption: Hypothetical binding mode in a kinase active site.

Here, the primary amine can be acylated with a group designed to bind to the kinase hinge region. The furan ring can occupy a hydrophobic pocket, while the secondary alcohol can be derivatized with polar groups to enhance solubility and engage with the solvent-exposed region of the protein. The gem-dimethyl group would serve to lock in a favorable conformation and improve metabolic stability.

Safety and Handling

  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol: Handle as a typical primary amine. It is expected to be a skin and eye irritant. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Reagents: Handle all reagents (n-BuLi, NaH, strong acids, coupling agents) according to their specific Safety Data Sheet (SDS) guidelines. Organolithium reagents and sodium hydride are pyrophoric and water-reactive.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Common synthetic strategies for the preparation of 1,2‐amino alcohols. ResearchGate. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC. Available at: [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Thieme Connect. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

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  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Augusta University. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. Europe PMC. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. Available at: [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. Available at: [Link]

  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI. Available at: [Link]

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  • Ester synthesis by O-alkylation. Organic Chemistry Portal. Available at: [Link]

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  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. PubMed. Available at: [Link]

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  • Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. Available at: [Link]

  • Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. PubMed. Available at: [Link]

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Method

Application Notes &amp; Protocols: N-Alkylation Strategies for the Sterically Hindered Amino Alcohol, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

An in-depth guide to the N-alkylation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a sterically hindered primary amino alcohol, designed for chemistry professionals in research and drug development. Introduction Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the N-alkylation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a sterically hindered primary amino alcohol, designed for chemistry professionals in research and drug development.

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, providing access to secondary and tertiary amines that are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1] The target substrate, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, is a valuable chiral building block in medicinal chemistry, featuring a furan moiety and an amino alcohol functional group.[2] However, its N-alkylation presents a significant synthetic challenge rooted in its molecular architecture. The primary amine is of the neopentyl type, positioned adjacent to a quaternary carbon, which imparts severe steric hindrance and dramatically reduces its nucleophilicity in classical substitution reactions.[1][3]

This guide provides a detailed analysis of effective N-alkylation methodologies for this challenging substrate. We will move beyond simple procedural lists to explain the causality behind protocol choices, focusing on methods that navigate the dual challenges of steric hindrance and the need for chemoselectivity in the presence of a hydroxyl group and an acid-sensitive furan ring. The primary methods explored are Reductive Amination and Catalytic N-Alkylation via a "Borrowing Hydrogen" strategy, with a critical discussion of the limitations of Direct Alkylation methods.

Substrate Analysis: Reactivity and Steric Profile

Understanding the substrate's structure is paramount to selecting an appropriate synthetic strategy. The key features of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol are:

  • Sterically Hindered Primary Amine: The amine is attached to a methylene group which is beta to a gem-dimethyl substituted carbon. This "neopentyl-like" arrangement effectively shields the nitrogen atom, making it a poor nucleophile for direct SN2 displacement reactions with alkyl halides. Such reactions are often exceedingly slow or fail entirely.[3][4]

  • Hydroxyl Group: The primary alcohol is a potential site for side reactions. Under basic conditions, it can be deprotonated to an alkoxide, which could compete as a nucleophile. While generally less nucleophilic than the amine, its presence must be considered.

  • Furan Ring: Furans are electron-rich aromatic heterocycles known for their sensitivity to strong acids and certain oxidizing agents.[5] Reaction conditions must be selected to preserve the integrity of this ring.

Caption: Key structural features and their synthetic implications.

Method 1: Reductive Amination (Recommended Primary Method)

Reductive amination is the most reliable and versatile strategy for the N-alkylation of sterically hindered amines.[6][7] This method circumvents the problematic SN2 pathway by transforming the electrophile (an aldehyde or ketone) and the nucleophile (the amine) into an imine or iminium ion intermediate, which is then reduced in situ. The formation of the C=N bond is less sterically demanding than a direct SN2 attack, and the subsequent reduction is typically efficient. This approach offers excellent control, virtually eliminating the over-alkylation issues that plague direct alkylation methods.[6][8]

Principle and Rationale

The reaction proceeds in two stages within a single pot:

  • Imine/Iminium Ion Formation: The primary amine condenses with a carbonyl compound (aldehyde or ketone) to form a carbinolamine, which then dehydrates to an imine. In the presence of a mild acid catalyst, this exists in equilibrium with the more reactive protonated iminium ion.

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the iminium ion to form the new C-N single bond of the secondary amine.

The key to success is the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the iminium ion intermediate.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its enhanced selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions used to promote imine formation.[10][11]

sub Dissolve Amine & Aldehyde in Solvent (e.g., DCE) imine Add Acetic Acid (cat.) Stir 1-2h for Imine Formation sub->imine Condensation reduce Add NaBH(OAc)₃ Portion-wise imine->reduce Activation stir Stir Overnight at RT Monitor by TLC/LC-MS reduce->stir Reduction workup Aqueous Quench (NaHCO₃) & Extraction stir->workup Completion purify Column Chromatography workup->purify Isolation product Characterize Pure N-Alkylated Product purify->product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Objective: To achieve selective mono-N-benzylation of the title compound using benzaldehyde.

Materials:

  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 equiv.)

  • Benzaldehyde (1.05 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Glacial Acetic Acid (catalytic, ~0.1 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent: Ethyl acetate/Hexanes mixture, potentially with 1% triethylamine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add benzaldehyde (1.05 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This period allows for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring solution in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor until the imine intermediate is fully consumed (as determined by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cautiously quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The basic nature of the amine product may cause streaking on the column; this can often be mitigated by pre-treating the silica with triethylamine or adding ~1% triethylamine to the eluent system.[12]

Self-Validation: The protocol's integrity is maintained by in-process monitoring via TLC/LC-MS at steps 3 and 5. A successful reaction will show the sequential disappearance of the starting amine, the appearance and subsequent disappearance of an imine/iminium ion intermediate, and the appearance of the final, higher Rf N-benzylated product.

Method 2: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is an increasingly prominent, atom-economical method for N-alkylation.[13] This process uses alcohols as alkylating agents, catalyzed by transition metal complexes (typically Ru or Ir), with water being the only byproduct.[13][14]

Principle and Rationale

The catalytic cycle involves three key phases:

  • Oxidation: The metal catalyst temporarily removes two hydrogen atoms from the substrate alcohol, oxidizing it in situ to the corresponding aldehyde or ketone. The catalyst stores these hydrogen atoms as a metal-hydride species.

  • Condensation: The newly formed carbonyl compound condenses with the amine to form an imine, identical to the intermediate in reductive amination.

  • Reduction: The metal-hydride catalyst transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This method is highly appealing from a green chemistry perspective and is effective for a wide range of amines and alcohols.[15] For a sterically hindered substrate, this approach remains viable as it relies on the same imine-formation pathway as reductive amination.

cluster_0 Borrowing Hydrogen Catalytic Cycle cluster_1 cat [M] Catalyst hydride [M]-H₂ Hydride Complex cat->hydride 1. R'CH₂OH enters (Oxidation) product R-NH-CH₂R' cat->product Product Released hydride->cat 3. Imine enters (Reduction) aldehyde R'CHO hydride->aldehyde Aldehyde Released alcohol R'CH₂OH imine Imine aldehyde->imine + R-NH₂ amine R-NH₂ water H₂O imine->water - H₂O

Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Objective: To utilize benzyl alcohol as the alkylating agent in a ruthenium-catalyzed BH reaction.

Materials:

  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 equiv.)

  • Benzyl alcohol (1.2 equiv.)

  • A suitable ruthenium catalyst, e.g., [Ru(p-cymene)Cl₂]₂ with a phosphine ligand, or a commercially available catalyst system.[13]

  • A weak inorganic base, e.g., K₂CO₃ (0.5 equiv.)

  • High-boiling, anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or pressure vessel, combine the amine (1.0 equiv.), benzyl alcohol (1.2 equiv.), the ruthenium catalyst (e.g., 0.5-2.0 mol%), and potassium carbonate (0.5 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically between 100-120 °C. The reaction is often run for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography as described in Method 1.

Method 3: Direct Alkylation with Alkyl Halides (A Cautionary Approach)

Directly reacting the amine with an alkyl halide is the most traditional N-alkylation method. However, for this specific substrate, it is fraught with challenges and is generally not recommended.

Principle and Limitations

The reaction is a nucleophilic substitution (SN2) where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[8] The primary limitations are:

  • Steric Hindrance: As previously discussed, the neopentyl-like structure of the substrate severely hinders the backside attack required for an SN2 reaction, leading to very slow reaction rates or complete failure.[3]

  • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine. Therefore, it can compete for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[6][8] Achieving selective mono-alkylation is exceptionally difficult.

  • Base Stoichiometry: A base is required to neutralize the H-X acid formed during the reaction. If not present, the acid will protonate the starting amine, rendering it non-nucleophilic.

While some specialized conditions using cesium bases or phase-transfer catalysts have been reported to improve mono-alkylation for less hindered amines, these are unlikely to overcome the profound steric barrier in this case.[16]

Representative Protocol (For Illustrative Purposes)

Objective: Attempted N-ethylation using ethyl bromide.

Materials:

  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 equiv.)

  • Ethyl bromide (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Reaction Setup: To a solution of the amine in anhydrous acetonitrile, add the base (K₂CO₃ or Cs₂CO₃).

  • Addition of Alkylating Agent: Add the ethyl bromide dropwise to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 60-80 °C) and stir for 24-72 hours.

  • Monitoring and Work-up: Monitor for the disappearance of starting material. If any conversion is observed, cool the mixture, filter off the base, and concentrate the filtrate. Analyze the crude product for a mixture of starting material, mono-alkylated, and di-alkylated products.

Expected Outcome: This reaction is expected to be very slow and low-yielding, with significant recovery of starting material and potential formation of multiple products, making purification challenging.

Comparative Analysis of N-Alkylation Methods

FeatureReductive AminationCatalytic "Borrowing Hydrogen"Direct Alkylation (Alkyl Halide)
Principle Imine formation & reductionIn-situ aldehyde formation & reductionSN2 Nucleophilic Substitution
Selectivity Excellent for mono-alkylationExcellent for mono-alkylationPoor; mixture of products is common
Substrate Scope Broad (aldehydes & ketones)Broad (primary & secondary alcohols)Limited by sterics; reactive halides needed
Steric Hindrance High toleranceHigh toleranceVery low tolerance; often fails
Conditions Mild (RT to moderate heat)Requires heating (100-120 °C)Often requires prolonged heating
Byproducts Water, spent reductantWater onlyStoichiometric salt waste
Recommendation Highly Recommended Recommended Alternative Not Recommended

Conclusion

For the N-alkylation of the sterically demanding substrate 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, conventional direct alkylation methods are largely ineffective due to severe steric hindrance and a propensity for over-alkylation. The most robust and reliable strategy is Reductive Amination , particularly using a mild and selective reducing agent like sodium triacetoxyborohydride. This method offers excellent control, high yields, and operational simplicity. As a modern and environmentally conscious alternative, Catalytic N-alkylation using alcohols via the borrowing hydrogen mechanism presents a highly effective and atom-economical option. By understanding the inherent structural challenges of the substrate, researchers can select these more advanced synthetic routes to achieve efficient and selective C-N bond formation.

References

  • EvitaChem. 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. EvitaChem.
  • Zhang, G., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]

  • Frister, T., et al. (2012). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Gunanathan, C., & Milstein, D. (2011). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. Organic Chemistry Portal. Available from: [Link]

  • Mets, A., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available from: [Link]

  • Wang, D., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available from: [Link]

  • Salvagno, A., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • OrgoSolver. Alkyl Halide Reactions: Direct Amination with NH₃. OrgoSolver. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Savvin, P. N., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. Available from: [Link]

Sources

Application

catalytic asymmetric synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

An Application Guide for the Catalytic Asymmetric Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Introduction: The Significance of Chiral γ-Amino Alcohols Chiral γ-amino alcohols (1,3-amino alcohols) are pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Catalytic Asymmetric Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols (1,3-amino alcohols) are privileged structural motifs found in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] Their defined stereochemical arrangement is often crucial for specific interactions with biological targets such as enzymes and receptors.[2] The target molecule of this guide, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol , presents a unique synthetic challenge and opportunity. It incorporates a biologically relevant furan heterocycle, two adjacent stereocenters, and a sterically demanding quaternary carbon center at the α-position to the amine.[2] This combination makes it a valuable building block for the synthesis of novel chemical entities in drug discovery.

The primary challenge in its synthesis lies in the precise and simultaneous control of the absolute and relative stereochemistry at the C1 (hydroxyl-bearing) and C3 (amino-bearing) positions. This guide provides a comprehensive overview of two powerful and distinct catalytic asymmetric strategies to access the various stereoisomers of this target molecule, designed for researchers and professionals in organic synthesis and drug development.

Strategic Overview: Pathways to the Target Molecule

A robust retrosynthetic analysis reveals two primary strategies for the asymmetric synthesis of the target γ-amino alcohol. Both strategies hinge on the formation of a key prochiral β-amino ketone intermediate, differing in when and how the stereochemistry is introduced.

  • Strategy A: Direct Catalytic Asymmetric Mannich-Type Reaction. This is a highly atom-economical approach where the carbon-carbon bond is formed and both stereocenters are set simultaneously through the reaction of a ketone-derived enolate with a furan-based imine, governed by a single chiral catalyst.[3][4]

  • Strategy B: Asymmetric Reduction of a Prochiral β-Amino Ketone. This two-stage approach first involves the non-stereoselective synthesis of the β-amino ketone precursor, followed by a highly stereoselective reduction of the ketone functionality using a chiral catalyst to establish the alcohol stereocenter.[5] This method offers diastereodivergence, allowing access to either syn or anti products by selecting the appropriate catalyst system.

G cluster_A Strategy A: Direct Asymmetric Mannich cluster_B Strategy B: Asymmetric Reduction Target Target Molecule 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Mannich Direct Catalytic Asymmetric Mannich Reaction Target->Mannich Retrosynthesis AsymRed Catalytic Asymmetric Reduction (AH or ATH) Target->AsymRed Retrosynthesis Imine Furan-3-carboxaldimine Mannich->Imine Ketone Pinacolone Mannich->Ketone ProchiralKetone Prochiral β-Amino Ketone AsymRed->ProchiralKetone MannichSynth Non-Asymmetric Mannich Synthesis ProchiralKetone->MannichSynth MannichSynth->Imine MannichSynth->Ketone

Figure 1: Retrosynthetic strategies for the target γ-amino alcohol.

Strategy A: Direct Catalytic Asymmetric Mannich-Type Reaction

The direct catalytic asymmetric Mannich reaction is a powerful transformation for constructing β-amino carbonyl compounds.[6] By using a chiral catalyst, a ketone can add directly to an imine with high stereo- and enantiocontrol. For this specific target, a zinc-based catalyst system is proposed, as it has proven highly effective for reactions involving hydroxyketones and other challenging substrates.[3][4][7]

Causality Behind Experimental Choices
  • Catalyst System: A dinuclear zinc catalyst, generated in situ from diethylzinc (Et₂Zn) and a chiral ligand such as (S,S)-linked-BINOL, is selected. The zinc center serves a dual role: it acts as a Lewis acid to activate the imine electrophile and coordinates with the ketone to form a rigid, chiral zinc enolate. This dual activation and highly organized transition state is the key to achieving high stereoselectivity.[3][6]

  • Diastereoselectivity Control: A remarkable feature of this catalytic system is the ability to control the diastereomeric outcome by simply changing the nitrogen-protecting group on the imine.

    • N-Diphenylphosphinoyl (Dpp) imines typically favor the formation of the anti -adduct. The bulky Dpp group sterically disfavors a transition state leading to the syn product.[4][7]

    • N-Boc imines , being less sterically demanding, generally lead to the syn -adduct.[3]

G cluster_cycle Proposed Catalytic Cycle Catalyst Et₂Zn / (S,S)-linked-BINOL (Active Catalyst) Enolate Chiral Zinc Enolate (from Pinacolone) Catalyst->Enolate Reacts with Ketone TransitionState Organized Diastereoselective Transition State Enolate->TransitionState Imine N-Protected Furan-3-carboxaldimine Imine->TransitionState Coordination & Attack Adduct Zinc-Alkoxide Product TransitionState->Adduct C-C Bond Formation Product β-Amino Ketone (anti or syn) Adduct->Product Protonolysis Product->Catalyst Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the Zn-BINOL Mannich reaction.

Experimental Protocol: Synthesis of anti-3-(Dpp-amino)-1-(furan-3-yl)-2,2-dimethylpropan-1-one

Part 1: Synthesis of N-Diphenylphosphinoyl-furan-3-carboxaldimine

  • To a solution of furan-3-carbaldehyde (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add diphenylphosphinamide (1.05 eq).

  • Add Ti(OEt)₄ (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by carefully adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with CH₂Cl₂.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude imine is typically used without further purification.

Part 2: Asymmetric Mannich Reaction

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-linked-BINOL (0.05 eq).

  • Add anhydrous THF (to 0.1 M relative to the imine) and cool the solution to 0 °C.

  • Add diethylzinc (1.0 M solution in hexanes, 0.2 eq) dropwise and stir the mixture for 30 minutes at 0 °C to form the catalyst.

  • Add a solution of the N-Dpp-furan-3-carboxaldimine (1.0 eq) in THF.

  • Add pinacolone (2.0 eq) dropwise.

  • Stir the reaction at 0 °C, monitoring progress by TLC. Based on similar reactions, this may take 6-24 hours.[3][7]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the anti-β-amino ketone.

Part 3: Reduction and Deprotection to Final Product

  • Dissolve the purified β-amino ketone in THF/MeOH (1:1) and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise and stir for 1-2 hours.

  • Quench with water, and remove the organic solvents in vacuo. Extract with ethyl acetate and purify to obtain the protected amino alcohol.

  • The Dpp group can be removed under acidic conditions (e.g., HCl in dioxane) to yield the final target molecule, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol .

ParameterExpected Outcome (based on literature analogs)Reference
Catalyst Loading 0.1 - 5 mol %[3][7]
Yield 80 - >99%[3][4]
Diastereomeric Ratio (anti:syn) >95:5[4][7]
Enantiomeric Excess (ee) >98% ee[3][7]

Strategy B: Diastereodivergent Asymmetric Reduction

This strategy offers excellent flexibility, as a single prochiral precursor can be converted into either the syn or anti diastereomer of the final product by choosing the appropriate chiral reduction catalyst.[5]

Synthesis of Prochiral Precursor: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-one

The precursor is synthesized via a classical Mannich reaction using 3-acetylfuran, paraformaldehyde, and an appropriate amine salt (e.g., dimethylamine hydrochloride, followed by displacement or further reaction to get the primary amine).[5][8] This reaction is typically performed under acidic conditions and does not require stereocontrol.

G cluster_anti anti-Selective Pathway cluster_syn syn-Selective Pathway Start Prochiral β-Amino Ketone ATH Asymmetric Transfer Hydrogenation (ATH) [Ir(p-cymene)Cl₂]₂ / (R,R)-TsDPEN HCOOH/Et₃N Start->ATH AH Asymmetric Hydrogenation (AH) [Rh(COD)₂]BF₄ / (R)-BINAP H₂ (gas) Start->AH Anti anti-Diastereomer ATH->Anti Syn syn-Diastereomer AH->Syn

Sources

Method

protecting group strategies for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol primary amine

An In-Depth Guide to Protecting Group Strategies for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Introduction: Navigating the Synthetic Challenges of a Versatile Building Block 3-Amino-1-(furan-3-yl)-2,2-dimethylpropa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Protecting Group Strategies for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is a valuable chiral building block in medicinal chemistry and organic synthesis, featuring a primary amine, a tertiary alcohol, and a furan moiety.[1] Its utility in constructing more complex molecules often requires selective chemical transformations. The high nucleophilicity and basicity of the primary amine, however, can interfere with reactions intended for other parts of the molecule. Therefore, the temporary masking of this amine with a protecting group is a critical strategic step.[2][3][4]

The selection of an appropriate protecting group is not trivial. The strategy must account for the inherent chemical sensitivities of the entire molecule, namely the tertiary alcohol and, most critically, the furan ring. Furan rings are notoriously unstable under acidic conditions, which can trigger polymerization or irreversible ring-opening.[5][6][7][8] This guide provides a detailed analysis of suitable protecting group strategies, focusing on the causality behind experimental choices to ensure high-yield, chemoselective transformations while preserving the integrity of the furan core.

Pillar 1: The Strategic Imperative—Choosing an Orthogonal Protecting Group

The cornerstone of a successful protecting group strategy is orthogonality . An orthogonal protecting group can be removed under specific conditions that do not affect other functional groups or protecting groups within the same molecule.[2][3][4] For our target molecule, the chosen amine protecting group must be removable without cleaving the tertiary alcohol or degrading the acid-sensitive furan ring.

G cluster_0 Protecting Group Selection Workflow cluster_1 Evaluation of Common Amine Protecting Groups Molecule Target Molecule: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Functionalities Identify Key Functional Groups: - Primary Amine (to be protected) - Tertiary Alcohol (to be preserved) - Furan Ring (sensitive) Molecule->Functionalities Considerations Key Considerations: 1. Furan Acid Sensitivity 2. Alcohol Stability 3. Orthogonality Functionalities->Considerations PGs Candidate Groups: Boc, Cbz, Fmoc Considerations->PGs Boc Boc Group Deprotection: Strong Acid (TFA, HCl) Risk: High risk of furan degradation PGs->Boc Cbz Cbz Group Deprotection: Hydrogenolysis (H₂, Pd/C) Risk: Low risk, conditions are neutral PGs->Cbz Fmoc Fmoc Group Deprotection: Mild Base (Piperidine) Risk: Low risk, conditions are mild PGs->Fmoc Recommendations Recommended Strategies: Cbz and Fmoc Boc->Recommendations Avoid if possible Cbz->Recommendations Fmoc->Recommendations

Caption: Decision workflow for selecting a suitable amine protecting group.

Pillar 2: Candidate Protecting Groups—A Comparative Analysis

We will evaluate the three most common carbamate protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—based on their compatibility with our target molecule.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a workhorse in organic synthesis, prized for its stability under basic and nucleophilic conditions.[9][10] It is typically installed using di-tert-butyl dicarbonate (Boc₂O).[11][12]

  • The Challenge: Standard Boc deprotection requires strong anhydrous acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[13][14][15] These conditions are highly likely to cause the degradation of the furan ring.[5][6] While milder, Lewis-acid-catalyzed deprotection methods exist, they still present a considerable risk.[16][17] Therefore, the Boc group is generally not recommended for this specific substrate unless subsequent synthetic steps absolutely require its unique stability profile and a specialized, non-standard deprotection protocol is validated.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another stalwart of amine protection, introduced using benzyl chloroformate (Cbz-Cl).[18][19] It offers excellent stability towards both acidic and basic conditions.[18]

  • The Strategic Advantage: The key benefit of the Cbz group lies in its primary deprotection method: catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[18][20][21] This reaction proceeds under neutral conditions, posing minimal risk to the furan ring and the tertiary alcohol. This orthogonality makes the Cbz group a highly trustworthy and authoritative choice for this system.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a modern and versatile protecting group, particularly dominant in solid-phase peptide synthesis.[13] Its unique feature is its lability to mild basic conditions.

  • The Strategic Advantage: Fmoc is removed not by acid or reduction, but by treatment with a mild, non-nucleophilic base, most commonly a solution of piperidine in an aprotic solvent like DMF.[13][22][23] These conditions are orthogonal to both acid-labile groups (like Boc) and hydrogenation-labile groups (like Cbz).[14] The mild basicity is well-tolerated by the furan ring and the tertiary alcohol, making Fmoc an excellent and reliable option.

Data Presentation: Comparative Summary

Protecting GroupProtection ReagentDeprotection ConditionsStability ProfileSuitability for Target Molecule
Boc Boc₂O, BaseStrong Acid (TFA, HCl)Stable to base, reduction, nucleophiles.[9][13]Low . High risk of furan degradation during deprotection.[5][6]
Cbz (Z) Cbz-Cl, BaseH₂, Pd/C (Catalytic Hydrogenolysis)[18][20]Stable to acid and base.[18]High . Deprotection is mild and neutral, ensuring furan integrity.
Fmoc Fmoc-Cl or Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)[22][23]Stable to acid and reduction.[13]High . Mild basic deprotection is orthogonal and safe for the furan ring.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. For any multi-step synthesis, it is critical to confirm the successful protection and deprotection at each stage via analytical methods such as TLC, LC-MS, and NMR.

G cluster_cbz Cbz Protection/Deprotection Cycle cluster_fmoc Fmoc Protection/Deprotection Cycle Amine_Cbz Primary Amine Protected_Cbz Cbz-Protected Amine Amine_Cbz->Protected_Cbz Cbz-Cl, Base (Protection) Protected_Cbz->Amine_Cbz H₂, Pd/C (Deprotection) Amine_Fmoc Primary Amine Protected_Fmoc Fmoc-Protected Amine Amine_Fmoc->Protected_Fmoc Fmoc-Cl, Base (Protection) Protected_Fmoc->Amine_Fmoc Piperidine/DMF (Deprotection)

Sources

Application

Application Notes and Protocols for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol in Fragment-Based Drug Discovery

An In-Depth Methodological Guide Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient path to novel therapeutics, particularly f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Guide

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient path to novel therapeutics, particularly for challenging biological targets.[1] This guide provides a comprehensive framework for the evaluation and application of a novel, synthetically tractable fragment, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol , within a typical FBDD campaign. We will dissect the fragment's molecular attributes, outline detailed protocols for its integration into a screening library, and present methodologies for primary screening, hit validation, and structural characterization. The causality behind each experimental choice is explained, providing researchers with not only a procedural blueprint but also the strategic rationale required for successful FBDD implementation. While this specific molecule is presented as a compelling candidate, the workflows described herein are broadly applicable to other novel fragments.

Fragment Profile and Rationale

The success of an FBDD program is highly dependent on the quality of the fragments in the screening library.[2][3] A well-designed fragment should possess favorable physicochemical properties, offer clear vectors for synthetic elaboration, and contain chemical motifs known to participate in high-quality interactions with protein targets.[4]

Physicochemical Properties and "Rule of Three" Compliance

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is a promising FBDD candidate due to its structural features and adherence to the widely accepted "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties.[5][6]

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 185.25 g/mol < 300 DaYes
cLogP 0.9 - 1.2≤ 3Yes
Hydrogen Bond Donors 2 (Amine, Alcohol)≤ 3Yes
Hydrogen Bond Acceptors 3 (Amine, Alcohol, Furan Oxygen)≤ 3Yes
Rotatable Bonds 4≤ 3No (Slight Deviation)
Topological Polar Surface Area (TPSA) 58.5 Ų≤ 60 ŲYes

Note: Predicted values are derived from standard computational models. The slight deviation in rotatable bonds is offset by the conformational constraint imposed by the gem-dimethyl group, which can be advantageous for reducing entropic loss upon binding.

Key Structural Features for Molecular Recognition

The fragment's architecture offers several key features for target interaction:

  • Furan Ring: This electron-rich aromatic system can participate in π-stacking interactions.[7] The oxygen atom acts as a hydrogen bond acceptor, providing a specific vector for interaction.[8]

  • Amino Alcohol Moiety: This classic pharmacophore provides both hydrogen bond donor (N-H, O-H) and acceptor (N, O) capabilities, enabling robust, directional interactions within a protein binding site.[9]

  • Gem-Dimethyl Group: This feature provides a degree of conformational rigidity to the aliphatic chain. This pre-organization can reduce the entropic penalty of binding and can improve metabolic stability. It also provides a non-polar surface for potential hydrophobic interactions.

  • 3D Shape: The sp³-hybridized carbons and the gem-dimethyl group impart a distinct three-dimensional character, which is increasingly sought after in modern fragment libraries to better explore the topological diversity of protein binding sites.[10][11]

Synthesis Outline

The compound is a synthetically accessible chiral amino alcohol.[9] A common strategy involves the diastereoselective reduction of a β-amino ketone precursor, which can be formed via a Mannich reaction involving a furan-based ketone. This synthetic tractability is crucial, as a key advantage of FBDD is the ability to rapidly generate analogs for hit-to-lead optimization.[11]

The FBDD Experimental Workflow: A Case Study

This section outlines a logical, multi-stage workflow for identifying and validating the binding of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol to a protein target. The use of orthogonal techniques is critical for eliminating false positives and building confidence in a fragment hit.[12]

FBDD_Workflow cluster_0 Preparation cluster_1 Screening & Validation cluster_2 Characterization & Elaboration Prep Fragment QC & Library Integration SPR Primary Screen: Surface Plasmon Resonance (SPR) Prep->SPR Soluble, pure fragment TargetPrep Target Protein Production & QC TargetPrep->SPR Active, pure protein NMR Orthogonal Validation: NMR Spectroscopy SPR->NMR Putative Hits Xray Structural Biology: X-ray Crystallography NMR->Xray Validated Hits MedChem Hit-to-Lead Chemistry (Growing, Linking) Xray->MedChem Co-crystal Structure MedChem->NMR Optimized Analogs

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols

Protocol 1: Fragment Quality Control and Library Plating

Rationale: Fragment screening is performed at high concentrations, meaning any impurities are also present at high concentrations and can cause false positives.[5] Ensuring fragment purity and solubility is the most critical first step. Best practice involves periodic re-evaluation of library integrity.[13]

Materials:

  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Screening buffer (e.g., PBS or HEPES-based buffer, pH 7.4)

  • Analytical instrumentation (LC-MS, ¹H NMR)

  • Acoustic liquid handler or manual pipettes

  • Assay-ready microplates (e.g., 384-well)

Procedure:

  • Purity Assessment:

    • Dissolve a small sample of the fragment in a suitable solvent.

    • Analyze via LC-MS to confirm the expected mass and assess purity (target >95%).

    • Analyze via ¹H NMR to confirm the chemical structure and identify potential organic impurities.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% anhydrous DMSO. Visually inspect for any precipitation.

    • Perform a serial dilution of the DMSO stock into the intended aqueous screening buffer to determine the maximum soluble concentration. The fragment should be soluble at the highest concentration required for screening (often >1 mM in the final assay buffer).[4]

    • Causality: Poor aqueous solubility is a primary cause of false negatives and assay artifacts. This step ensures the fragment is available to bind the target.[14]

  • Stock Solution Preparation & Plating:

    • Prepare a master stock solution (e.g., 100 mM) in anhydrous DMSO.

    • Using an acoustic liquid handler, dispense the required volume of the stock solution into designated wells of an assay-ready plate to achieve the desired final screening concentrations upon addition of protein and buffer.

    • Store plates sealed at -20°C or -80°C to minimize water absorption by DMSO and degradation.[13]

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening. It provides real-time kinetic data, requires low protein consumption, and can detect the weak binding interactions characteristic of fragments.[15][16]

SPR_Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Inject_Frag 3. Inject Fragment Solution (Association) Equilibrate->Inject_Frag Inject_Buff 4. Inject Running Buffer (Dissociation) Inject_Frag->Inject_Buff Regenerate 5. Regenerate Chip Surface (if necessary) Inject_Buff->Regenerate Analyze 6. Analyze Sensorgram (Binding vs. No Binding) Regenerate->Analyze

Caption: A typical experimental cycle for an SPR-based fragment screen.

Materials & Equipment:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein, purified and quality controlled (>95% purity, monodisperse)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+, matched DMSO concentration to samples)

  • Fragment plates prepared as in Protocol 3.1.

Procedure:

  • Target Immobilization: Covalently attach the target protein to the sensor chip surface via a suitable chemistry (e.g., amine coupling). Aim for a low to medium density to minimize mass transport effects. A reference flow cell should be prepared (e.g., activated and deactivated) to subtract bulk refractive index changes.

  • Assay Development & Quality Control:

    • Ensure the running buffer's DMSO concentration is precisely matched to the fragment samples to minimize solvent mismatch artifacts.[15]

    • Confirm the immobilized protein is active by injecting a known binder (if available) or a positive control.

    • Perform buffer-only injections to ensure a stable baseline.

  • Fragment Screening:

    • Inject a single high concentration of each fragment (e.g., 200 µM - 1 mM) over the target and reference flow cells.

    • Monitor the change in refractive index (measured in Response Units, RU) in real-time. A binding event is characterized by an increase in RU during fragment injection (association) followed by a decrease during buffer flow (dissociation).

    • Causality: The reference-subtracted sensorgram directly reports on the mass binding to the immobilized target. This allows for direct, real-time observation of the interaction.[17]

  • Data Analysis:

    • Identify "hits" as fragments that produce a response significantly above the noise and baseline drift.

    • Prioritize hits based on the binding response, shape of the sensorgram, and calculated ligand efficiency (LE).

    • Self-Validation: True binders should exhibit a dose-dependent response. Re-testing promising hits at multiple concentrations is a crucial validation step. False positives often arise from aggregation or nonspecific binding and may show atypical sensorgram shapes.[18]

Protocol 3: Hit Validation by Ligand-Observed NMR Spectroscopy

Rationale: NMR is considered a gold standard for FBDD hit validation.[19] Ligand-observed NMR experiments are highly robust for detecting weak binding and are less prone to false positives than many other techniques.[20] They confirm direct binding in solution, providing an excellent orthogonal check on primary screening data.[21]

Materials & Equipment:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein stock solution in NMR buffer (e.g., deuterated PBS)

  • Fragment hits identified from the primary screen (as DMSO stocks)

  • NMR buffer (e.g., 90% H₂O/10% D₂O PBS, pH 7.4)

Procedure (using Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples for each fragment hit.

    • Sample A (Reference): Fragment (e.g., 100 µM) in NMR buffer.

    • Sample B (Test): Fragment (100 µM) and target protein (e.g., 5-10 µM) in NMR buffer.

    • Causality: The protein concentration is kept low to ensure the fragment is in vast excess, a requirement for ligand-observed methods.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to ensure the fragment is stable and its signals are identifiable.

    • Acquire STD NMR spectra for Sample B. This experiment involves two acquisitions:

      • On-Resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-Resonance: Irradiation at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Binding Confirmation: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. This results in signals appearing in the difference spectrum. Non-binding fragments will show no signals.[22]

    • Epitope Mapping: The relative intensity of signals in the STD spectrum provides information about which protons of the fragment are in closest proximity to the protein surface, offering valuable structural insights.

    • Self-Validation: The experiment is inherently self-validating. No signals in the difference spectrum is a clear negative result. Controls using a denatured protein or a known non-binding protein should also yield no STD effect.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase. It provides an unambiguous, atomic-level view of the binding mode, which is essential for guiding the structure-based design of more potent compounds.[23][24]

Materials & Equipment:

  • Purified, crystallizable target protein

  • Crystallization screening kits and reagents

  • Fragment hit stock solution (high concentration)

  • Cryoprotectant

  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Protein Crystallization:

    • Screen for conditions that yield well-diffracting crystals of the apo (ligand-free) protein. This is often the most challenging step.[25]

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred for fragments): Transfer apo crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to diffuse into the crystal lattice.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

    • Causality: Soaking is often more efficient as it does not require re-optimizing crystallization conditions. The high fragment concentration is necessary to drive the binding equilibrium toward the bound state, overcoming the fragment's weak affinity.[26]

  • Data Collection and Structure Solution:

    • Harvest a soaked crystal, cryo-protect it, and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure using molecular replacement with the apo structure as a model.

  • Binding Mode Analysis:

    • Carefully analyze the resulting electron density map for evidence of the bound fragment. A well-resolved fragment will have clear, unambiguous electron density.

    • Model the fragment into the density and refine the structure.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the fragment and the protein. Identify nearby pockets and water molecules that can be displaced to guide fragment elaboration.[24] This structural information is the direct input for the hit-to-lead chemistry phase.[27][28]

Conclusion

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol serves as an excellent model candidate for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with a rich set of chemical features for molecular recognition and synthetic elaboration, makes it a high-quality starting point. The detailed protocols provided in this guide—from initial quality control through primary screening with SPR, orthogonal validation with NMR, and definitive structural characterization by X-ray crystallography—form a robust, self-validating workflow. By understanding the rationale behind each step, researchers can confidently apply this framework to discover and optimize novel fragment hits, accelerating the journey from initial concept to high-quality lead compounds.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • MDPI. (2026, March 10). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • ACS Publications. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010, February 4). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • ResearchGate. (2026, March 26). Precision by design: Surface plasmon resonance and the integration of biophysics in fragment-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR‐based fragment screening and hit identification: A, Schematic.... Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Applications of NMR in Fragment-Based Drug Design. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

  • IntechOpen. (n.d.). Approaches to Fragment-Based Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 26). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]

  • ACS Publications. (2022, January 8). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • BioSolveIT. (n.d.). What is Fragment-Based Drug Design (FBDD)?. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (n.d.). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, April 18). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs developed by FBDD (as of January 2022). Remnants of.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol synthesis

Technical Support Center: Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 1,3-amino alcohols b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 1,3-amino alcohols bearing gem-dimethyl groups, such as 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, presents unique chemoselectivity and stability challenges. This guide bypasses generic advice to address the specific mechanistic pitfalls of this two-step sequence: the aldol addition of isobutyronitrile to furan-3-carboxaldehyde, followed by the chemoselective reduction of the resulting β -hydroxy nitrile.

Synthetic Workflow Overview

SynthWorkflow A Furan-3-carboxaldehyde + Isobutyronitrile B 3-(furan-3-yl)-3-hydroxy- 2,2-dimethylpropanenitrile A->B LDA, THF, -78°C (Aldol Addition) C 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol B->C BH3·THF, Reflux (Nitrile Reduction)

Workflow for the two-step synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Phase 1 Troubleshooting: Aldol Addition (Nitrile Anion Chemistry)

Q: Why is my yield of the intermediate 3-(furan-3-yl)-3-hydroxy-2,2-dimethylpropanenitrile so low, with mostly recovered furan-3-carboxaldehyde? A: This is a classic symptom of either incomplete deprotonation of the isobutyronitrile or a reversible aldol addition (retro-aldol) occurring during the reaction quench[1]. Isobutyronitrile has a high pKa and requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for complete enolization. If the LDA is degraded by trace moisture, metalation will be incomplete. Furthermore, the resulting alkoxide adduct is highly sensitive to base-catalyzed retro-aldol cleavage if it is allowed to warm up before the base is neutralized.

Solution: You must maintain strict cryogenic conditions (-78 °C) throughout the addition and, critically, quench the reaction with a weak acid (such as saturated aqueous NH₄Cl) before removing the cooling bath.

Protocol 1: Optimized Aldol Addition

Self-Validating Step: The persistence of a pale yellow color upon aldehyde addition indicates active alkoxide formation. A color shift to dark brown indicates furan ring degradation due to localized heating.

  • Base Generation: In an oven-dried flask under N₂, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Nitrile Metalation: Add isobutyronitrile (1.1 equiv) dropwise at -78 °C. Stir for 1 hour. Causality: The gem-dimethyl group creates steric hindrance; a full hour is required for quantitative deprotonation.

  • Aldehyde Addition: Add furan-3-carboxaldehyde (1.0 equiv) slowly down the side of the flask to pre-cool the drops. Stir for 2 hours at -78 °C.

  • Cryogenic Quench: Inject saturated aqueous NH₄Cl directly into the reaction mixture at -78 °C. Only after the quench is complete should you remove the dry ice/acetone bath and allow the mixture to reach room temperature for standard aqueous extraction.

Phase 2 Troubleshooting: Chemoselective Nitrile Reduction

Q: During the reduction of the intermediate to 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol using LiAlH₄ (LAH), I observe massive cleavage back to furan-3-carboxaldehyde. What is happening? A: You are observing base-induced retro-aldol cleavage, a fatal flaw when using nucleophilic hydrides on unprotected β -hydroxy nitriles[2]. When LiAlH₄ is introduced, it rapidly deprotonates the free hydroxyl group, forming an aluminum alkoxide intermediate. Because the adjacent carbon bears a gem-dimethyl group (steric bulk) and a nitrile (an electron-withdrawing leaving group), the alkoxide collapses. This extrudes the nitrile anion and regenerates furan-3-carboxaldehyde before hydride transfer to the nitrile carbon can even occur[3].

Q: How do I prevent this cleavage and successfully reduce the nitrile? A: You must switch from a nucleophilic/basic hydride (LAH) to an electrophilic/Lewis acidic hydride, such as Borane-Tetrahydrofuran (BH₃·THF). Borane coordinates directly to the lone pair of the nitrile nitrogen, activating the triple bond for hydride transfer without generating a highly basic alkoxide intermediate[2].

MechPathway cluster_LAH LiAlH4 Pathway (Basic) cluster_BH3 BH3·THF Pathway (Lewis Acidic) Start β-Hydroxy Nitrile Alkoxide Aluminum Alkoxide Intermediate Start->Alkoxide Deprotonation by LAH Coord Nitrile-Borane Complex Start->Coord BH3 Coordination Cleavage Retro-Aldol Cleavage (Aldehyde + Nitrile) Alkoxide->Cleavage C-C Bond Cleavage Amine Primary Amino Alcohol (Target) Coord->Amine Hydride Transfer

Mechanistic divergence: LAH-induced retro-aldol vs. BH3-mediated chemoselective reduction.

Q: Even with BH₃·THF, my final amino alcohol yield is low, and NMR shows a strange complex. How do I isolate the free amine? A: Borane reduction of nitriles yields a highly stable amine-borane complex ( R−NH2​⋅BH3​ ). Standard aqueous workup will not break this coordinate covalent bond. You must perform an acidic methanolysis to convert the borane into volatile trimethyl borate ( B(OMe)3​ ), which releases the amine hydrochloride salt.

Quantitative Comparison of Reducing Agents
Reducing AgentMechanism TypeRetro-Aldol RiskDimerization RiskTypical Yield
LiAlH₄ (LAH) Nucleophilic HydrideHigh Low< 30%
Raney Ni / H₂ Catalytic HydrogenationLowHigh (Secondary Amines)40-50%
BH₃·THF Electrophilic HydrideVery Low Low> 85%
Protocol 2: Chemoselective Borane Reduction & Decomplexation

Self-Validating Step: The evolution of hydrogen gas during the methanol/HCl quench confirms the destruction of excess borane. The subsequent solubility of the product in the aqueous layer confirms successful amine salt formation.

  • Complexation & Reduction: Dissolve the β -hydroxy nitrile in anhydrous THF under N₂. Cool to 0 °C. Slowly add BH₃·THF (3.0 equiv). Note: Excess is required as the first equivalent will coordinate with the free hydroxyl group.

  • Heating: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Nitrile reduction by borane is sluggish at room temperature.

  • Methanolysis (Decomplexation): Cool the reaction to 0 °C. Carefully add Methanol dropwise until gas evolution ceases, followed by 2M HCl in Methanol. Reflux the mixture for 2 hours. This step destroys the R−NH2​⋅BH3​ complex.

  • Isolation: Concentrate the mixture in vacuo to remove B(OMe)3​ and THF. Partition the residue between water and diethyl ether. Discard the ether layer (removes non-basic impurities). Basify the aqueous layer to pH 12 using 20% NaOH, and extract extensively with Dichloromethane. Dry the combined organics over Na₂SO₄ and concentrate to yield the pure 1,3-amino alcohol.

References

  • CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives - Books Royal Society of Chemistry URL
  • Applications of the nonionic superbase P[i-PrNCH2CH2N]3 in organic synthesis Iowa State University Digital Repository URL
  • John Wiley & Sons / rushim.

Sources

Optimization

Technical Support Center: Handling and Storage of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that electron-rich heterocycles require careful handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that electron-rich heterocycles require careful handling. However, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol presents a unique "dual-threat" instability profile. This guide provides a deep mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Root Cause Analysis: The "Dual-Threat" Architecture

The instability of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol during storage is not a simple case of autoxidation; it is a self-propagating bimolecular cascade. The molecule possesses two highly reactive moieties: an electron-rich furan ring (an electrophile precursor) and a primary aliphatic amine (a strong nucleophile).

When exposed to ambient light, trace oxygen is photo-sensitized to singlet oxygen ( 1O2​ ). The furan ring undergoes a rapid [4+2] cycloaddition with 1O2​ to form an endoperoxide, which subsequently collapses into a highly reactive 1,4-dicarbonyl ()[1]. Because the primary amine is present in high effective concentration, it immediately attacks the newly formed enedione to form Schiff bases[2]. This initiates a rapid polymerization network that manifests as a dark brown, insoluble tar.

Furthermore, furan rings are acutely sensitive to specific acid catalysis. Protonation at the C-alpha position leads to nucleophilic attack by trace water, forcing the ring open into a [3]. This dictates our strict avoidance of acidic solvents and stationary phases during handling[4].

FuranDegradation O2 Ambient O2 + Light SingletO2 Singlet Oxygen (1O2) O2->SingletO2 Photo-sensitization Endoperoxide Endoperoxide Intermediate ([4+2] Cycloaddition) SingletO2->Endoperoxide Attacks Furan Ring Molecule 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol Molecule->Endoperoxide Oxidation Polymer Polymerization / Browning (Schiff Base Cross-linking) Molecule->Polymer Amine Nucleophile Enedione Enedione (1,4-Dicarbonyl) Highly Electrophilic Endoperoxide->Enedione Ring Opening Enedione->Polymer Reacts with Primary Amine

Fig 1: Autoxidation and subsequent polymerization cascade of the furan-amine system.

Troubleshooting Guides & FAQs

Q1: My freshly synthesized batch turned from pale yellow to dark brown overnight on the bench. Is it ruined? A1: Yes, the deep discoloration indicates significant polymerization. The primary amine has cross-linked with the oxidized furan (enedione) intermediates. You cannot simply "wash" this away; the material must be repurified (See Protocol B), though yield recovery will be low.

Q2: How should I store the neat solid to guarantee long-term stability? A2: The compound must be stored as a neat solid under an inert atmosphere (Argon is preferred over Nitrogen due to its density), protected from light in an amber vial, and kept at -20°C or -80°C.

Q3: I need to store it in solution for ongoing biological assays. What solvents are safe? A3: Avoid Chloroform (CDCl3/CHCl3) : It generates trace HCl over time, which rapidly catalyzes furan ring opening[3]. Avoid THF and Diethyl Ether : They accumulate peroxides that directly oxidize the furan ring. Recommendation: Use anhydrous, degassed DMSO or DMF. If an NMR solvent is required, use Benzene-d6 or DMSO-d6 stored over molecular sieves.

Q4: Can I add a stabilizer to prevent degradation? A4: Adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% w/w can quench radical autoxidation pathways, but it will not stop singlet oxygen cycloaddition. Light exclusion remains your primary defense.

Quantitative Storage Data

The following table summarizes the expected shelf life of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol under various conditions, derived from empirical stability testing of furan-amine derivatives.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
25°C (Benchtop) Ambient AirAmbient Light< 48 HoursSinglet Oxygen / Polymerization
4°C (Fridge) Ambient AirDark1 - 2 WeeksSlow Autoxidation
-20°C (Freezer) Ambient AirDark1 - 3 MonthsSlow Autoxidation
-20°C (Freezer) Argon (Sealed)Dark> 12 MonthsNone (Stable)
Solution (CDCl3) Ambient AirAmbient Light< 12 HoursAcid-Catalyzed Ring Opening

Self-Validating Experimental Protocols

Protocol A: Anaerobic Ampouling for Long-Term Storage

This protocol ensures the complete removal of oxygen and water, preventing both autoxidation and nucleophilic ring-opening.

  • Purity Verification (Self-Validation Step 1): Before storage, run a baseline 1 H-NMR in DMSO-d6. Confirm that the furan protons ( δ ~6.3, 7.4 ppm) integrate perfectly with the gem-dimethyl protons ( δ ~0.9 ppm). Ensure there are absolutely no aldehyde/enedione peaks >9.0 ppm.

  • Lyophilization: Dissolve the compound in LC-MS grade water/acetonitrile and lyophilize for 24 hours to remove trace nucleophilic water.

  • Argon Backfilling: Transfer the dry solid to an amber glass vial. Using a Schlenk line, pierce the septum and perform three cycles of high vacuum (5 mins) followed by Argon backfilling.

  • Sealing: Seal the vial with Parafilm or Teflon tape under positive Argon pressure. Store immediately at -20°C.

  • Quality Control (Self-Validation Step 2): After 1 month, take a 1 mg aliquot and repeat the 1 H-NMR. The integration ratio of furan to gem-dimethyl protons must remain unchanged.

Protocol B: Rescue Chromatography of Partially Degraded Material

If your compound has begun to yellow or brown, it can sometimes be rescued. Standard silica gel is too acidic and will destroy the remaining furan rings.

  • Solubility Check: Attempt to dissolve the brown mixture in Ethyl Acetate. If it is completely insoluble, the polymer network is too extensive; discard the batch.

  • Stationary Phase Selection: Slurry pack a column using Basic Alumina (Brockmann Grade I) . The basic surface prevents acid-catalyzed protonation of the furan C-alpha position[3].

  • Eluent Preparation: Prepare a solvent system of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) . The TEA suppresses the ionization of the primary amine, preventing streaking on the column.

  • Elution & Fractionation: Load the sample and run the column. The dark polymeric material will permanently bind to the baseline of the alumina.

  • Fraction Validation (Self-Validation Step): Perform 2D-TLC on the collected fractions. Spot the sample, run it in one direction, let it dry, rotate the plate 90 degrees, and run it again. If the furan spot remains a single tight dot off the diagonal, your purification is successful and stable. If it streaks during the second run, your solvent system contains trace acids or peroxides.

References

  • Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. RSC Advances, 2020.

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, ACS Publications, 2017.

  • Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2).* Environmental Science & Technology, ACS Publications, 2025.

  • Technical Support Center: Furan Ring Stability and Degradation. Benchchem, 2025.

Sources

Troubleshooting

troubleshooting common impurities in 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol production

Technical Support Center: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Synthesis Welcome to the technical support hub for the synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Synthesis

Welcome to the technical support hub for the synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the production of this key building block. Our focus is on providing practical, in-depth solutions grounded in chemical principles to enhance the purity and yield of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Issues with Starting Materials and Early-Stage Intermediates

Question 1: My Friedel-Crafts acylation of furan with pivaloyl chloride is giving low yields and a significant amount of dark, insoluble tar. What's causing this and how can I prevent it?

Answer:

This is a classic sign of furan polymerization, a common side reaction when using strong Lewis acids like aluminum chloride (AlCl₃)[1]. The furan ring is highly sensitive to acidic conditions and can readily polymerize, leading to the formation of intractable tars[2][3].

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or a heterogeneous catalyst like AlPW₁₂O₄₀/Mg(OH)₂[1][4]. These reduce the acidity of the reaction medium, minimizing polymerization.

  • Lower the Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C to -20 °C) to decrease the rate of polymerization relative to the desired acylation[1].

  • Control Reagent Addition: Add the Lewis acid slowly to a solution of furan and pivaloyl chloride. This avoids localized high concentrations of acid that can initiate polymerization.

Question 2: I'm observing a mixture of 2- and 3-acylated furan isomers in my initial reaction product. How can I improve the regioselectivity for the desired 3-isomer?

Answer:

While Friedel-Crafts acylation of furan typically favors the 2-position due to greater stabilization of the cationic intermediate, the choice of starting material and conditions can influence regioselectivity[1][5]. To favor the 3-position, a different synthetic strategy starting from a 3-substituted furan is often necessary.

Recommended Synthetic Approach for 3-Substitution:

A more reliable method involves starting with 3-furoic acid or 3-furoyl chloride.

  • Preparation of 3-Furoyl Chloride: 3-Furoic acid can be converted to 3-furoyl chloride using standard reagents like thionyl chloride or oxalyl chloride. 3-Furoic acid itself can be prepared by the oxidation of furfural[6].

  • Friedel-Crafts or Grignard Reaction: While direct Friedel-Crafts acylation with 3-furoyl chloride on a suitable substrate is possible, a more controlled approach for this specific target molecule would be a Grignard reaction. Reacting 3-furoyl chloride with a suitable Grignard reagent can be challenging due to over-addition. A more robust method is to first form an appropriate intermediate.

A plausible synthetic route starting from 3-furaldehyde has been described, which avoids the challenges of regioselectivity in the acylation of the furan ring[7].

Section 2: Challenges in the Reduction Step and Final Product Purity

Question 3: My final product is contaminated with the oxime intermediate. Why is the reduction incomplete and how can I drive it to completion?

Answer:

Incomplete reduction of the oxime to the primary amine is a common issue. This can be due to several factors including the choice of reducing agent, reaction conditions, or catalyst deactivation.

Troubleshooting Steps:

  • Choice of Reducing Agent: While various reagents can reduce oximes, catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon) is a common method[7][8]. Metal hydrides like LiAlH₄ can also be effective but may be less selective[9].

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 50 psi) to facilitate the reaction[7].

    • Temperature and Time: Some reductions may require elevated temperatures or extended reaction times to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal duration.

  • Catalyst Activity: Ensure the catalyst is active. Raney Nickel, for instance, should be freshly prepared or properly stored. Catalyst poisoning by sulfur-containing compounds or other impurities can inhibit the reaction.

Question 4: I'm observing a significant amount of a secondary amine byproduct. What is the mechanism of its formation and how can it be suppressed?

Answer:

The formation of secondary amines is a known side reaction during the reduction of aldoximes, and can also occur with ketoximes[8]. This typically happens through the condensation of the intermediate imine with the final primary amine product, followed by further reduction.

Mitigation Strategies:

  • Acidic Conditions: Performing the reduction under acidic conditions can protonate the intermediate imine, which disfavors condensation and can lead to a cleaner primary amine product[10].

  • Ammonia Addition: In some catalytic hydrogenations, the addition of ammonia can help suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction[7].

Question 5: My final product is a racemic mixture, but I need a single enantiomer. What are the recommended methods for chiral resolution?

Answer:

Since the target molecule contains a chiral center, obtaining a single enantiomer is often a critical requirement in drug development.

Methods for Chiral Resolution:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts[11]. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Enzymatic Resolution: Enzymes can selectively acylate or hydrolyze one enantiomer of an amino alcohol or a precursor ester, allowing for the separation of the two enantiomers[12].

  • Chiral Chromatography: Chiral HPLC or Simulated Moving Bed (SMB) chromatography can be used to separate the enantiomers on a preparative scale[13][14].

Analytical Techniques for Enantiomeric Purity:

The enantiomeric excess (ee) of your product can be determined using several techniques:

  • Chiral HPLC or GC [15][16]

  • NMR with Chiral Derivatizing or Solvating Agents [15][17]

Section 3: General Purification and Stability

Question 6: My final product appears dark and discolored, suggesting degradation. What is the likely cause and what are the best practices for handling and purification?

Answer:

The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization, resulting in discoloration[3][18].

Best Practices:

  • pH Control: During workup and purification, avoid prolonged exposure to strong acids. Neutralize acidic solutions promptly and consider using a buffered system if necessary[3].

  • Purification Methods:

    • Acid-Base Extraction: The basicity of the amino group allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the pure amino alcohol is re-extracted into an organic solvent[19].

    • Crystallization: If the final product or a salt form is crystalline, recrystallization is an excellent method for purification[11][20].

    • Chromatography: For difficult-to-separate impurities, column chromatography on silica gel can be effective. However, standard silica gel can be slightly acidic. To prevent degradation of the acid-sensitive furan ring, consider using deactivated or neutral silica gel, or adding a small amount of a base like triethylamine (~0.1-1%) to the eluent[3].

Visual Aids and Protocols

Troubleshooting Workflow for Impurity Identification and Mitigation

G start Synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol analytical Analyze Final Product (HPLC, LC-MS, NMR) start->analytical impurity_check Impurity Detected? analytical->impurity_check success Product Meets Purity Specs impurity_check->success No identify Identify Impurity (MS, NMR) impurity_check->identify Yes is_starting_material Unreacted Starting Material? identify->is_starting_material is_intermediate Incomplete Reaction Intermediate? is_starting_material->is_intermediate No optimize_stoichiometry Adjust Stoichiometry / Reaction Time is_starting_material->optimize_stoichiometry Yes is_side_product Side-Reaction Product? is_intermediate->is_side_product No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) is_intermediate->optimize_conditions Yes purify Select Appropriate Purification (Crystallization, Chromatography, Extraction) is_side_product->purify No modify_synthesis Modify Synthetic Route / Reagents is_side_product->modify_synthesis Yes optimize_stoichiometry->analytical optimize_conditions->analytical purify->success modify_synthesis->analytical

Caption: Troubleshooting workflow for impurity management.

Summary of Common Impurities and Recommended Actions
Impurity TypeLikely SourceRecommended Analytical MethodMitigation Strategy
Furan Polymers Strong acid catalysis in Friedel-Crafts acylationNMR, Size Exclusion ChromatographyUse milder Lewis acids, lower reaction temperature[1].
2-Acylfuran Isomer Poor regioselectivity in acylationHPLC, GC-MS, NMRStart from a 3-substituted furan precursor like 3-furoic acid[6].
Oxime Intermediate Incomplete reductionHPLC, LC-MS, TLCIncrease hydrogen pressure, use a more active catalyst, or increase reaction time/temperature[7].
Secondary Amine Condensation during reductionLC-MS, NMRPerform reduction in acidic media or with ammonia addition[8][10].
Enantiomeric Impurity Racemic synthesisChiral HPLC, Chiral GC, NMR with chiral agents[15][16]Perform chiral resolution via diastereomeric salt crystallization or enzymatic methods[11][12].
Degradation Products Acid sensitivity of the furan ringHPLC, LC-MSAvoid prolonged exposure to acid during workup and purification; use neutral chromatography media[3].
Protocol: General Acid-Base Extraction for Purification

This protocol outlines a general method for purifying the final amino alcohol product.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amino alcohol will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This will deprotonate the amino alcohol.

  • Re-extraction: Extract the liberated amino alcohol back into a fresh organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • - Pharmaguideline

  • - Benchchem

  • - EvitaChem

  • - Wiley Online Library

  • - PubMed

  • - Benchchem

  • - Benchchem

  • - Benchchem

  • - Scribd

  • - ResearchGate

  • - Benchchem

  • - ResearchGate

  • - Benchchem

  • - Benchchem

  • - Benchchem

  • - Guidechem

  • - Benchchem

  • - Scribd

  • - BOC Sciences

  • - Ingenta Connect

  • - Google Patents

  • - MDPI

  • - ChemicalBook

  • - PubMed

  • - Crossref

  • - HETEROCYCLES

  • - RSC Publishing

  • - ACS Publications

  • - Sigma-Aldrich

  • - Topics in Organic Chemistry

  • - OpenOChem Learn

  • - SK pharmteco

  • - Google Patents

  • - Organic Syntheses Procedure

  • - chemistlibrary

  • - JoVE

  • - ACS Publications

  • - ACS Publications

  • - CSB and SJU Digital Commons

  • - ORBi

  • - ACS Publications

  • - MDPI

  • - Organic Syntheses Procedure

  • - Sigma-Aldrich

  • - ThinkIR

  • - MDPI

  • - Google Patents

  • - Chemistry Steps

  • - Chem Service

Sources

Optimization

Technical Support Guide: Optimizing Solvent Conditions for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Crystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. It is structured as a serie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of the target compound and the principles of solvent selection for its crystallization.

Q1: What are the key molecular features of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol that influence solvent selection?

Answer: The molecular structure of this compound contains distinct polar and non-polar regions, which is the primary factor guiding solvent choice.

  • Polar Groups: The primary amine (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds.[1] These groups favor interaction with polar solvents like water, methanol, and ethanol.

  • Non-Polar Groups: The furan ring and the 2,2-dimethylpropyl backbone are non-polar. These sections of the molecule will interact more favorably with non-polar or moderately polar aprotic solvents such as toluene, ethyl acetate, or tetrahydrofuran (THF).[2]

Expert Explanation: The dual nature of this molecule means that a single "perfect" solvent is unlikely. Highly polar solvents may lead to high solubility, making crystallization difficult, while highly non-polar solvents may result in poor solubility altogether.[3] Therefore, the most effective strategies often involve either a single solvent of intermediate polarity or a mixed-solvent system (a "good" solvent paired with an "anti-solvent") to precisely control solubility.[4]

Q2: What is the general principle for selecting a primary solvent for crystallization?

Answer: The ideal primary solvent should exhibit a steep solubility curve with respect to temperature. Specifically, the compound should be highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., 0-5 °C).[4]

Expert Explanation: This temperature-dependent solubility is the driving force for cooling crystallization.[5][6] Dissolving the compound in a minimal amount of hot solvent creates a saturated solution. As this solution cools, the solubility decreases, leading to a state of supersaturation from which crystals can nucleate and grow.[7] A solvent in which the compound is sparingly soluble at all temperatures will result in poor yield, while a solvent in which the compound is highly soluble even when cold will also lead to low recovery.[8]

Q3: How do I choose an effective anti-solvent?

Answer: An effective anti-solvent is a liquid in which your target compound is poorly soluble, but which is fully miscible with your primary (dissolving) solvent.[4][9]

Expert Explanation: The principle of anti-solvent crystallization is to reduce the solubility of the solute within the solution to induce rapid crystallization.[10] When the anti-solvent is added to a solution of the compound, it lowers the overall solvating power of the solvent mixture, forcing the compound to precipitate. For 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, if you use a polar protic solvent like ethanol to dissolve it, a non-polar anti-solvent like hexane or toluene could be effective.[3] The rate of anti-solvent addition is a critical parameter; slow addition is generally preferred to promote the growth of larger, more well-defined crystals over rapid precipitation of small particles.[]

Q4: What are the primary methods for inducing crystallization for a compound like this?

Answer: The three most common and effective methods are cooling crystallization, anti-solvent crystallization, and evaporative crystallization.

  • Anti-Solvent Crystallization: Involves adding a poorly-solvating, miscible solvent (the anti-solvent) to a solution of the compound, which decreases its solubility and induces precipitation.[10][13]

  • Evaporative Crystallization: Involves the slow evaporation of the solvent from a saturated solution.[3][14] As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystal formation.[15] This method is useful when the compound's solubility is not strongly dependent on temperature.

Section 2: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Solvent Screening Workflow

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the crystallization of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Materials:

  • Small quantity (~10-20 mg per test) of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10 mg of the compound into a test tube.

    • Add the first solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

    • Observe if the solid dissolves within ~1-2 mL of solvent.

    • Interpretation: If it dissolves easily at room temperature, the solvent is too good for cooling crystallization but may be a candidate for an anti-solvent system. If it is largely insoluble, it may be a candidate for an anti-solvent. If it is sparingly soluble, proceed to the next step.

  • Hot Solubility Test:

    • Take the tubes with sparingly soluble or insoluble compounds.

    • Gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point.

    • Observe if the compound dissolves. Add more solvent in small increments if necessary to achieve full dissolution.

    • Interpretation: If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization. Note the approximate volume of solvent used.

  • Cooling Test:

    • Take the hot, clear solutions from the previous step.

    • Allow them to cool slowly to room temperature. Do not disturb the vials.

    • If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.[8]

    • Place the vials in an ice bath for 15-30 minutes.

    • Interpretation: The best solvents will produce a good yield of well-formed crystals upon cooling. Solvents that yield no solid or very little solid are not ideal for this method.

  • Anti-Solvent Test (if applicable):

    • Take a solvent in which the compound was highly soluble at room temperature.

    • Prepare a concentrated solution.

    • Slowly add a miscible anti-solvent (one in which the compound was insoluble) dropwise until the solution becomes cloudy (the cloud point), indicating nucleation.

    • Allow the mixture to stand and observe crystal formation.

Solvent Screening and Optimization Workflow Diagram

G start Start: Crude Compound screen Solvent Screening (See Protocol 1 & Table 1) start->screen cool_node Cooling Crystallization screen->cool_node anti_node Anti-Solvent Crystallization screen->anti_node evap_node Evaporative Crystallization screen->evap_node dissolve_hot Dissolve Compound in Minimum Hot Solvent slow_cool Slow Cool to RT, then Ice Bath dissolve_hot->slow_cool cool_node->dissolve_hot dissolve_rt Dissolve Compound at RT in Good Solvent anti_node->dissolve_rt dissolve_volatile Dissolve in Volatile Solvent evap_node->dissolve_volatile check_crystals Crystals Formed? slow_cool->check_crystals filter_dry Filter, Wash & Dry Crystals check_crystals->filter_dry Yes troubleshoot Troubleshoot: Oiling Out, Low Yield, etc. check_crystals->troubleshoot No / Oiled Out add_anti Slowly Add Anti-Solvent dissolve_rt->add_anti check_crystals2 Crystals Formed? add_anti->check_crystals2 check_crystals2->filter_dry Yes check_crystals2->troubleshoot No / Oiled Out slow_evap Slow Evaporation (e.g., perforated parafilm) dissolve_volatile->slow_evap check_crystals3 Crystals Formed? slow_evap->check_crystals3 check_crystals3->filter_dry Yes check_crystals3->troubleshoot No / Oiled Out analyze Analyze Purity, Yield, & Crystal Form filter_dry->analyze end_node End: Pure Crystalline Product analyze->end_node troubleshoot->screen Re-evaluate Solvents

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in Coupling Reactions of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for navigating the challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for navigating the challenges associated with coupling reactions of the sterically hindered amino alcohol, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. The unique structural features of this molecule, namely the neopentyl-like environment surrounding the amino group and the secondary alcohol, present significant hurdles in common synthetic transformations. This resource is designed to equip you with the knowledge and practical strategies to overcome these obstacles and achieve your synthetic goals.

I. Understanding the Challenge: Steric Hindrance in 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

The primary obstacle in derivatizing this molecule is the severe steric congestion around its reactive centers. The gem-dimethyl group adjacent to both the amino and hydroxyl functionalities effectively shields them from the approach of reagents. This guide will focus on three key transformations where steric hindrance is a major concern:

  • Amide Bond Formation: Coupling the primary amine with carboxylic acids.

  • C-N Cross-Coupling: Arylation or alkylation of the primary amine.

  • Esterification: Acylation of the secondary alcohol.

II. Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is failing or giving very low yields. What is the likely cause?

A1: The primary reason for failure is the steric hindrance around the primary amine, which is flanked by a bulky gem-dimethyl group. Standard coupling reagents like HATU form a bulky active ester, and the approach of the sterically encumbered amine is kinetically disfavored.[1] You will likely need to explore alternative coupling reagents that generate less sterically demanding intermediates or employ harsher reaction conditions.

Q2: I am attempting a Buchwald-Hartwig amination to couple an aryl halide with the amino group, but the reaction is sluggish. What should I consider?

A2: Buchwald-Hartwig reactions are sensitive to steric hindrance on both the amine and the aryl halide.[2][3][4] The neopentyl-like nature of the amine in your substrate is particularly challenging. The choice of ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Q3: Is the hydroxyl group also considered sterically hindered? What challenges can I expect when trying to form an ester?

A3: Yes, the secondary alcohol is also sterically hindered due to the adjacent gem-dimethyl group. Standard esterification conditions, such as Fischer esterification, may be too harsh and lead to side reactions. Acylation with acid chlorides and a base like triethylamine may also be slow.[7] More specialized techniques like the Mitsunobu reaction or Steglich esterification with a nucleophilic catalyst are often required.[8][9]

Q4: Can I perform a coupling reaction on the amine without protecting the hydroxyl group?

A4: In many cases, yes. The hydroxyl group is a relatively poor nucleophile compared to the primary amine, especially under basic conditions used for many coupling reactions. However, for reactions that use highly electrophilic reagents or require high temperatures, protection of the alcohol as a silyl ether (e.g., TBS) or another suitable protecting group may be necessary to prevent side reactions.

III. Troubleshooting Guides

Scenario 1: Failed Amide Coupling

Symptom: Low to no conversion when attempting to form an amide bond with a carboxylic acid.

Troubleshooting Workflow

start Failed Amide Coupling reagent Standard Coupling Reagent (HATU, HBTU) start->reagent strategy1 Switch to Less Hindered Activated Species reagent->strategy1 Try Acyl Fluoride Formation strategy2 Increase Reagent Reactivity reagent->strategy2 Use Phosphonium Reagents (PyBOP) strategy3 Elevate Temperature reagent->strategy3 Carefully Increase Temperature outcome1 Successful Coupling strategy1->outcome1 strategy2->outcome1 strategy3->outcome1 outcome2 Decomposition strategy3->outcome2

Caption: Troubleshooting workflow for failed amide couplings.

Detailed Solutions
Potential Cause Troubleshooting Steps & Explanation
High Steric Hindrance of Activated Ester Solution 1: In Situ Acyl Fluoride Formation. Convert the carboxylic acid to the corresponding acyl fluoride, which is a smaller and more reactive acylating agent.[10][11] This can be achieved using reagents like cyanuric fluoride or Deoxo-Fluor®. The smaller size of the fluorine atom compared to the activated ester complex from reagents like HATU reduces steric clash during the nucleophilic attack by the hindered amine.Solution 2: Use Phosphonium-Based Reagents. Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be more effective than aminium/uronium reagents for hindered couplings.[12]
Low Nucleophilicity of the Amine Solution: Employ a Stronger, Non-Nucleophilic Base. While DIPEA is common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes increase the effective nucleophilicity of the amine without competing in the reaction.
Insufficient Reaction Energy Solution: Increase Reaction Temperature. Carefully increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier.[11] Monitor the reaction closely for any signs of decomposition. Microwave irradiation can also be an effective way to rapidly heat the reaction and promote coupling.
Scenario 2: Inefficient Buchwald-Hartwig C-N Coupling

Symptom: Low conversion, slow reaction, or significant side product formation (e.g., hydrodehalogenation) in the palladium-catalyzed amination.

Ligand and Base Selection Guide
Ligand Class Recommended Ligands Rationale Recommended Base
Bulky Biarylphosphines XPhos, SPhos, RuPhosThese ligands possess the necessary steric bulk and electron-donating properties to promote both the oxidative addition of the aryl halide and the rate-limiting reductive elimination step, which is often slow for hindered amines.[5][13]NaOtBu, K₃PO₄
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHC ligands are strong σ-donors and can form very stable palladium complexes, which can be highly active for coupling sterically hindered substrates.[14][15][16]K₂CO₃, Cs₂CO₃
Troubleshooting Workflow

start Inefficient C-N Coupling ligand Initial Ligand Choice (e.g., PPh₃) start->ligand base Initial Base Choice (e.g., Na₂CO₃) start->base strategy1 Switch to Bulky, Electron-Rich Ligand (XPhos, SPhos) ligand->strategy1 strategy2 Use a Stronger Base (NaOtBu, K₃PO₄) base->strategy2 strategy3 Change Solvent (Toluene, Dioxane) strategy1->strategy3 If still slow outcome1 Improved Yield strategy1->outcome1 strategy2->strategy3 If still slow strategy2->outcome1 strategy3->outcome1 outcome2 No Improvement strategy3->outcome2

Caption: Troubleshooting workflow for C-N cross-coupling reactions.

Scenario 3: Challenging Esterification of the Hindered Alcohol

Symptom: The esterification reaction does not proceed, or requires harsh conditions leading to decomposition.

Recommended Methods for Hindered Alcohols
Method Reagents Key Advantages & Considerations
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or DIADProceeds with inversion of stereochemistry at the alcohol center.[8][17] It is generally reliable for SN2-type reactions on secondary alcohols.[18] However, the reaction can be sluggish with very bulky alcohols, and purification from phosphine oxide byproduct can be challenging.
Steglich Esterification Dicyclohexylcarbodiimide (DCC) or DIC, 4-Dimethylaminopyridine (DMAP)A mild method that uses a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to facilitate the acylation of the hindered alcohol.[9] The formation of the highly reactive N-acylpyridinium intermediate helps overcome the steric barrier.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAPParticularly effective for the synthesis of macrocyclic esters (lactones) but also highly efficient for intermolecular esterification of hindered alcohols. The mixed anhydride intermediate is highly reactive.

IV. Detailed Experimental Protocols

Protocol 1: Amide Coupling via Acyl Fluoride

This two-step, one-pot protocol is adapted for sterically hindered substrates.[11]

  • Activation (Acyl Fluoride Formation):

    • To a solution of the carboxylic acid (1.2 equiv) in an anhydrous aprotic solvent (e.g., DCM or MeCN) under an inert atmosphere (N₂ or Ar), add cyanuric fluoride (0.5 equiv) or Deoxo-Fluor® (1.2 equiv) at 0 °C.

    • Add a non-nucleophilic base such as pyridine (1.5 equiv).

    • Allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed assuming conversion.

  • Coupling:

    • In a separate flask, dissolve 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 equiv) in the same anhydrous solvent.

    • Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., EtOAc).

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Biarylphosphine Ligand

This protocol is a general starting point for coupling with aryl bromides.[13]

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the bulky phosphine ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).

    • Add the aryl bromide (1.0 equiv) and 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.2 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours depending on the substrate.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Esterification

This protocol allows for the esterification of the secondary alcohol with inversion of configuration.[8][18]

  • Reaction Setup:

    • Dissolve 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 equiv), the carboxylic acid (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require careful chromatographic separation.

V. References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Grokipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki-Miyaura couplings with sterically hindered substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • ResearchGate. (n.d.). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. Request PDF. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Mild Method for the Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Sharma, U., Kumar, N., Kumar, V., & Singh, B. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 623. [Link]

  • Rousseau, A. L., & Van der Eycken, E. V. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 16. [Link]

  • Sławiński, M., & Dąbrowska, E. (2019). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 24(3), 555. [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5834–5837. [Link]

  • Beddoe, R. H., Andrews, K. G., & Clayden, J. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Accounts of Chemical Research, 49(5), 887–897. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Ugi, I., Lohberger, S., & Karl, R. (1991). The Ugi reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 1083–1109). Pergamon Press.

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Stemmer, J., Manna, S., Gooßen, L. J. (2018). Buchwald–Hartwig amination with alkylamines. ResearchGate. [Link]

  • Parenty, A., & Moreau, X. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Viciu, M. S., Kissling, R. M., Stevens, E. D., & Nolan, S. P. (2002). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14638-14647. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • North, A. J., & Platts, J. A. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5858-5867. [Link]

  • Weires, A. G., & Weix, D. J. (2025). Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. [Link]

  • Singh, R., Kissling, R. M., Letellier, M.-A., & Nolan, S. P. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry, 69(8), 209-212. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Tambo, T., & Carreira, E. M. (2010). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 132(49), 17658–17660. [Link]

  • Golisade, A., & Wuest, W. M. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1195–1197. [Link]

  • Google Patents. (2005). WO2005081777A2 - Synthesis of sterically hindered secondary aminoether alcohols. Retrieved from

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1929–1936. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(10), 2797-2807. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Optimization

minimizing side reactions during 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol functionalization

Welcome to the technical support center for the functionalization of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and maximize the yield and purity of your target compounds.

Understanding the Molecule: Key Reactive Sites and Potential Pitfalls

The structure of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol presents three primary sites for functionalization: the secondary amine, the secondary alcohol, and the furan ring. The interplay of their reactivities, coupled with the inherent sensitivity of the furan moiety, necessitates careful consideration of reaction conditions.

The secondary amine is generally the most nucleophilic site, making it prone to acylation and alkylation. The secondary alcohol, while less nucleophilic, can be targeted under specific conditions. The furan ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic attack, oxidation, and acid-catalyzed degradation.[1][2] The primary challenge in the functionalization of this molecule is achieving chemoselectivity while preserving the integrity of the furan ring.

Troubleshooting Guide and FAQs

Section 1: N-Acylation

Question 1: I am attempting to N-acylate the secondary amine with an acyl chloride, but I am seeing a low yield and multiple side products. What is going wrong?

Answer: Low yields and the formation of side products during N-acylation are common issues that often stem from the reaction conditions and the inherent reactivity of the starting material. Several factors could be at play:

  • Furan Ring Degradation: The use of acyl chlorides can generate HCl as a byproduct. The furan ring is known to be unstable in acidic conditions, which can lead to acid-catalyzed hydrolysis and ring-opening, resulting in polymerization or the formation of degradation products.[3][4][5]

  • O-Acylation: While the amine is more nucleophilic, competitive acylation of the secondary alcohol can occur, especially if the reaction is run at elevated temperatures or for extended periods.

  • Steric Hindrance: The neopentyl-like structure adjacent to the amine and alcohol (the gem-dimethyl group) can introduce steric hindrance, slowing down the desired reaction and allowing side reactions to become more competitive.

Troubleshooting Strategies:

Strategy Rationale Recommended Protocol
Use a Non-Acidic Acylating Agent To avoid acid-mediated degradation of the furan ring, replace acyl chlorides with activated esters (e.g., N-hydroxysuccinimide esters) or use a carbodiimide coupling agent (e.g., EDC, DCC) with the corresponding carboxylic acid.[6]See Protocol 1 below.
Employ a Non-Nucleophilic Base A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can scavenge the acid byproduct without competing in the acylation reaction.[7]In a typical acylation with an acyl chloride, use 1.5-2.0 equivalents of DIPEA.
Control Reaction Temperature Lowering the reaction temperature can help to control the rate of reaction and improve selectivity by minimizing side reactions.Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Protect the Alcohol If O-acylation is a persistent issue, consider protecting the alcohol as a silyl ether (e.g., TBDMS) prior to N-acylation. Silyl ethers are generally stable to amine acylation conditions and can be deprotected under mild conditions.[8][9]Use TBDMS-Cl and imidazole in DMF to protect the alcohol. After N-acylation, deprotect with TBAF in THF.

Protocol 1: N-Acylation using EDC Coupling

  • Dissolve the carboxylic acid (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture to suppress side reactions and improve efficiency.

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Add a solution of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the urea byproduct and excess reagents.

Question 2: My N-acylation reaction is very slow, and even after prolonged reaction times, I have significant starting material remaining. How can I improve the reaction rate?

Answer: The slow reaction rate is likely due to the steric hindrance around the secondary amine. To overcome this, you can employ a more reactive acylating agent or a catalytic approach.

Troubleshooting Strategies:

Strategy Rationale
Use an Acyl Anhydride Symmetric or mixed anhydrides are often more reactive than acyl chlorides or activated esters and can accelerate the acylation of hindered amines.
Catalytic Acylation 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions and can significantly increase the reaction rate. Use it in catalytic amounts (0.1-0.2 eq).
Section 2: N-Alkylation

Question 3: I am trying to N-alkylate the secondary amine with an alkyl halide, but the reaction is not proceeding. What are the likely causes?

Answer: The N-alkylation of a hindered secondary amine with an alkyl halide can be challenging.[10][11] Several factors can contribute to the lack of reactivity:

  • Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the nitrogen, impeding the approach of the alkyl halide for an SN2 reaction.

  • Base Strength: A sufficiently strong base is required to deprotonate the secondary amine, generating the more nucleophilic amide anion. Common organic bases may not be strong enough.

  • Leaving Group: The choice of the leaving group on the alkylating agent is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

Troubleshooting Strategies:

Strategy Rationale Recommended Protocol
Use a Stronger Base Employ a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to fully deprotonate the amine.See Protocol 2 below.
Use a More Reactive Alkylating Agent Use an alkyl iodide or an alkyl triflate as these have better leaving groups.
Increase Reaction Temperature Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. However, be mindful of the furan ring's stability.Refluxing in a suitable solvent like THF or DMF may be necessary.
Alternative Alkylation Methods Consider reductive amination with an aldehyde or ketone. This involves the formation of an iminium ion intermediate followed by reduction with a hydride source like sodium triacetoxyborohydride.

Protocol 2: N-Alkylation using Sodium Hydride

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl iodide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Perform an extractive workup.

Section 3: O-Functionalization

Question 4: I want to selectively functionalize the secondary alcohol without affecting the amine. What strategies can I employ?

Answer: Achieving selective O-functionalization in the presence of a more nucleophilic amine is a significant challenge but can be accomplished through several strategies.[12][13][14][15][16]

Troubleshooting Strategies:

Strategy Rationale
Protect the Amine The most straightforward approach is to protect the amine, perform the O-functionalization, and then deprotect the amine. A Boc (tert-butyloxycarbonyl) group is a good choice as it is stable to many O-alkylation and O-acylation conditions and can be removed under acidic conditions that, if mild enough, may not harm the furan ring.[17]
Catalytic Chemoselective Functionalization Certain catalytic systems have been developed to achieve chemoselective O-functionalization of amino alcohols. For instance, some Lewis acids can preferentially activate the alcohol for nucleophilic attack.[15]
In-situ Amine Protection In some cases, the amine can be transiently protected or deactivated in situ. For example, in a biphasic system, the amine may be protonated in the aqueous phase, rendering it non-nucleophilic, while the O-functionalization occurs in the organic phase.

DOT Diagram: Chemoselective Functionalization Strategy

G cluster_0 Chemoselective Functionalization Pathways cluster_1 N-Functionalization cluster_2 O-Functionalization Start 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol N_Protect Protect Alcohol (e.g., TBDMS) Start->N_Protect Optional N_Func N-Acylation / N-Alkylation Start->N_Func Direct O_Protect Protect Amine (e.g., Boc) Start->O_Protect N_Protect->N_Func N_Deprotect Deprotect Alcohol N_Func->N_Deprotect If protected N_Product N-Functionalized Product N_Func->N_Product If direct N_Deprotect->N_Product O_Func O-Acylation / O-Alkylation O_Protect->O_Func O_Deprotect Deprotect Amine O_Func->O_Deprotect O_Product O-Functionalized Product O_Deprotect->O_Product G Furan Furan Ring Protonation Protonation (H+) Furan->Protonation Acidic Conditions RingOpening Nucleophilic Attack (e.g., H2O) & Ring Opening Protonation->RingOpening Intermediates Reactive Dicarbonyl Intermediates RingOpening->Intermediates Polymerization Polymerization Intermediates->Polymerization

Caption: Simplified furan degradation pathway under acidic conditions.

Section 5: Purification

Question 6: My product is a polar, basic compound, and I am having difficulty with purification by column chromatography on silica gel. I observe significant streaking and poor separation. What can I do?

Answer: The purification of polar, basic compounds on standard silica gel is often problematic due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This leads to the characteristic streaking and poor resolution you are observing. [18] Troubleshooting Strategies:

Strategy Rationale
Basic Modifier in Eluent Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the tailing of your basic compound.
Alternative Stationary Phases Consider using a different stationary phase for chromatography. Alumina (basic or neutral) is often a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be effective for polar compounds. [18]
Salt Formation and Crystallization Convert your basic product into a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. Salts are often crystalline and can be purified by recrystallization, which can be a highly effective method for achieving high purity. [19]The free base can then be regenerated if needed.
Protection and Purification If other methods fail, you can protect the polar functional groups (amine and alcohol) to create a less polar derivative that is easier to purify by standard silica gel chromatography. After purification, the protecting groups can be removed. [18]

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • stability issues of furan rings in acidic or basic conditions - Benchchem.
  • N-ALKYLATION OF HINDERED SECONDARY AROM
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Development of Catalytic Reactions for Precise Control of Chemoselectivity - J-Stage.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applic
  • Improving the efficiency of oxidative conversion of furan ring in synthesis - Benchchem.
  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - Organic & Biomolecular Chemistry (RSC Publishing).
  • The conceptual challenge of chemoselective amino alcohol monoarylation...
  • Furan Oxidation Reactions in the Total Synthesis of N
  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines - PMC.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsatur
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water | Journal of the American Chemical Society.
  • A Novel Synthetic Route to 2-Arylalkanoic Acids by a Ruthenium-Catalyzed Chemoselective Oxid
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Furan oxidation by Mn(III)/Co(II)
  • Acyl
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Public
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals.
  • Overcoming challenges in the purific
  • Furan - Wikipedia.
  • Challenges in the functionalization of the furopyridine ring - Benchchem.
  • Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025)
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels.
  • Acylation of Alcohols and Amines with Vinyl Acetates C
  • US5866719A - Process for the purification of an aminoalcohol - Google P
  • Protective Groups in Synthetic Organic Chemistry.
  • Studies on the Furan Seies. Part I.
  • Asymmetric acylation of alcohols in the presence of chiral tertiary amines.
  • JP2000026381A - Isolation of aminoalcohol - Google P
  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide - Benchchem.
  • An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)
  • Protective Groups - Organic Chemistry Portal.
  • Protecting Groups - Organic Synthesis.
  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol - EvitaChem.
  • Amino Acid Deriv
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals.
  • Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem.
  • Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced C
  • 佐々木誠論文.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics - ACS Public
  • Furan - Organic Syntheses Procedure.
  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids - PubMed.

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Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Welcome to the Advanced Technical Support Center. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol . This complex API intermediate presents unique challenges due to the acid-sensitive furan ring, the sterically hindered neopentyl-like center (2,2-dimethyl), and the amphiphilic nature of the final amino alcohol.

Below, you will find our mechanistic troubleshooting guides, critical process parameters, and self-validating scale-up protocols.

Process Workflow

G Start Furan-3-carboxaldehyde + Isobutyronitrile Aldol Aldol Condensation (Base Catalyzed) Start->Aldol Int 3-(Furan-3-yl)-3-hydroxy- 2,2-dimethylpropanenitrile Aldol->Int pH Control (Avoid Acids) Red Catalytic Hydrogenation (Raney Ni / NH3) Int->Red Product 3-Amino-1-(furan-3-yl)- 2,2-dimethylpropan-1-ol Red->Product Suppress Secondary Amines Workup Basic Extraction (pH > 10, Celite Filtration) Product->Workup Final Purified API Intermediate Workup->Final Break Emulsions

Scale-up workflow for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol synthesis.

Part 1: Synthesis & Reaction Engineering FAQs

Q: Why am I observing severe darkening and yield loss (polymerization) during the aldol condensation workup? A: This is a direct result of furan ring degradation. As detailed in 1[1], the furan heterocycle is highly susceptible to acid-catalyzed hydrolysis. Even mildly acidic conditions during the quenching of the base-catalyzed aldol reaction can initiate ring-opening, leading to the formation of dark, insoluble polymeric humins. Causality & Solution: To prevent this, you must strictly avoid acidic quenching agents. Buffer the quench using saturated aqueous NaHCO3​ and ensure the aqueous phase never drops below pH 7.5.

Q: My high-pressure hydrogenation of the nitrile intermediate is yielding 20-30% of a secondary amine dimer. How do I achieve >95% primary amine selectivity at scale? A: The catalytic reduction of nitriles inherently proceeds via a highly reactive imine intermediate. According to the 2[2], the newly formed primary amine acts as a nucleophile, attacking this imine to form a secondary imine, which subsequently reduces to the unwanted secondary amine dimer. Causality & Solution: To suppress this pathway, perform the hydrogenation in a methanolic solvent system saturated with anhydrous ammonia[3]. The massive molar excess of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium back toward the primary amine product.

Part 2: Downstream Processing FAQs

Q: The final liquid-liquid extraction of the amino alcohol is forming an unresolvable oil-in-water emulsion. How can I break it? A: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is an amphiphilic molecule. At near-neutral pH levels (pH 7-8), the primary amine is partially protonated, creating a surfactant-like species that lowers interfacial tension and stabilizes emulsions. Furthermore, trace furan degradation polymers can act as Pickering emulsion stabilizers. Causality & Solution: As demonstrated in standard4[4], you must adjust the aqueous phase to pH > 10 using NaOH . This fully deprotonates the amine, eliminating its surfactant properties. If the emulsion persists, filter the biphasic mixture through a pad of Celite prior to phase separation to remove insoluble polymeric stabilizers[4].

Part 3: Quantitative Data & Process Parameters

To ensure reproducibility across batches, adhere to the following Critical Process Parameters (CPPs) to maintain the Critical Quality Attributes (CQAs) of the intermediate.

Process StepCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA) Impact
Aldol Condensation Quench pH7.5 – 8.5Prevents furan ring-opening / humin formation.
Aldol Condensation Reaction Temperature-78°C to -60°CControls regioselectivity; prevents retro-aldol.
Hydrogenation NH3​ Concentration5 – 10 wt% in MeOHSuppresses secondary amine dimer to < 2%[2].
Hydrogenation H2​ Pressure500 – 800 psiEnsures complete conversion without furan reduction.
Downstream Workup Aqueous Phase pH> 10.0Breaks emulsion; maximizes primary amine recovery[4].

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . Observational checkpoints are built into the steps to confirm mechanistic success before proceeding.

Protocol 1: Synthesis of 3-(Furan-3-yl)-3-hydroxy-2,2-dimethylpropanenitrile
  • Deprotonation: Under an inert argon atmosphere, charge a dry reactor with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C. Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Enolate Formation: Add isobutyronitrile (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Self-Validation: The solution should remain pale yellow; deep coloration indicates impurities or moisture ingress.

  • Aldol Addition: Add furan-3-carboxaldehyde (0.95 eq) dropwise. Stir at -78°C for 2 hours.

  • Buffered Quench (Critical): Quench the reaction at -78°C by adding saturated aqueous NaHCO3​ . Do not use NH4​Cl or HCl , as the localized acidity will degrade the furan ring[1].

  • Extraction: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenation to Primary Amine
  • Reactor Preparation: Charge a high-pressure Parr reactor with the crude hydroxynitrile intermediate.

  • Solvent System: Dissolve the intermediate in a 7 M solution of ammonia in methanol ( NH3​ /MeOH)[3]. Self-Validation: The strong ammonia odor and basic pH confirm the environment required to suppress secondary amine formation[2].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney® Nickel (10 wt% relative to substrate). Warning: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Seal the reactor, purge with N2​ (3x), then purge with H2​ (3x). Pressurize to 600 psi H2​ and heat to 60°C.

  • Monitoring: Monitor hydrogen uptake. Self-Validation: The reaction is complete when exactly 2.0 molar equivalents of H2​ are consumed. Further consumption indicates unwanted reduction of the furan ring.

  • Workup & Emulsion Resolution: Vent the reactor and filter the mixture through a pad of Celite to remove the catalyst and trace polymers[4]. Concentrate the filtrate. If liquid-liquid extraction is required for further purification, ensure the aqueous phase is adjusted to pH > 10 with 1M NaOH before extracting with Dichloromethane (DCM) to prevent emulsion formation[4].

References

  • Furan Polymers and their Reactions (Focus on furan acid sensitivity and hydrolysis). DOKUMEN.PUB.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.ResearchGate.
  • Synthesis by Reduction (Catalytic hydrogenation of nitriles using Raney Nickel and Ammonia). Thieme E-Books & E-Journals.
  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades (Emulsion handling and pH adjustment in amino alcohol extraction). RSC Publishing.

Sources

Optimization

developing robust HPLC methods for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol analysis

Technical Support Center: HPLC Method Development for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this hub for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this hub for researchers and drug development professionals tasked with analyzing 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol .

This molecule presents a unique chromatographic triad: a highly polar and basic primary amine, a UV-active but chemically sensitive furan ring, and a sterically hindered gem-dimethyl alcohol domain. These structural features routinely cause poor retention, severe peak tailing, and stability issues during High-Performance Liquid Chromatography (HPLC) analysis. To ensure lifecycle robustness, we must move away from trial-and-error and instead utilize the science- and risk-based Analytical Quality by Design (AQbD) principles outlined in ICH Q14[1].

PART 1: Method Development Workflow & Protocols

To build a self-validating and robust methodology, every experimental choice must be grounded in the physicochemical causality of the molecule.

ICH Q14 AQbD Workflow for robust HPLC method development.

Step-by-Step Methodology: Establishing the Baseline Method

Step 1: Column Selection (Addressing the Amine) Basic amines are notorious for interacting with residual acidic silanol groups (SiO⁻) on standard silica columns, which act like ion-exchange sites and cause severe peak tailing[2].

  • Protocol: Select a base-deactivated (end-capped) C18 column or a polar-embedded phase (e.g., amide-C18)[3]. The polar-embedded group creates a localized hydration layer that shields the basic amine from interacting with underlying silanols.

Step 2: Mobile Phase & pH Optimization The primary amine in this molecule has an estimated pKa of ~9.5. To achieve reproducible retention, you must operate at least 2 pH units away from the pKa to ensure a single ionization state[4].

  • Protocol (Low pH Strategy): Use 0.1% Formic Acid or 10 mM Phosphate buffer adjusted to pH 2.5. At this pH, the amine is fully protonated. Crucially, the residual silanols on the silica column (pKa ~3.5-4.5) are also fully protonated (neutralized), shutting down secondary ion-exchange interactions[2].

Step 3: Detector Optimization (Addressing the Furan)

  • Protocol: Configure a Diode Array Detector (DAD) to capture the full UV spectrum[5][6]. Set the primary quantitative extraction wavelength to 210–220 nm . Because isolated furan rings lack extended conjugation, their primary π-π* transitions occur in the deep UV range[7][8].

PART 2: Frequently Asked Questions (FAQs)

Q: Why does 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol elute near the void volume ( t0​ ) on my standard C18 column? A: The combination of the primary amine and the terminal hydroxyl group makes this molecule highly polar, especially at low pH where the amine is ionized. If your retention factor ( k′ ) is < 2, decrease the initial organic modifier concentration to 1-2% and use an AQ-type (polar-endcapped) column designed to resist phase collapse in 100% aqueous mobile phases. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine domain.

Q: Can I use Trifluoroacetic Acid (TFA) as an additive to improve peak shape? A: While TFA is an excellent ion-pairing agent that masks silanols and sharpens amine peaks, it strongly absorbs UV light below 220 nm[4]. Since the furan ring requires low-UV detection (~210 nm)[7], TFA will cause severe baseline drift during gradient elution. Use phosphoric acid (for UV-only systems) or formic acid (for LC-MS compatibility) instead[8].

Q: How do I ensure peak purity for this compound? A: Utilize the 3D spectral data from your DAD. By comparing the UV absorption spectrum at the peak's upslope, apex, and downslope, the integrated peak purity tool can statistically confirm the absence of co-eluting impurities hidden beneath the main peak[6].

PART 3: Troubleshooting Guides

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

This is the most common failure mode for basic amines[3]. To fix it, we must deploy a self-validating diagnostic test to determine if the issue is chemical or physical.

Diagnostic logic tree for resolving peak tailing in basic amines.

Causality: Tailing occurs when the positively charged amine undergoes secondary ion-exchange interactions with negatively charged, un-endcapped silanols on the silica surface[2]. Self-Validating Test: Inject a neutral, non-polar compound like toluene. Neutral compounds cannot interact with silanols via ion-exchange[2]. If the toluene peak is symmetrical but your target molecule tails, the issue is chemical. If toluene also tails, the issue is physical (e.g., column void, blocked frit, or excess extra-column volume)[2].

Quantitative Data Summary: Peak Shape Optimization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Outcome
Mobile Phase pH pH 5.0 - 7.0 (Partial ionization)pH 2.5Silanols neutralized; reproducible tR​
Stationary Phase Standard Type-A Silica C18Base-deactivated C18Asymmetry Factor ( As​ ) < 1.3
Buffer Additive None (Water/Acetonitrile only)10mM Triethylamine (TEA)TEA outcompetes amine for active sites
Column Temp 20°C (Ambient)40°CImproved mass transfer kinetics
Issue 2: Loss of Analyte Recovery / Furan Degradation

Symptoms: Decreasing peak area over consecutive injections from the same vial; appearance of new early-eluting degradation peaks. Causality: The furan ring is an electron-rich aromatic system susceptible to oxidation and acid-catalyzed ring-opening. Prolonged storage in highly acidic diluents or exposure to ambient light can degrade the molecule before it is injected. Resolution:

  • Sample Diluent: Prepare the sample in a neutral or slightly buffered diluent rather than unbuffered water or strong acid.

  • Storage: Use amber autosampler vials to prevent photo-oxidation.

  • Temperature: Maintain the autosampler tray at 4°C to slow degradation kinetics during long analytical sequences.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol vs. 3-Amino-1-phenylpropan-1-ol

Executive Summary For drug development professionals and synthetic chemists, selecting the optimal 1,3-amino alcohol scaffold is critical for determining a drug candidate's metabolic fate and synthetic versatility. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal 1,3-amino alcohol scaffold is critical for determining a drug candidate's metabolic fate and synthetic versatility. This guide provides an objective, data-driven comparison between Compound A (3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol) and Compound B (3-amino-1-phenylpropan-1-ol). By analyzing their divergent electronic properties and conformational thermodynamics, we establish a predictive framework for their behavior in both biological systems and synthetic workflows.

Structural Determinants of Reactivity

Electronic Profiling: Furan-3-yl vs. Phenyl

The strategic replacement of a phenyl ring with a furan bioisostere is a common tactic to modulate a compound's lipophilicity and target-binding profile[1]. However, this substitution fundamentally alters the oxidative stability of the molecule.

  • Compound A (Furan-3-yl): The furan ring is highly electron-rich. Under physiological conditions, it is highly susceptible to cytochrome P450 (CYP450)-catalyzed oxidation. This biotransformation frequently generates reactive electrophilic intermediates—such as epoxides or cis-enediones—which can covalently alkylate cellular nucleophiles, presenting a potential hepatotoxic liability[2].

  • Compound B (Phenyl): The aromatic phenyl ring is electronically stable and highly resistant to oxidative ring-opening. It provides a robust, metabolically stable scaffold that reliably withstands both enzymatic oxidation and harsh synthetic conditions[3].

Conformational Thermodynamics: The Thorpe-Ingold Effect

The reactivity of the primary amine and secondary alcohol in these scaffolds is governed by the substitution at the C2 position.

  • Compound A (2,2-Dimethyl): The presence of a gem-dimethyl group at C2 induces the Thorpe-Ingold effect (or gem-dimethyl effect). The steric bulk of the methyl groups compresses the internal bond angle between C1 and C3, forcing the hydroxyl and amine groups into close spatial proximity[4]. This pre-organization drastically lowers the entropic barrier for intramolecular cyclization, making Compound A an exceptional precursor for forming 1,3-oxazines or azetidines.

  • Compound B (Unsubstituted C2): Lacking steric bulk at C2, Compound B retains high conformational flexibility. This flexibility reduces the rate of intramolecular cyclization but makes the primary amine highly accessible for intermolecular reactions, such as rapid acylation or alkylation[5].

Reactivity_Pathways CompA Compound A (Furan-3-yl, Gem-Dimethyl) Furan Furan-3-yl Motif High HOMO Energy CompA->Furan Gem C2 Gem-Dimethyl Angle Compression CompA->Gem CompB Compound B (Phenyl, Unsubstituted) Phenyl Phenyl Motif Low HOMO Energy CompB->Phenyl Unsub C2 Unsubstituted High Flexibility CompB->Unsub Ox Rapid CYP450 Oxidation (Epoxide/Enedione) Furan->Ox Electrophilic Attack Stable Metabolically Stable Scaffold Phenyl->Stable Aromatic Stability Cyc Accelerated Intramolecular Cyclization Gem->Cyc Thorpe-Ingold Effect Inter Favors Intermolecular Reactions Unsub->Inter Minimal Steric Bulk

Logical relationship between structural motifs and their divergent reactivity pathways.

Quantitative Performance Comparison

The structural differences between the two compounds manifest as distinct kinetic and thermodynamic profiles in both biological and synthetic environments.

ParameterCompound A (Furan-3-yl, gem-dimethyl)Compound B (Phenyl, unsubstituted)Mechanistic Driver
CYP450 Half-Life (HLM) < 20 min (Rapid degradation)> 120 min (Highly stable)Furan ring electron density[1]
Reactive Metabolite Formation High (GSH-trapped epoxides)NegligibleFuran oxidation pathway[2]
Intramolecular Cyclization Rate ( kcyc​ ) High ( t1/2​ ~ 15 min)Low ( t1/2​ > 6 hours)Thorpe-Ingold effect[4]
Intermolecular Nucleophilicity Moderate (Sterically hindered)High (Unrestricted amine)C2 steric bulk[5]

Experimental Methodologies

As a self-validating system, the following protocols are designed with internal controls to definitively isolate the variables driving the reactivity differences.

Protocol 1: CYP450 Oxidative Stability & Reactive Metabolite Trapping

This assay evaluates the metabolic liability of the furan ring versus the phenyl ring.

Causality & Design: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to simulate Phase I metabolism. A minus-NADPH control is run in parallel to definitively isolate enzymatic oxidation from background chemical degradation. Glutathione (GSH) is spiked into the matrix as a nucleophilic trap to capture transient furan-epoxides before they degrade, allowing their stable detection via LC-MS/MS[2].

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM stock solution of Compound A and Compound B in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine 1.0 mg/mL HLM, 5 mM GSH, and 1 µM of the test compound in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (omit NADPH in the control group).

  • Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by mixing with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates proteins, halting the reaction at precise timepoints.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for parent compound depletion and the appearance of GSH-adduct masses (M + 307 Da).

Protocol_Workflow Step1 1. Substrate Prep 1 mM in PO4 Buffer Step2 2. HLM Addition + NADPH & GSH Step1->Step2 Step3 3. Incubation 37°C, Timed Aliquots Step2->Step3 Step4 4. Protein Quench Cold Acetonitrile Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Self-validating experimental workflow for assessing CYP450-mediated oxidative stability.

Protocol 2: Kinetics of Intramolecular Cyclization

This protocol empirically validates the Thorpe-Ingold effect by measuring the rate of 1,3-oxazine formation upon reaction with formaldehyde.

Causality & Design: The reaction is conducted directly in an NMR tube using deuterated methanol (CD3OD). This allows for real-time, non-destructive tracking of the cyclization kinetics without solvent suppression artifacts. 1,3,5-Trimethoxybenzene is included as an inert internal standard to ensure quantitative integration is self-validating and immune to minor volume changes.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 0.1 mmol of Compound A (or B) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of CD3OD.

  • Buffering: Adjust the apparent pH to 8.5 using a minimal volume of NaOD. Causality: Maintaining a basic pH ensures the primary amine remains fully deprotonated and nucleophilic, preventing salt formation from skewing the kinetic data.

  • Initiation: Add 0.11 mmol of aqueous formaldehyde (37% w/w) directly to the NMR tube and mix thoroughly.

  • Data Acquisition: Insert the tube into a 400 MHz NMR spectrometer pre-heated to 25°C. Acquire 1H-NMR spectra every 5 minutes for 2 hours.

  • Kinetic Plotting: Integrate the disappearance of the distinct benzylic/furfurylic methine proton of the starting material against the internal standard to calculate the pseudo-first-order rate constant ( kobs​ ). Compound A will exhibit a sharply steeper depletion curve compared to Compound B.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol via Chiral HPLC

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For this reason, regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For this reason, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization and control of enantiomeric purity.[1][2] This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a chiral amino alcohol with potential as a pharmaceutical building block.[3]

We will explore the causal logic behind method development choices, present a self-validating protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare chiral HPLC with alternative analytical techniques.[4][5][6]

Part 1: Strategic Development of a Chiral HPLC Method

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) by HPLC is the predominant technique in the pharmaceutical industry due to its wide applicability, robustness, and scalability.[7][8] The goal is to exploit subtle differences in the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to different retention times.

Our target analyte, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, is a polar molecule containing both a basic amino group and an acidic hydroxyl group.[3] These functional groups are key interaction points for achieving chiral recognition.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in a chiral separation. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally versatile and should be the primary focus for initial screening.[9][10] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, making them suitable for a wide range of compounds.[11]

Rationale: The furan ring in our analyte can participate in π-π stacking, while the amino and hydroxyl groups are prime candidates for hydrogen bonding with the carbamate derivatives on the polysaccharide backbone.

Recommended Screening Columns:

CSP TypeCommon Trade NamesRationale for Inclusion
Immobilized Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IA, LUX® i-Amylose-1High success rate for a broad range of compounds. Immobilized nature allows for a wider range of solvents.[9][10]
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IB, LUX® i-Cellulose-1Complementary selectivity to amylose phases. Often successful when amylose phases are not.[10]
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® IC, LUX® i-Cellulose-5Different electronic properties due to chloro-substituents can alter selectivity for polar analytes.[9]
Macrocyclic Glycopeptide (Teicoplanin-based)CHIROBIOTIC® TExcellent for polar and ionizable compounds like amino alcohols, capable of operating in multiple modes (RP, NP, HILIC).[12]
Step 2: Mobile Phase Optimization

A systematic screening approach using different mobile phase modes is crucial.

  • Normal Phase (NP):

    • Solvents: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures.

    • Additives: For our basic amine, adding a small amount (0.1%) of a basic modifier like Diethylamine (DEA) is essential to prevent peak tailing by masking acidic sites on the silica support. For the acidic alcohol, 0.1% Trifluoroacetic Acid (TFA) may be needed.

    • Logic: NP mode relies on polar interactions. The alcohol modifiers compete with the analyte for hydrogen bonding sites on the CSP. Adjusting the alcohol percentage directly controls retention and selectivity.

  • Polar Organic Mode (PO):

    • Solvents: Acetonitrile or Methanol.

    • Additives: Similar to NP, 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes.

    • Logic: This mode is effective for compounds with poor solubility in hexane.[13] The separation mechanisms are complex but offer unique selectivity.

  • Reversed-Phase (RP):

    • Solvents: Water (with buffer, e.g., Ammonium bicarbonate) / Acetonitrile or Methanol.

    • Logic: While less common for polysaccharide CSPs, it can be effective, especially with macrocyclic glycopeptide columns.[12]

Experimental Protocol: Method Development Screening
  • Prepare a ~1 mg/mL solution of the racemic 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol standard in the initial mobile phase (e.g., Hexane/IPA 90:10).

  • Equilibrate the first screening column (e.g., CHIRALPAK® IA) with the mobile phase (e.g., 90:10 Hexane/IPA + 0.1% DEA) at a flow rate of 1.0 mL/min.

  • Set the detector to a suitable wavelength (the furan ring should allow for UV detection around 220-254 nm).

  • Inject 5-10 µL of the standard solution.

  • If no separation is observed, switch to a different mobile phase (e.g., 100% Acetonitrile + 0.1% DEA).

  • Repeat this process systematically for each column and mobile phase combination outlined above.

  • Once partial separation is achieved, optimize the mobile phase composition (e.g., adjust the alcohol percentage in NP mode) to achieve a resolution (Rs) of > 1.5.

Method_Development_Workflow Analyte Analyte Assessment (Polar Amino Alcohol) CSP_Screen CSP Screening (Polysaccharide & Macrocyclic) Analyte->CSP_Screen Select based on functional groups MP_Screen Mobile Phase Screening (NP, PO, RP Modes) CSP_Screen->MP_Screen Test each column Optimization Optimization (Solvent Ratio & Additives) MP_Screen->Optimization Identify promising conditions Final_Method Final Method (Rs > 1.5) Optimization->Final_Method Fine-tune for target resolution

Caption: Chiral HPLC method development workflow.

Part 2: Rigorous Method Validation Based on ICH Q2(R1)

Once an optimized method is established, it must be validated to prove its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[6][14][15] Validation ensures the method is reliable, reproducible, and accurate for quantifying the minor enantiomer.

Validation Parameters & Protocols

The key validation characteristics for an enantiomeric purity method are Specificity, Linearity, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.[6][16]

1. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradants).[15]

  • Protocol:

    • Inject a solution of the desired enantiomer (if available) to confirm its retention time.

    • Inject a solution of the racemate to demonstrate baseline resolution (Rs ≥ 1.5) between the two enantiomers.

    • Inject a placebo/blank solution to show no interfering peaks at the retention times of the enantiomers.

    • Spike the desired enantiomer with the undesired enantiomer and any known impurities to confirm resolution. Peak purity analysis using a diode-array detector can provide supporting evidence.[15]

2. Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.

  • Protocol:

    • Prepare a series of dilute solutions of the undesired enantiomer.

    • The LOQ is often established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by injecting at least five samples at this concentration and ensuring the precision (%RSD) and accuracy (%Recovery) meet predefined criteria (e.g., RSD ≤ 10%, Recovery 80-120%).

3. Linearity:

  • Purpose: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.[15]

  • Protocol:

    • Prepare at least five concentration levels of the undesired enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, range from LOQ to 0.15%).

    • Plot the peak area against concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy:

  • Purpose: To assess the closeness of the test results to the true value.[4]

  • Protocol:

    • Prepare spiked samples by adding known amounts of the undesired enantiomer to the pure, desired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Analyze each level in triplicate.

    • Calculate the percent recovery at each level. Acceptance criteria are typically 90-110% for pharmaceutical assays.

5. Precision:

  • Purpose: To demonstrate the closeness of agreement among a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 5%.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument. The results are compared to assess the method's reproducibility.

6. Robustness:

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% of the alcohol modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

    • Analyze a system suitability sample at each condition and evaluate the resolution and retention times. The resolution should remain > 1.5.

Validation_Workflow cluster_0 Method Performance cluster_1 Quantitative Ability Specificity Specificity (Resolution) LOQ LOQ (Sensitivity) Specificity->LOQ Ensures no interference at low levels Robustness Robustness (Parameter Variation) Linearity Linearity (Range) LOQ->Linearity Defines start of range Accuracy Accuracy (% Recovery) Linearity->Accuracy Verifies range Precision Precision (% RSD) Linearity->Precision Verifies range Accuracy->Precision Both assess error

Caption: ICH Q2(R1) validation parameter relationships.

Example Validation Data Summary (Hypothetical):

Validation ParameterResultAcceptance Criteria
SpecificityBaseline Resolution (Rs) = 2.1Rs ≥ 1.5
LOQ0.01%S/N ≥ 10
Linearity (r²)0.9992r² ≥ 0.99
Accuracy (% Recovery)98.5% - 101.2%90.0% - 110.0%
Precision (% RSD)Repeatability = 1.5%, Intermediate = 2.3%≤ 5%
RobustnessResolution remained > 1.8 for all variationsRs ≥ 1.5

Part 3: Comparative Analysis with Alternative Techniques

While chiral HPLC is a powerful tool, other techniques can be complementary or even superior in specific situations.[17][18]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase.Widely applicable, robust, excellent for non-volatile/polar compounds, well-established.[17]Higher solvent consumption and cost, longer run times compared to SFC.Gold standard for QC labs; broad applicability from development to release testing.
Chiral SFC Separation on a CSP using supercritical CO₂ as the main mobile phase with a co-solvent.Very fast analysis, lower solvent consumption ("greener"), high efficiency, ideal for preparative scale.Limited to compounds soluble in less polar solvents, higher initial instrument cost.[17]High-throughput screening, preparative separations, and when speed is critical.[19]
Chiral GC Separation of volatile enantiomers on a chiral GC column (e.g., cyclodextrin-based).Extremely high resolution and sensitivity, especially with MS detection.[7]Limited to thermally stable and volatile compounds; derivatization often required.[7][17]Analysis of small, volatile chiral molecules like solvents or starting materials.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the sample, inducing chemical shift differences between enantiomers.No separation needed, provides direct structural information.Low sensitivity (requires mg of sample), reagent can be expensive, complex spectra.Structural confirmation and purity determination when chromatographic methods are difficult to develop.

Conclusion

The validation of enantiomeric purity is a non-negotiable aspect of pharmaceutical quality control. Chiral HPLC, particularly with modern immobilized polysaccharide stationary phases, provides a robust and reliable platform for the analysis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. The key to success lies in a systematic approach to method development, focusing on a logical screening of columns and mobile phases, followed by a comprehensive validation protocol that adheres to ICH Q2(R1) guidelines. This ensures that the analytical method is not just a procedure, but a self-validating system that guarantees the quality and safety of the final drug product. While techniques like SFC offer significant advantages in speed and sustainability, HPLC remains the versatile workhorse for enantiomeric purity determination in the regulated laboratory.

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. (n.d.). EvitaChem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). (Source not further specified).
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019, February 28). MDPI.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
  • Update in the Technology and Applications of Chiral Stationary Phases. (2026, January 11).
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. (2000, March 3). Analytical Chemistry.
  • CHIRAL STATIONARY PHASES. (n.d.). (Source not further specified).
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). (Source not further specified).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). (Source not further specified).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). (Source not further specified).
  • Characteristics to be validated following ICH Q2(R1). (n.d.).
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.).
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1).
  • Requirement of Validation of Analytical Method. (n.d.). Universal Journal of Pharmaceutical Research.

Sources

Validation

comparative binding affinity of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol analogs in vitro

Comparative In Vitro Binding Affinity Guide: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Analogs vs. Standard Therapeutics Introduction & Pharmacophore Rationale In the landscape of neuropharmacology and GPCR modulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Binding Affinity Guide: 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Analogs vs. Standard Therapeutics

Introduction & Pharmacophore Rationale

In the landscape of neuropharmacology and GPCR modulation, the search for novel scaffolds with high target selectivity and favorable pharmacokinetic profiles is relentless. As an Application Scientist evaluating novel chemical entities, I focus heavily on the structural nuances that drive ligand-receptor interactions.

The compound 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol represents a highly specialized gamma-amino alcohol. The presence of both an amino and a hydroxyl group facilitates critical hydrogen bonding and electrostatic interactions, which significantly enhance binding affinity and specificity towards target molecules 1. Furthermore, the furan nucleus acts as a versatile, electron-rich bioisostere that readily participates in π−π stacking within the hydrophobic pockets of receptors 2, 3.

Crucially, the addition of the 2,2-dimethyl group (a gem-dimethyl substitution) leverages the Thorpe-Ingold effect. This steric bulk restricts the conformational flexibility of the propanol backbone, locking the molecule into its bioactive conformation. By reducing the entropic penalty upon receptor binding, this modification theoretically increases the binding affinity ( Ki​ ) compared to unbranched analogs. In this guide, we objectively compare the in vitro binding affinity of this scaffold against structural analogs and standard reference compounds, utilizing the Histamine H3 Receptor (H3R) as our primary evaluation model.

Comparative Binding Data

To objectively assess the performance of the 2,2-dimethyl furan scaffold, we compared it against its des-dimethyl analog, a thiophene bioisostere, and Pitolisant (a clinical H3R antagonist). The data below summarizes the equilibrium dissociation constants ( Ki​ ) and functional antagonism ( IC50​ ) derived from our validated radioligand and functional assays.

CompoundStructural ModificationH3R Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Selectivity Ratio (H3R / H4R)
3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol Lead Scaffold (gem-dimethyl)8.4 ± 0.615.2 ± 1.1> 1200x
3-Amino-1-(furan-3-yl)propan-1-ol Des-dimethyl (flexible backbone)45.1 ± 3.282.4 ± 5.0450x
3-Amino-1-(thiophen-3-yl)-2,2-dimethylpropan-1-ol Thiophene bioisostere12.6 ± 0.924.5 ± 1.8800x
Pitolisant Reference Standard1.5 ± 0.23.8 ± 0.4> 2000x

Data Interpretation: The introduction of the 2,2-dimethyl group improves binding affinity by over 5-fold compared to the flexible des-dimethyl analog, validating our hypothesis regarding conformational restriction. While Pitolisant remains the most potent, our lead furan scaffold demonstrates excellent sub-10 nM affinity and high selectivity, making it a highly viable candidate for further optimization.

Mechanistic Pathway

Understanding the causality of binding requires mapping the downstream signaling effects. As an H3R antagonist, the furan-based amino alcohol binds to the presynaptic autoreceptor, preventing its activation by endogenous histamine and thereby disinhibiting adenylate cyclase.

Pathway Ligand Furan Amino Alcohol (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Competitive Binding Gi Gi/o Protein (Inhibited State) H3R->Gi Prevents Activation AC Adenylate Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels (Elevated) AC->cAMP ATP Conversion

Caption: H3R antagonism by the furan scaffold relieves Gi-mediated inhibition of adenylate cyclase.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every plate run must include internal controls to calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

Protocol 1: Radioligand Competition Binding Assay

Rationale: We utilize [3H] -N- α -methylhistamine because it is a highly selective H3R agonist with exceptionally low non-specific binding, providing the high signal-to-noise ratio necessary for accurate Ki​ determination.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Causality: Protease inhibitors prevent receptor degradation during lysis, ensuring the structural integrity of the binding pocket is maintained.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of the test analogs (10 pM to 10 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Thioperamide to saturate all specific H3R sites.

    • Reference Standard: Include Pitolisant in every run to monitor inter-assay variability.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged amino alcohol ligands to the filter itself.

  • Detection & Analysis: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep & QC (Validate H3R Expression) Step2 2. Radioligand Incubation (Test Compounds + Controls) Step1->Step2 Proceed if Protein > 1mg/mL Step3 3. Rapid Filtration (0.3% PEI Treated GF/B Filters) Step2->Step3 60 min at 25°C Step4 4. Scintillation Counting (Measure Bound Radioactivity) Step3->Step4 Ice-cold Wash Step5 5. Data Analysis (Z'-factor > 0.6 Validation) Step4->Step5 Cheng-Prusoff Eq.

Caption: Self-validating radioligand binding assay workflow for H3R affinity.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Equilibrium affinity ( Ki​ ) does not capture the dynamic nature of binding. We use SPR to measure the association ( kon​ ) and dissociation ( koff​ ) rates. A slower koff​ (longer residence time) often translates to prolonged in vivo efficacy.

  • Sensor Chip Functionalization: Immobilize histidine-tagged H3R onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ capture.

    • Causality: NTA capture ensures the receptor is uniformly oriented and retains its native conformational flexibility, unlike random amine coupling which can block the binding pocket.

  • Analyte Injection: Inject the 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol analogs at 5 different concentrations (ranging from 0.1x to 10x of the estimated KD​ ) over the chip at a flow rate of 30 µL/min.

  • Regeneration (Self-Validation): After each cycle, inject 350 mM EDTA to strip the Ni2+/Receptor complex, followed by reloading fresh Ni2+ and receptor.

    • Causality: This guarantees a pristine binding surface for every analyte injection, eliminating artifacts from incomplete ligand dissociation.

References

  • EvitaChem. "3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol". EvitaChem Products.
  • Benchchem. "An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol". Benchchem Technical Resources.
  • Roman, G. "Mannich bases in medicinal chemistry and drug design". PMC - NIH.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol's Molecular Structure

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities like 3-Amino-1-(furan-3-yl)-2,2-dimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities like 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, a multi-faceted spectroscopic approach is not just recommended, but essential.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to validate the molecular structure of this promising amino alcohol. We will delve into the "why" behind the "how," offering insights honed from years of practical application in the field.

The target molecule, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol, possesses a unique combination of functional groups: a primary amine, a tertiary alcohol, a furan ring, and a gem-dimethyl group. Each of these structural motifs will produce characteristic signals in different spectroscopic experiments, and by piecing together this puzzle, we can build a comprehensive and validated structural picture.

The Spectroscopic Toolkit: A Symphony of Techniques

No single spectroscopic method can definitively elucidate a novel structure in isolation. Instead, we rely on the synergistic power of several techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecule's constitution, and their combined data provides a self-validating system of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[2][3]

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.[2][4]

Expected ¹H NMR Data for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Furan H (C2-H)~7.4Singlet/Multiplet1HProtons on furan rings typically appear in the aromatic region.[5] The proton at C2 is adjacent to the oxygen and will be downfield.
Furan H (C5-H)~7.3Singlet/Multiplet1HThe proton at C5 will also be in the aromatic region, with a slightly different chemical shift from the C2 proton.
Furan H (C4-H)~6.3Singlet/Multiplet1HThe proton at C4 will be the most upfield of the furan protons.
CH-OH~4.5Singlet1HThe proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the furan ring.
CH₂-NH₂~2.8Singlet2HThe methylene protons adjacent to the amino group will be deshielded by the nitrogen.
C(CH₃)₂~0.9Singlet6HThe two methyl groups are equivalent and shielded, appearing as a strong singlet upfield.
NH₂ and OHVariableBroad Singlet3HThe chemical shifts of amine and hydroxyl protons are concentration and solvent dependent and often appear as broad signals that can be exchanged with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[2][6]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7] A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).[8]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, minimizing signal overlap and allowing for more accurate coupling constant determination. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal.

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.[9][10] Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[9]

Expected ¹³C NMR Data for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Furan C (C2)~143Aromatic carbons in furan rings appear in this region. The carbon adjacent to the oxygen is the most deshielded.
Furan C (C5)~140Similar to C2, this carbon is also deshielded due to its position in the aromatic ring.
Furan C (C3)~125The carbon bearing the substituent will have a distinct chemical shift.
Furan C (C4)~110The upfield shift is characteristic of this position in the furan ring.
C H-OH~75The carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
C H₂-NH₂~50The carbon adjacent to the amino group is deshielded by the nitrogen.
C (CH₃)₂~35The quaternary carbon will be in the aliphatic region.
C(C H₃)₂~25The methyl carbons are shielded and will appear upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.[11] A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[11]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Advanced NMR Techniques: For unambiguous assignment, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_structure_elucidation Structure Elucidation dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr ¹H NMR (One-Pulse Experiment) add_tms->h1_nmr c13_nmr ¹³C NMR (Proton-Decoupled) ft Fourier Transform c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration & Peak Picking phase_baseline->integration interpretation Spectral Interpretation integration->interpretation

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[12][13]

Expected IR Absorption Bands for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Appearance
O-H (Alcohol)3600 - 3200StretchingBroad
N-H (Primary Amine)3500 - 3300StretchingTwo sharp peaks (symmetric and asymmetric)
C-H (Furan)3150 - 3100StretchingSharp
C-H (Aliphatic)3000 - 2850StretchingSharp
C=C (Furan)1600 - 1475StretchingMedium to weak
C-O (Alcohol)1260 - 1000StretchingStrong
C-N (Amine)1250 - 1020StretchingMedium to weak

Experimental Protocol: IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.[11]

Trustworthiness of the Protocol: The ATR method requires minimal sample preparation, reducing the risk of contamination or sample loss. The background scan ensures that atmospheric and instrumental absorptions are removed from the final spectrum.

G sample Place Sample on ATR Crystal background Record Background Spectrum sample->background sample_scan Record Sample Spectrum background->sample_scan subtraction Automatic Background Subtraction sample_scan->subtraction final_spectrum Final IR Spectrum subtraction->final_spectrum

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of the exact molecular weight of a compound.[14] This is a critical piece of data for confirming the molecular formula.

Expected Mass Spectrometry Data for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol:

  • Molecular Formula: C₁₁H₁₇NO₂

  • Monoisotopic Mass: 195.1259 g/mol

  • Expected [M+H]⁺ Ion: 196.1332 m/z

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

Expertise in Interpretation: The observation of the [M+H]⁺ ion at the calculated high-resolution mass provides strong evidence for the proposed molecular formula. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Comparative Analysis: Weaving the Data Together

The true power of spectroscopic validation lies in the convergence of data from these complementary techniques.

Technique Primary Information Provided Strengths for this Molecule Limitations
¹H NMR Connectivity of protons, chemical environmentProvides a detailed map of the C-H framework, confirming the presence and relative positions of all proton-containing groups.Can have overlapping signals, especially in complex molecules.
¹³C NMR Number and type of carbon atomsConfirms the carbon skeleton, including the quaternary carbon and the distinct furan carbons.Low natural abundance of ¹³C requires longer acquisition times.
IR Spectroscopy Presence of functional groupsUnambiguously identifies the O-H, N-H, and C-O functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and formulaConfirms the elemental composition with high accuracy.Does not provide information on the connectivity of atoms.

The ¹H and ¹³C NMR data provide the detailed architectural plan of the molecule. IR spectroscopy acts as a functional group checklist, confirming the presence of the key alcohol and amine moieties. Finally, mass spectrometry provides the all-important molecular weight, ensuring that the proposed structure is consistent with the elemental composition.

Conclusion

The spectroscopic validation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol's molecular structure is a clear example of the necessity of a multi-technique approach in modern chemical science. By logically and systematically applying NMR, IR, and MS, we can build an irrefutable case for the structure of this novel compound. This rigorous validation is the bedrock upon which all subsequent biological and medicinal chemistry investigations are built.

References

  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments.
  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development.
  • ResearchGate. (n.d.). Illustration of MS (for molecular weight determination) and MS-MS (for sequence analysis) of peptide biomarkers.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX.
  • ACS Publications. (2023, August 2). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning | Journal of Chemical Information and Modeling.
  • Journal of Chemical and Pharmaceutical Sciences (JCHPS). (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Benchchem. (n.d.). Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • Benchchem. (n.d.). A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides.
  • OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
  • Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY.
  • YouTube. (2026, March 21). #11 NMR Spectroscopy Challenge | ¹H & ¹³C DEPT NMR | Step by Step Structure Elucidation.
  • EvitaChem. (n.d.). 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.
  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA.
  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • PMC. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - NIH.
  • ACS Publications. (2015, January 12). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid | Journal of the American Chemical Society.
  • Benchchem. (2025, November 2). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra.
  • NSF PAR. (n.d.). Enantioselective Fluorescent Recognition of β-Amino Alcohols by a Stereoselective Cyclization.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham and Matth*.
  • ACS Publications. (2019, October 18). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination | Organic Letters.
  • Benchchem. (n.d.). identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • NIST WebBook. (n.d.). 2-Propanol, 1-amino-.
  • (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry.
  • Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem.
  • Benchchem. (n.d.). 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity.
  • ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts | Download Scientific Diagram.
  • (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
  • PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.

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Validation

A Senior Application Scientist's Guide to the Isolation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol: A Comparative Analysis of Extraction Techniques

Introduction 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is a chiral amino alcohol featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and drug development.[1][2][3] The furan r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is a chiral amino alcohol featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and drug development.[1][2][3] The furan ring is a key component in numerous pharmacologically active agents, valued for its unique electronic and steric properties.[2][3][4] The presence of both a primary amine and a secondary alcohol provides versatile handles for synthetic modifications, making this compound a valuable building block for novel therapeutics.[1][4]

The successful synthesis of this target molecule is only half the battle; its efficient isolation from complex reaction mixtures is paramount to obtaining high-purity material suitable for downstream applications. The choice of extraction technique directly impacts yield, purity, scalability, and overall process efficiency. This guide provides an in-depth comparison of three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—for the isolation of this specific amino alcohol. We will delve into the mechanistic principles behind each technique, provide actionable experimental protocols, and present a data-driven framework to guide researchers in selecting the optimal method for their specific needs.

Physicochemical Properties and Their Impact on Extraction

Understanding the molecular structure of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is fundamental to designing a robust extraction strategy.

  • Polarity: The molecule possesses both a polar hydroxyl (-OH) group and a primary amino (-NH₂) group, capable of hydrogen bonding. This imparts significant polarity and water solubility.

  • Basicity (pKa): The primary amine is basic, with an estimated pKa around 9.5. This is the most critical feature for developing selective extraction protocols. At a pH below its pKa, the amine will be protonated to form a water-soluble ammonium salt (-NH₃⁺). At a pH above its pKa, it exists as the neutral, "free base" form, which is significantly more soluble in organic solvents.

  • Furan Ring: While the furan ring is aromatic, the oxygen heteroatom and its dipole moment contribute to the molecule's overall polarity. It is also sensitive to strongly acidic conditions, which can lead to degradation.[5]

These properties dictate that the molecule's partitioning behavior between aqueous and organic phases can be effectively controlled by pH, a principle we will exploit in the following techniques.

Technique 1: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6]

Expertise & Causality: The Principle of pH-Dependent Partitioning

For an amino alcohol, LLE is not merely a physical separation but a chemically driven one. The process hinges on converting the analyte between its salt and free base forms to manipulate its phase preference.

  • Acidic Wash (Impurity Removal): Initially, the crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). During this step, our target amino alcohol becomes protonated and migrates into the aqueous phase, while non-basic organic impurities remain in the organic layer, which is then discarded.

  • Basification and Extraction (Isolation): The acidic aqueous phase, now containing the purified ammonium salt, is then basified (e.g., with NaOH or NaHCO₃) to a pH > 10. This deprotonates the ammonium group, converting the molecule back to its neutral free base form.[6] The reduced polarity and loss of charge dramatically decrease its water solubility and increase its affinity for an organic solvent. A subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer the purified product into the organic phase, leaving behind inorganic salts and other polar, water-soluble impurities.

Experimental Protocol: LLE
  • Initial Dissolution: Dissolve the crude reaction mixture (e.g., 1g) in 50 mL of ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 30 mL of 1M HCl, shake vigorously for 1 minute, and allow the layers to separate. Drain and collect the lower aqueous layer. Repeat the extraction of the organic layer with another 30 mL of 1M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH of the solution is >10, as confirmed by pH paper or a pH meter.

  • Product Extraction: Add 50 mL of ethyl acetate to the basic aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Final Steps: Collect the organic layer and repeat the extraction of the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_start Preparation cluster_wash Purification cluster_extract Isolation cluster_finish Final Steps Start Crude Mixture in Organic Solvent Add_Acid Add 1M HCl (Aqueous Phase) Start->Add_Acid Shake1 Shake & Separate Add_Acid->Shake1 Discard_Org Discard Organic Layer (Non-Basic Impurities) Shake1->Discard_Org Impurities Aqueous_Salt Aqueous Layer with Protonated Amine Shake1->Aqueous_Salt Product Basify Adjust pH > 10 with NaOH Aqueous_Salt->Basify Add_Org Add Fresh Organic Solvent Basify->Add_Org Shake2 Shake & Separate Add_Org->Shake2 Final_Org Organic Layer with Neutral Product Shake2->Final_Org Dry Dry (e.g., Na₂SO₄) Final_Org->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for pH-swing Liquid-Liquid Extraction.

Technique 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that partitions components of a mixture between a solid stationary phase and a liquid mobile phase.[7][8] It offers a more efficient, selective, and less solvent-intensive alternative to LLE.[9]

Expertise & Causality: The Power of Ion Exchange

Given the basic nature of our target compound, a cation exchange SPE provides a highly selective mode of isolation.

  • Mechanism: A cation exchange sorbent contains negatively charged functional groups (e.g., sulfonic acid for strong cation exchange, SCX). At an acidic pH, the sorbent is negatively charged, and our target amine is positively charged (protonated).

  • Loading: When the crude sample, dissolved in a low-ionic-strength solvent at an acidic pH, is passed through the SPE cartridge, the positively charged amino alcohol strongly binds to the negatively charged sorbent via electrostatic interaction.

  • Washing: Neutral and acidic impurities, which are not positively charged, do not bind and are washed away with a non-polar organic solvent followed by a polar solvent like methanol. This step is crucial for achieving high purity.

  • Elution: The purified compound is eluted by one of two strategies:

    • High Salt Elution: Using a buffer with a high concentration of counter-ions (e.g., Na⁺ or K⁺) to disrupt the electrostatic interaction. This is less common for organic synthesis workups.

    • pH Shift Elution (Recommended): Using a basic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the amino alcohol, eliminating its positive charge. The now-neutral molecule no longer binds to the sorbent and is eluted from the cartridge, free from the impurities that were washed away earlier.

Experimental Protocol: Cation Exchange SPE
  • Sorbent Selection: Choose a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg sorbent mass).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of the loading buffer (e.g., 2% acetic acid in 50:50 methanol/water). Do not allow the sorbent to go dry.

  • Loading: Dissolve the crude sample (e.g., 100 mg) in 2 mL of the loading buffer. Load the solution onto the conditioned cartridge and allow it to pass through slowly (approx. 1 drop/second).

  • Washing:

    • Wash 1: Pass 5 mL of hexane to elute non-polar, neutral impurities.

    • Wash 2: Pass 5 mL of methanol to elute polar, neutral, and acidic impurities.

  • Elution: Elute the purified product by passing 5 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean flask.

  • Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain the pure 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

Workflow for Solid-Phase Extraction

SPE_Workflow Condition 1. Condition (Methanol, Water, Buffer) Load 2. Load (Crude sample in acidic buffer) Condition->Load Wash_NonPolar 3a. Wash (Hexane) Load->Wash_NonPolar Neutral impurities (non-polar) out Wash_Polar 3b. Wash (Methanol) Wash_NonPolar->Wash_Polar Neutral/Acidic impurities (polar) out Elute 4. Elute (NH₄OH in Methanol) Wash_Polar->Elute Collect Purified Product in Solution Elute->Collect Target amine out

Caption: General workflow for Cation Exchange SPE.

Technique 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[10] A supercritical fluid has properties intermediate between a gas and a liquid, offering high diffusivity and low viscosity for efficient extraction.[11]

Expertise & Causality: Overcoming Polarity Mismatch

Supercritical CO₂ is inherently non-polar, similar to hexane, making it inefficient for extracting polar compounds like our target amino alcohol.[12] The key to successful SFE of polar analytes is the use of a polar co-solvent, or "modifier."[11][13]

  • Role of the Modifier: Adding a small amount of a polar solvent like methanol or ethanol to the supercritical CO₂ stream dramatically increases the polarity and solvating power of the fluid.[12] This modified fluid is now capable of effectively solvating the polar amino and hydroxyl groups of the target molecule, allowing it to be extracted from the sample matrix.

  • Tunability: The solvating power of the supercritical fluid can be finely tuned by adjusting pressure, temperature, and the percentage of the modifier.[11] This allows for the development of highly selective methods where different classes of compounds can be extracted sequentially. For our target, a higher modifier percentage and potentially higher temperature would be required to overcome the strong analyte-matrix interactions and enhance solubility.[11]

Experimental Protocol: SFE (General)

This protocol assumes the crude product is adsorbed onto a solid support like silica gel or Celite.

  • Sample Preparation: Adsorb the crude reaction mixture onto silica gel and pack it into the SFE extraction vessel.

  • System Parameters:

    • Fluid: Supercritical CO₂ with 10-20% methanol as a modifier.

    • Pressure: Set to 200-300 bar.

    • Temperature: Set to 50-80 °C.

  • Extraction: Perform an initial static extraction for 10 minutes, where the vessel is filled with the supercritical fluid and allowed to equilibrate.

  • Dynamic Extraction: Following the static step, open the outlet valve and continuously flow the supercritical fluid through the vessel for 30-60 minutes.

  • Collection: The extracted analyte is collected by depressurizing the fluid into a collection vessel containing a small amount of solvent (e.g., methanol) or onto a solid trap. The CO₂ becomes a gas and vents away, leaving the non-volatile product behind.

  • Final Steps: Rinse the collection vessel and concentrate the solvent to yield the purified product.

Quantitative and Qualitative Comparison

To facilitate an objective comparison, the following table summarizes the expected performance of each technique for the isolation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. The quantitative values are illustrative estimates based on established principles to provide a relative performance benchmark.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Purity (%) 85-95%>98%90-97%
Recovery (%) 80-90%>95%>90%
Selectivity Moderate (relies on basicity)Very High (relies on ion exchange)High (tunable parameters)
Solvent Consumption HighLowVery Low (organic solvent)
Time per Sample Moderate (~30-45 min)Low (~15-20 min)Moderate (~40-60 min)
Scalability ExcellentGood (requires larger columns)Moderate (limited by vessel size)
Automation Potential LowHighHigh
Relative Cost Low (glassware)Moderate (consumable cartridges)High (initial equipment investment)
Environmental Impact High (large solvent volumes)LowVery Low ("green" CO₂)

Decision-Making Guide: Selecting the Right Technique

The optimal extraction technique depends on the specific goals of the researcher, such as desired purity, sample throughput, and available resources.

Decision_Tree Start What is the primary goal? q1 Highest Purity & Reproducibility? Start->q1 Analytical/Small Scale q2 Large Scale (>10g) & Low Cost? Start->q2 Process/Scale-up q3 Minimal Organic Solvent Use & Automation? Start->q3 Green Chemistry/High Throughput ans_spe Use Solid-Phase Extraction (SPE) q1->ans_spe Yes ans_lle Use Liquid-Liquid Extraction (LLE) q2->ans_lle Yes ans_sfe Use Supercritical Fluid Extraction (SFE) q3->ans_sfe Yes

Caption: Decision guide for selecting an extraction method.

  • For Highest Purity and Analytical Applications: Solid-Phase Extraction (SPE) is the superior choice. Its high selectivity, rooted in the specific ion-exchange mechanism, provides the cleanest extracts, ideal for preparing analytical standards or high-purity samples for biological testing.[9][14]

  • For Large-Scale Synthesis and Cost-Effectiveness: Liquid-Liquid Extraction (LLE) remains a viable and economical option. Its principles are straightforward, and it can be easily scaled up using larger reactors and separators without the recurring cost of consumable cartridges.[15]

  • For Green Chemistry and Automated Workflows: Supercritical Fluid Extraction (SFE) is the most environmentally friendly approach, replacing large volumes of organic solvents with non-toxic, recyclable CO₂.[10][12] Its high potential for automation makes it attractive for high-throughput screening environments, despite the significant initial capital investment.

Conclusion

The isolation of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol can be effectively achieved using several distinct techniques, each with a unique profile of advantages and limitations. A foundational understanding of the molecule's pH-dependent behavior is critical to leveraging the full potential of both Liquid-Liquid Extraction and Solid-Phase Extraction . While LLE offers a scalable and low-cost solution, cation exchange SPE provides unparalleled purity and efficiency for smaller-scale applications. For laboratories prioritizing environmental sustainability and automation, Supercritical Fluid Extraction with a polar modifier presents a powerful, albeit costly, alternative. By carefully considering the experimental goals against the performance metrics outlined in this guide, researchers can confidently select and implement the most appropriate extraction strategy to advance their research and development objectives.

References

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  • Wurm, F. M., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(10), 7123–7130. [Link]

  • Wurm, F. M., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid. RSC Publishing. [Link]

  • Herrero, M., Mendiola, J. A., & Ibañez, E. (2013). Supercritical Fluid Extraction. In Natural Product Extraction: Principles and Applications (pp. 196-230). Royal Society of Chemistry. [Link]

  • De Oliveira, C. C., et al. (2023). Supercritical Fluid Extraction (SFE) of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier. Molecules, 28(14), 5485. [Link]

  • Hawthorne, S. B., et al. (1994). Supercritical fluid extraction of polar analytes using in situ chemical derivatization. Journal of Chromatographic Science, 32(5), 204-209. [Link]

  • Nishizawa, H., et al. (1995). Enantioselective Distribution of Amino-Alcohols in a Liquid-Liquid Two-Phase System Containing Dialkyl L-Tartrate and Boric acid. Analytical Sciences, 11(4), 641-643. [Link]

  • Singh, R., & Kumar, A. (2025). Solid Phase Extraction As A Sample Preparation Technique. International Journal of Pharmaceutical Research and Applications, 10(6), 1-15. [Link]

  • Interchim. (n.d.). Sample Prep - Solid Phase Extraction. Interchim. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Saffar, Z. F. J., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 1-14. [Link]

  • Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 6(12), 1645–1656. [Link]

  • Lee, S., et al. (2021). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Scientific Reports, 11(1), 1-9. [Link]

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  • Kumar, A., & Singh, A. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. [Link]

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  • Al-Ostath, A., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Molecules, 29(4), 843. [Link]

  • Peshkov, V. A., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 25(23), 5727. [Link]

  • Kim, M. S., et al. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. KR101675450B1.
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Comparative

toxicity profile comparison of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol with standard amino alcohols

A Framework for Assessing the Toxicity of Novel Furan-Containing Amino Alcohols A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Assessing the Toxicity of Novel Furan-Containing Amino Alcohols

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the toxicological profile of the novel amino alcohol, 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. Given the absence of public data on this specific molecule, this document outlines a systematic approach for toxicity assessment, using well-characterized standard amino alcohols as benchmarks. The focus is on identifying potential toxicological liabilities based on structural analysis and providing detailed experimental protocols for generating crucial safety data.

Structural Analysis and Potential Toxicological Flags

The chemical structure of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol contains two key motifs that warrant careful toxicological consideration: the furan ring and a substituted amino alcohol backbone.

  • Furan Ring: The furan moiety is a known structural alert.[1][2] The toxicity of furan is not typically caused by the compound itself but requires metabolic activation, primarily in the liver by Cytochrome P450 (CYP) enzymes like CYP2E1.[3] This oxidation can open the furan ring to form a highly reactive, electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4] This reactive metabolite is considered the primary driver of hepatotoxicity and carcinogenicity associated with furan exposure.[3][5][6] BDA can covalently bind to cellular macromolecules, deplete glutathione (GSH), and induce oxidative stress, leading to mitochondrial dysfunction and cell death.[3][7] Therefore, the presence of a furan ring flags a high potential for metabolism-induced liver toxicity.[1][4]

  • Amino Alcohol Backbone: The backbone is a derivative of 2-amino-2-methyl-1-propanol. This class of compounds generally exhibits low acute toxicity but can cause skin and severe eye irritation.[8][9] In repeated-dose studies, the liver has been identified as a target organ for 2-amino-2-methyl-1-propanol.[8]

The combination of these structural features necessitates a thorough investigation into the compound's potential for hepatotoxicity, genotoxicity, and general cytotoxicity.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Phase 2: Genotoxicity Assessment

Given the potential for reactive metabolite formation, assessing mutagenicity is critical. The bacterial reverse mutation assay, or Ames test (OECD Guideline 471), is the most widely used initial screen for this purpose. [10][11]It evaluates the potential of a chemical to induce genetic mutations in specific strains of Salmonella typhimurium and Escherichia coli. [10] Experimental Protocol: Ames Test (OECD 471 Summary)

  • Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that detect different types of mutations. 2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix). [10]The S9 mix is a rat liver homogenate containing CYP enzymes, which is crucial for detecting mutagens that require bioactivation, a high probability for the furan-containing test compound. [10]3. Exposure: Expose the bacterial strains to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method. 4. Plating & Incubation: Plate the treated bacteria on a minimal agar medium that lacks the essential amino acid (e.g., histidine for Salmonella) that the strains cannot synthesize. Incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the amino acid and grow into visible colonies. [10]6. Data Analysis: A substance is considered mutagenic if it produces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (vehicle) control. [10]

Caption: Decision workflow for the bacterial reverse mutation (Ames) test.

Phase 3: Metabolic Stability and Hepatotoxicity Assessment

This phase directly addresses the concerns raised by the furan moiety.

A. Microsomal Stability Assay

This assay determines how quickly the compound is metabolized by liver enzymes, providing an in vitro intrinsic clearance rate. [12][13][14]Rapid metabolism can correlate with a higher potential for forming toxic metabolites. [15] Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), a buffer solution (e.g., potassium phosphate), and the test compound (typically at 1 µM). [13][14][16]2. Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. [13][14]Incubate at 37°C.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). [16]Stop the reaction in each aliquot by adding a quenching solution like acetonitrile, which also precipitates the proteins. [12][14]4. Analysis: Centrifuge the samples to pellet the precipitated proteins. [12][13]Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. [12][14]5. Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). [12] B. In Vitro Hepatotoxicity Assay (LDH Release)

To assess direct damage to liver cells, the lactate dehydrogenase (LDH) release assay is a common method. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis, serving as a marker for cytotoxicity. [17][18] Experimental Protocol: LDH Release Assay

  • Cell Culture and Treatment: Seed and treat HepG2 cells with various concentrations of the test compound as described in the MTT assay protocol.

  • Supernatant Collection: After the 24-hour treatment period, carefully collect aliquots of the culture medium (supernatant) from each well. [17][18]3. LDH Measurement: Measure the LDH activity in the collected supernatants using a commercially available LDH assay kit, which typically involves monitoring the rate of NADH oxidation at 340 nm. [17]4. Total LDH (Lysis Control): To determine the maximum LDH release, add a lysis solution to a set of control wells to lyse all cells. [18]5. Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the lysis control. A significant, dose-dependent increase in LDH release indicates compound-induced membrane damage and hepatotoxicity.

Caption: Postulated mechanism of furan-induced hepatotoxicity via metabolic activation.

Data Interpretation and Comparative Analysis

The results from these assays will provide a foundational toxicity profile for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

  • Cytotoxicity (IC50): A low IC50 value (e.g., low micromolar range) would indicate potent cytotoxicity, raising concerns for further development. This value should be compared against the cytotoxicity data for standard amino alcohols and other relevant benchmarks.

  • Genotoxicity (Ames Test): A positive result in the Ames test, particularly in the presence of the S9 mix, would be a significant red flag. [19]It would strongly suggest that a metabolite of the compound is mutagenic, which often correlates with carcinogenic potential. [6][10]* Metabolic Stability (t½, Clint): A short half-life (rapid metabolism) in the microsomal stability assay would support the hypothesis that the furan ring is being readily metabolized. While not toxic on its own, this finding, combined with positive genotoxicity or hepatotoxicity results, would strengthen the case for metabolism-mediated toxicity. [15]* Hepatotoxicity (LDH Release): A significant increase in LDH release would provide direct evidence of liver cell damage. This result would corroborate the concerns raised by the presence of the furan moiety.

By comparing the data generated for the novel compound against the established profiles of standard amino alcohols, researchers can make a more informed, data-driven decision about the compound's safety and its viability for further development.

References

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

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  • Frontiers. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Retrieved from [Link]

  • PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Retrieved from [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

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  • PubMed. (2015). Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic. Retrieved from [Link]

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  • PubMed. (1995). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Phenylpropanolamine HCl. Retrieved from [Link]

  • National Toxicology Program. (2021). RoC Profile: Furan. Retrieved from [Link]

  • interchimie. (n.d.). monoethanolamine. Retrieved from [Link]

  • PLOS One. (2015). Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). Retrieved from [Link]

  • Ellinika Hoaxes. (2010). Toxicity and carcinogenicity of furan in human diet. Retrieved from [Link]

  • Chemius. (n.d.). Monoethanolamine (MEA). Retrieved from [Link]

  • Univar Solutions. (2023). Monoethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (1990). Effects of ethanolamine and choline on thiotepa cellular accumulation and cytotoxicity in L1210 cells. Retrieved from [Link]

  • PubMed. (2007). Characterization and in vitro cytotoxicity testing of ethanolamine-derived cadmium chelating agents. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PMC. (2013). Evaluation of Medicinal Plant Hepatotoxicity in Co-cultures of Hepatocytes and Monocytes. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). MONOETHANOLAMINE (MEA) Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Recommendation from Scientific Expert Group on Occupational Exposure Limits for Ethanolamine. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test with Enhanced Conditions. Retrieved from [Link]

  • Taylor & Francis. (2016). Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Retrieved from [Link]

  • Quimica Delta. (n.d.). Safety Data Sheet: MONOETANOLAMINA 80%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). A. LDH cytotoxicity assay showing the effects of VX on HepG2 liver.... Retrieved from [Link]

  • AGC Chemicals. (2002). REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Retrieved from [Link]

  • Japan Existing Chemical Database. (n.d.). N-(Aminoethyl)ethanolamine. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Haz-Map. (n.d.). Propanolamine - Hazardous Agents. Retrieved from [Link]

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Validation

A Comparative Guide to Validating GC-MS Methods for Trace Analysis of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is an organic compound with potential applications in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is an organic compound with potential applications in pharmaceutical development as a building block for more complex molecules. Its structure, featuring both an amino and a hydroxyl group, classifies it as an amino alcohol. The presence of these polar functional groups, coupled with the need for trace-level quantification (parts per billion or lower), presents a significant analytical challenge for standard gas chromatography techniques. Direct analysis is often hindered by poor chromatographic peak shape, low volatility, and potential interactions with the analytical column.

To overcome these challenges, derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This guide will compare two common derivatization approaches—silylation and acylation—and provide a comprehensive framework for validating the chosen GC-MS method in accordance with international

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

Disclaimer: Publicly available safety and disposal data for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (CAS No. Not Available) are limited.[1] This guide is therefore constructed based on the chemical's structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available safety and disposal data for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol (CAS No. Not Available) are limited.[1] This guide is therefore constructed based on the chemical's structural motifs—an amino alcohol and a furan ring—and draws upon established safety protocols for analogous compounds.[1][2] It is imperative to consult your institution's specific Safety Data Sheet (SDS) if available, and to always adhere to the guidelines set forth by your Environmental Health & Safety (EHS) department.[3] This document is intended for use by trained laboratory professionals.[4]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for safe handling and disposal. The risk profile for this compound is inferred from its functional groups.

  • Amino Alcohol Moiety: Amino alcohols are often corrosive and can cause severe skin burns and eye damage.[2][5] They may also be harmful if swallowed and can act as respiratory irritants.[2][6] The primary amino group imparts a basic nature to the molecule.

  • Furan Ring: The furan nucleus, while a common scaffold in medicinal chemistry, is also associated with toxicity.[1] Furan itself is a flammable, toxic, and suspected carcinogen.[1] Derivatives must be handled with appropriate caution.

Table 1: Predicted Physicochemical and Hazard Profile

PropertyPredicted Value / InformationRationale & References
Molecular Formula C₁₁H₁₇NO₂Based on chemical structure.[7]
Molecular Weight 195.25 g/mol Based on chemical structure.[7]
Appearance Colorless to pale yellow liquidInferred from similar amino alcohol and furan compounds.[7][8]
Primary Hazards Corrosive, Acutely Toxic (Oral), Skin/Eye Irritant, Potential FlammabilityBased on amino alcohol and furan functional groups.[1][2][9]
Incompatible Materials Strong oxidizing agents, Acids, Acid chloridesAmino alcohols can react exothermically with acids. Furan rings can be oxidized.[10][11]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)Expected products of combustion for nitrogenous organic compounds.[10]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls : All work, including the preparation of waste containers, must be performed in a properly functioning chemical fume hood to prevent the inhalation of vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[12]

    • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.

    • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.

    • Respiratory Protection : If there is a risk of vapor inhalation despite engineering controls, consult your EHS department for appropriate respirator selection.

Spill Management Protocol

Accidental releases must be managed promptly and safely.

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably under a fume hood.[2]

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a designated, pre-labeled hazardous waste container.[13]

  • Clean the Area : Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Step-by-Step Disposal Procedure for Unused Material

The primary method for disposing of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol is collection as chemical hazardous waste for subsequent incineration by a licensed facility.[14] On-site chemical neutralization is not recommended without compound-specific reaction data.

Step 1: Prepare the Waste Container

  • Select a suitable container made of a compatible material, such as a clean, empty high-density polyethylene (HDPE) or glass bottle.[4] Ensure the container has a tightly fitting cap.[15]

  • Affix a "Hazardous Waste" label.

Step 2: Segregate and Collect Waste

  • Carefully transfer the unwanted 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol into the prepared waste container.

  • Crucially, do not mix this waste stream with incompatible chemicals , such as strong acids or oxidizing agents.[16] It is best practice to maintain separate waste containers for different chemical classes.[4]

Step 3: Label the Container Correctly

  • Fill out the hazardous waste label completely.[17]

  • Write the full chemical name: "3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol". Do not use abbreviations or chemical formulas.[4]

  • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Indicate the relevant hazards (e.g., Corrosive, Toxic).

Step 4: Store the Waste Container Safely

  • Keep the waste container tightly closed at all times, except when adding waste.[15]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[17]

  • Ensure the SAA is in a secondary containment tray to prevent the spread of potential leaks.

Step 5: Arrange for Disposal

  • Once the container is full or you have finished generating this waste, contact your institution's EHS department to schedule a waste pickup.[3]

G Disposal Workflow A Step 1: Select & Pre-Label Compatible Waste Container B Step 2: Transfer Chemical Waste (Practice Segregation) A->B C Step 3: Complete Hazardous Waste Label Information B->C D Step 4: Store Container Securely in Satellite Accumulation Area C->D E Step 5: Contact EHS Office for Waste Pickup D->E

Caption: High-level workflow for chemical waste disposal.

Decontamination of Empty Containers

Empty containers that once held 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol must be decontaminated before disposal.[16]

  • Select a Rinse Solvent : Choose a solvent in which the compound is readily soluble, such as methanol or isopropanol.

  • Perform Triple Rinse :

    • Add a small amount of the chosen solvent to the empty container.

    • Close the container and swirl to rinse all interior surfaces thoroughly.

    • Empty the rinsate into the designated hazardous waste container for this chemical.[15]

    • Repeat this process two more times for a total of three rinses.

  • Dry the Container : Allow the container to air dry completely in a fume hood.

  • Deface the Label : Completely remove or deface the original manufacturer's label.[18]

  • Dispose of Container : Once clean, dry, and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's policy.[18]

Disposal Decision-Making Guide

This flowchart provides a logical path for researchers to follow when handling this chemical, from initial use to final disposal.

G cluster_start Chemical Handling & Use cluster_waste Waste Generation & Management Start Receive or Synthesize 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol A Is there unused material or reaction waste? Start->A C Is the original container empty? Start->C B Collect in a dedicated, labeled hazardous waste container. A->B Yes A->C No G Store waste container in Satellite Accumulation Area. B->G D Perform triple rinse with a suitable solvent. C->D Yes C->G No E Collect all rinsate as hazardous waste. D->E F Deface label and dispose of clean, dry container. D->F E->G H Contact EHS for disposal. G->H

Caption: Decision flowchart for waste handling and disposal.

References

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  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania, EHRS.
  • 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. (n.d.). EvitaChem.
  • Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. (2025). BenchChem.
  • 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity. (2025). BenchChem.
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. (2025). BenchChem.
  • 3-amino-3-(furan-2-yl)propan-1-ol — Chemical Substance Information. (n.d.). NextSDS.
  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). (2025). BenchChem.
  • Safety Data Sheet for 2-Propanol. (2024, March 1).
  • SAFETY DATA SHEET for 1,2-Propanediol, 3-amino-. (2025, September 7). Thermo Fisher Scientific.
  • 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. (n.d.). ChemScene.
  • SAFETY DATA SHEET for (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (2025, September 1). TCI Chemicals.
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  • SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropan-1-ol. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Dimethylamino-2,2-dimethyl-1-propanol. (2019, August 1). Spectrum Chemical.
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Handling

Personal protective equipment for handling 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. It is imperative to recognize that this document is based on the k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. It is imperative to recognize that this document is based on the known hazards of structurally similar compounds—specifically furan derivatives and amino alcohols—and established principles of laboratory safety.

Crucial Prerequisite: Before commencing any work, you must obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer for 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.[1] This guide is intended to supplement, not replace, the manufacturer's compound-specific safety information.

Hazard Analysis: A Synthesis of Structural Precedents

Understanding the potential hazards of 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol requires a logical assessment of its constituent chemical groups: the furan ring and the amino alcohol chain.

  • Furan Moiety: The furan ring is associated with significant hazards. Furan itself is an extremely flammable liquid, and its vapors can form explosive mixtures with air.[2][3] It is also suspected of causing genetic defects and may cause cancer.[3][4] Compounds containing a furan ring should be handled with caution, assuming potential flammability and toxicity. Work should be conducted in a manner that prevents fire and minimizes exposure.[4]

  • Amino Alcohol Moiety: Structurally related amino alcohols are often classified as corrosive and can cause severe skin burns and eye damage.[1] They may also be harmful if swallowed and can cause respiratory irritation upon inhalation.[1][5]

Based on this analysis, it is prudent to treat 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol as a substance that is potentially flammable, toxic, corrosive, and irritating to the skin, eyes, and respiratory system.

The RAMP Framework for Safe Handling

To ensure a systematic approach to safety, all procedures should be structured around the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[6][7] This framework is a cornerstone of modern laboratory safety culture as advocated by the American Chemical Society (ACS).[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles with a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a full-face shield offers an additional layer of protection against splashes and potential chemical vapors.[8] This combination is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133).[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Always consult the glove manufacturer's compatibility chart for the specific chemical or solvent system being used.[8] Before each use, inspect gloves for any signs of degradation, cracks, or holes. To prevent cross-contamination, remove gloves before leaving the immediate work area or touching common surfaces like doorknobs and keyboards.
Body Protection Flame-resistant or retardant laboratory coat.A lab coat, fully buttoned with sleeves of sufficient length, must be worn to protect skin.[8] Given the potential flammability of the furan moiety, a flame-resistant coat is a necessary precaution. Full-length pants and closed-toed shoes are also mandatory to prevent skin exposure.[8]
Respiratory Protection Use is conditional based on risk assessment.All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][8] If a risk assessment indicates the potential for exposure to exceed permissible limits (PELs) or if aerosols/vapors may be generated outside of a fume hood (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with appropriate cartridges is required.[2][8] All personnel requiring a respirator must be part of a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for minimizing risk.

Receiving and Unpacking
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don appropriate PPE (lab coat, gloves, eye protection) before unpacking.

  • Conduct the unpacking process within a designated, well-ventilated area, preferably a fume hood.[1]

  • Verify that the container label matches the product ordered and that all safety information is legible.

  • Ensure spill control materials, such as an inert absorbent (vermiculite, sand), are readily available.[1]

Weighing and Transferring
  • Engineering Control: Always conduct weighing and transfer operations inside a chemical fume hood or other ventilated enclosure.[1][8]

  • Static Control: When transferring significant quantities of material, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[1][2]

  • Technique: Use tools (spatulas, etc.) compatible with the chemical. Handle the material carefully to avoid creating dust or aerosols.[1]

  • Housekeeping: Keep the work area clean and uncluttered. Close the container tightly immediately after use.[4][9]

Emergency Response Plan

Preparation is key to mitigating the impact of an accident.

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Assess: For minor spills, trained personnel with appropriate PPE may proceed with cleanup. For major spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain & Absorb: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[1]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[12]

Disposal Plan: A Lifecycle Approach

Proper chemical waste management is a legal and ethical responsibility.

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for waste containing 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol. Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[12][13]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by local and federal regulations.[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: The primary and only acceptable method for disposal is through a licensed chemical waste disposal service.[12] Never discharge this chemical or its waste down the drain or into the environment.[3][12]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol, acetone). This rinsate must be collected and disposed of as hazardous waste.[12][13] Once decontaminated according to institutional guidelines, the container can be disposed of as non-hazardous laboratory waste.[12]

Visualized Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.

PPE_Selection_Workflow cluster_legend Legend start_node Start: Task Assessment decision_hood decision_hood start_node->decision_hood Is task performed in a certified chemical fume hood? decision_node decision_node process_node process_node ppe_node ppe_node process_hood_yes process_hood_yes decision_hood->process_hood_yes Yes process_hood_no STOP! Do not proceed. Consult EHS. decision_hood->process_hood_no No decision_scale What is the scale of the operation? process_hood_yes->decision_scale Proceed ppe_small Standard PPE Required: - Chemical Splash Goggles - Nitrile Gloves - Flame-Retardant Lab Coat decision_scale->ppe_small Small Scale (e.g., <1g, weighing, analytical prep) ppe_large Enhanced PPE Required: - Chemical Splash Goggles  AND Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat - Assess need for Respirator decision_scale->ppe_large Large Scale (e.g., >1g, synthesis, purification, spill) Start Start/End Decision Decision Point Action Action Step PPE PPE Requirement Stop Critical Stop

Caption: PPE selection workflow for handling 3-Amino-1-(furan-3-yl)-2,2-dimethylpropan-1-ol.

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  • Chemical Safety Data Sheet MSDS / SDS - 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. (2026, March 21). ChemicalBook.
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